Chloromethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
chloromethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO/c2-1-3/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUPGIHTCQJCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456901 | |
| Record name | Methanol, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15454-33-8 | |
| Record name | Methanol, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Elusive Intermediate: A Technical Guide to the In-Situ Synthesis and Chemistry of Chloromethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethanol (CH₂Cl(OH)) represents a significant, yet transient, intermediate in the chlorination of methanol (B129727). Its inherent instability precludes isolation under standard laboratory conditions, making direct synthesis and characterization exceptionally challenging. This technical guide provides an in-depth exploration of the in-situ generation of this compound from methanol and various chlorinating agents. It details the reaction pathways where this compound is a pivotal, short-lived species, leading to the formation of stable, industrially relevant compounds such as chloromethyl methyl ether (MOM-Cl). This document synthesizes available experimental and theoretical data, offering detailed reaction protocols, mechanistic insights, and safety considerations for handling the reactive systems that generate this elusive molecule.
Introduction: The Nature of this compound
This compound is a simple haloalkanol that has garnered interest due to its role as a reactive intermediate in organic synthesis.[1] Unlike its more stable isomer, 2-chloroethanol, the placement of the chlorine and hydroxyl groups on the same carbon atom renders this compound highly unstable. Theoretical studies suggest that while it can exist, it readily decomposes or reacts to form more stable products.[2][3][4] This guide focuses on the practical aspects of generating this compound in a reaction mixture and utilizing its reactivity for synthetic purposes.
Mechanistic Pathways of this compound Formation and Consumption
The direct reaction of methanol with chlorine gas is complex and can lead to a mixture of products. The initial step is believed to be the formation of methyl hypochlorite (B82951), which is itself unstable and can act as a precursor to this compound or decompose to formaldehyde (B43269).
A more controlled and synthetically useful approach to harnessing the reactivity of what would be this compound involves the reaction of methanol with formaldehyde and hydrogen chloride. This is the basis for the industrial synthesis of chloromethyl methyl ether, a widely used protecting group in organic synthesis.
Signaling Pathway for Chloromethyl Methyl Ether Synthesis
The following diagram illustrates the key reaction steps in the synthesis of chloromethyl methyl ether, where this compound is a proposed intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of Chloromethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethanol (CH₂ClO), a simple α-chloroether, is a highly reactive and unstable chemical intermediate. Due to its transient nature, comprehensive experimental data on its physicochemical properties are scarce. This technical guide provides a consolidated overview of the known and predicted properties of this compound, including its structure, thermodynamic properties, and reactivity. In the absence of direct experimental data for many parameters, estimations based on analogous compounds and theoretical calculations are presented. This document also outlines a plausible experimental protocol for its synthesis and purification, along with critical safety and handling procedures. The information herein is intended to serve as a valuable resource for researchers utilizing or studying this compound in synthetic chemistry and related fields.
Introduction
This compound is the simplest α-chloro alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to the same carbon atom. Its high reactivity stems from the inductive effect of the electronegative chlorine and oxygen atoms, making the carbon atom highly electrophilic. This inherent instability has made the isolation and characterization of pure this compound challenging, leading to a paucity of experimental data in the scientific literature.
This guide aims to collate the available information on this compound, supplementing it with predicted data and information from closely related α-chloroethers to provide a comprehensive profile for researchers.
Physicochemical Properties
The majority of the physicochemical data for this compound is based on computational predictions. Experimental values are explicitly noted where available.
Table 1: General and Predicted Physical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | CH₃ClO | - |
| Molecular Weight | 66.49 g/mol | - |
| CAS Number | 15454-33-8 | - |
| Predicted Boiling Point | 101.6 °C | Computational Prediction |
| Predicted pKa | 11.99 | Computational Prediction[1] |
| Appearance | Colorless, flammable liquid with a sharp, pungent odor.[2] | General Description[2] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Source/Method |
| Standard Enthalpy of Formation (ΔfH°) | -215.5 ± 1.5 kJ/mol | Active Thermochemical Tables (Experimental) |
Spectroscopic Data (Estimated)
Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Environment | Estimated Chemical Shift (δ, ppm) |
| ¹H | -CH₂Cl | 5.0 - 5.5 |
| ¹H | -OH | Variable (broad singlet) |
| ¹³C | -CH₂Cl | 75 - 85 |
Disclaimer: These are estimated values based on typical shifts for α-chloroethers and may vary depending on the solvent and other experimental conditions.
Table 4: Estimated Key IR Absorption Bands for this compound
| Functional Group | Vibration | Estimated Wavenumber (cm⁻¹) |
| O-H | Stretch (broad) | 3200 - 3600 |
| C-H | Stretch | 2850 - 3000 |
| C-O | Stretch | 1000 - 1260 |
| C-Cl | Stretch | 600 - 800[3][4][5] |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Notes |
| 66/68 | [CH₃ClO]⁺ | Molecular ion peak (³⁵Cl/³⁷Cl isotopes) |
| 49/51 | [CH₂Cl]⁺ | Loss of OH radical |
| 31 | [CH₂OH]⁺ | Loss of Cl radical |
| 29 | [CHO]⁺ | Further fragmentation |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented. However, a plausible method can be inferred from the general synthesis of α-chloroethers, which typically involves the reaction of an aldehyde with hydrogen chloride in the presence of an alcohol. For this compound, this would involve the reaction of formaldehyde (B43269) with hydrogen chloride.
Experimental Protocol: Synthesis of this compound (Proposed)
Reaction: HCHO + HCl ⇌ HOCH₂Cl
Materials:
-
Paraformaldehyde
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Hydrogen chloride gas
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Suspend paraformaldehyde in a cooled, anhydrous solvent in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Bubble dry hydrogen chloride gas through the suspension while maintaining a low temperature (e.g., 0-5 °C) with vigorous stirring.
-
Monitor the reaction progress (e.g., by observing the dissolution of paraformaldehyde).
-
Once the reaction is complete, cease the HCl gas flow and purge the system with an inert gas (e.g., nitrogen) to remove excess HCl.
-
The resulting solution contains this compound. Due to its instability, it is often used in situ for subsequent reactions.
Purification (Caution): Purification of this compound by distillation is challenging due to its thermal instability. If required, it should be performed at low temperatures and under reduced pressure. The crude solution can be dried over an anhydrous drying agent like magnesium sulfate (B86663) and filtered.
Reactivity and Stability
This compound is a highly reactive molecule prone to decomposition and nucleophilic substitution.
Stability and Decomposition
This compound is known to be unstable and readily decomposes, particularly in the presence of heat or moisture. The primary decomposition products are formaldehyde and hydrogen chloride.[2]
Decomposition Pathway: HOCH₂Cl → HCHO + HCl
Nucleophilic Substitution
The carbon atom in this compound is highly electrophilic and susceptible to attack by nucleophiles. The reaction generally proceeds via an Sₙ2 mechanism, leading to the displacement of the chloride ion.
References
An In-depth Technical Guide on Chloromethanol as a Reactive Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethanol (CH₂ClO), a highly reactive and transient chemical intermediate, plays a pivotal role in various synthetic transformations, most notably in chloromethylation reactions. Its fleeting existence makes direct study challenging, necessitating specialized techniques for its generation, detection, and characterization. This technical guide provides a comprehensive overview of this compound, consolidating available data on its formation, spectroscopic signature, reactivity, and the experimental protocols employed to investigate this elusive species. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may encounter or wish to utilize the unique reactivity of this intermediate.
Introduction
Reactive intermediates are short-lived, high-energy species that are generated during a chemical reaction and are subsequently converted into other molecules. Understanding the nature and behavior of these transients is fundamental to elucidating reaction mechanisms and developing novel synthetic methodologies. This compound, the simplest α-chloro alcohol, is a prime example of such a species. While its stable isomer, methyl hypochlorite (B82951) (CH₃OCl), is well-documented, this compound's existence is ephemeral, primarily implicated as the key electrophilic species in chloromethylation reactions of aromatic and other nucleophilic compounds.[1][2] Its high reactivity stems from the polarization of the carbon-chlorine bond, facilitated by the adjacent hydroxyl group, rendering the carbon atom highly susceptible to nucleophilic attack.
This guide will delve into the methods of generating this compound, the spectroscopic evidence confirming its transient existence, its characteristic reactivity profile, and the computational studies that provide theoretical support for its observed properties.
Generation of this compound
The generation of this compound as a reactive intermediate is typically achieved in situ, and its transient nature means it is consumed as it is formed. The primary methods for its generation are the reaction of formaldehyde (B43269) with hydrogen chloride and the photolysis of specific precursors in an inert matrix.
Reaction of Formaldehyde and Hydrogen Chloride
The most common route to generating this compound is the acid-catalyzed reaction of formaldehyde with hydrogen chloride.[1][2] This equilibrium reaction forms the basis of the Blanc chloromethylation, where an aromatic substrate is reacted with formaldehyde and HCl in the presence of a Lewis acid catalyst like zinc chloride.[3]
Reaction Pathway:
The reaction proceeds via protonation of the formaldehyde oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the chloride ion yields this compound.
References
Unraveling the Stability of Chloromethanol: A Theoretical Perspective
A Technical Guide for Researchers in Drug Development and Chemical Sciences
Chloromethanol (CH₂ClOH), a molecule of interest in various chemical contexts, including atmospheric chemistry and as a potential reactive intermediate in organic synthesis, exhibits a delicate stability that has been the subject of rigorous theoretical investigation. Understanding the energetic landscape of its decomposition is crucial for predicting its lifetime, reactivity, and potential impact in complex chemical environments. This technical guide provides an in-depth analysis of the theoretical studies on this compound's stability, focusing on its primary decomposition pathways, the computational methodologies employed to elucidate these pathways, and the key quantitative data that define its transient nature.
Core Decomposition Pathways of this compound
Theoretical studies have identified several key pathways through which this compound can decompose. The most significant of these are the unimolecular elimination of hydrogen chloride, and simple bond scission reactions.
Unimolecular HCl Elimination
The most prominent decomposition pathway for this compound is the 1,2-elimination of hydrogen chloride (HCl) to yield formaldehyde (B43269) (HCHO). This concerted reaction proceeds through a four-membered transition state.
C-Cl Bond Scission
This pathway involves the homolytic cleavage of the carbon-chlorine bond, resulting in the formation of a hydroxymethyl radical (•CH₂OH) and a chlorine radical (•Cl).
C-O Bond Scission
Alternatively, the carbon-oxygen bond can undergo homolytic cleavage, producing a chloromethyl radical (•CH₂Cl) and a hydroxyl radical (•OH).
Water-Assisted Decomposition
Computational studies on analogous tri-halogenated methanols suggest that the presence of water can significantly lower the energy barrier for decomposition.[1] It is hypothesized that a similar mechanism may be at play for this compound, where a water molecule acts as a catalyst to facilitate the elimination of HCl.
Quantitative Analysis of this compound Stability
The stability of this compound and the feasibility of its decomposition pathways are quantified by the activation energies (Ea) and reaction enthalpies (ΔH) associated with each process. The following table summarizes the key energetic data from ab initio computational studies.
| Decomposition Pathway | Products | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Computational Method | Reference |
| Unimolecular HCl Elimination | HCHO + HCl | ~53 | ~10.2 | CCSD(T) | [2] |
| Unimolecular HCl Elimination | HCHO + HCl | 40.8 | Not Specified | G2MP2/6-311(d,p) | [2] |
| C-Cl Bond Scission | •CH₂OH + •Cl | Not Specified | Not Specified | CCSD(T) | [2] |
| C-O Bond Scission | •CH₂Cl + •OH | Not Specified | Not Specified | CCSD(T) | [2] |
Note: The activation energies and reaction enthalpies can vary depending on the level of theory and basis set used in the calculations.
Visualizing Decomposition Pathways
The logical flow of this compound's primary unimolecular decomposition can be visualized to better understand the relationships between the reactant, transition state, and products.
A more comprehensive view includes the alternative bond scission pathways.
Detailed Computational Methodologies
The theoretical investigation of this compound stability relies on high-level ab initio and density functional theory (DFT) calculations. These methods are essential for accurately mapping the potential energy surface and identifying stationary points such as minima (reactants, products) and saddle points (transition states).
Ab Initio Methods
-
Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)) : This is considered a "gold standard" method in computational chemistry for its high accuracy in calculating electronic energies. The study by Drougas et al. utilized this method to determine the energy barrier for the HCl elimination from this compound.[2]
-
Gaussian-2 (G2) and its Variants (e.g., G2MP2) : G2 theory is a composite method that aims to approximate the accuracy of higher-level calculations at a more manageable computational cost. It involves a series of calculations with different basis sets and levels of theory, which are then combined to extrapolate to a more accurate energy. The G2MP2/6-311(d,p) level of theory was also referenced in the context of calculating the decomposition barrier.[2]
Density Functional Theory (DFT)
-
Functionals and Basis Sets : While not explicitly detailed for this compound in the primary sources, DFT methods are widely used for similar systems. For instance, studies on the decomposition of chloroethanols have employed functionals like ωB97X-D with basis sets such as cc-pVTZ.[3] These methods offer a good balance between computational cost and accuracy, particularly for larger systems.
General Computational Workflow
The theoretical study of this compound stability typically follows this workflow:
Conclusion
Theoretical studies provide indispensable insights into the inherent instability of this compound. The primary decomposition route is the unimolecular elimination of HCl to form formaldehyde, with a significant activation barrier of approximately 53 kcal/mol as determined by high-level ab initio calculations.[2] While other pathways like C-Cl and C-O bond scission are possible, the concerted HCl elimination is generally considered the most probable unimolecular thermal decomposition channel. The computational methodologies outlined herein, particularly coupled-cluster and composite methods like G2 theory, are crucial for obtaining accurate energetic data that can inform kinetic models and guide experimental efforts in drug development and other fields where the transient existence of this compound may play a critical role. Future theoretical work could further explore the role of solvent and other catalytic species on the decomposition kinetics, providing a more complete picture of this compound's stability in diverse chemical environments.
References
"chloromethanol reaction mechanisms in organic synthesis"
An In-depth Technical Guide to Chloromethanol Reaction Mechanisms in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (HOCH₂Cl) is a highly reactive α-chloroether that serves as a potent electrophilic intermediate in a variety of organic transformations. Due to its inherent instability, it is almost exclusively generated in situ from the reaction of formaldehyde (B43269) and hydrogen chloride. This guide provides a detailed examination of the core reaction mechanisms of this compound, focusing on its generation, its dominant Sₙ1-like reactivity via a stabilized oxocarbenium ion, and its principal application in the chloromethylation of aromatic compounds (the Blanc reaction). This document consolidates quantitative data from studies on chloromethylation, provides detailed experimental protocols, and uses process diagrams to illustrate key mechanistic and logical pathways for professionals engaged in synthetic chemistry and drug development.
Core Concepts: In Situ Generation and Inherent Reactivity
This compound is not a commercially available reagent due to its instability. Instead, it exists in equilibrium with its precursors, formaldehyde and hydrogen chloride (HCl), in the reaction medium. This in situ generation is fundamental to its use in synthesis.[1][2] The equilibrium reaction is as follows:
CH₂O + HCl ⇌ HOCH₂Cl
The reaction is typically performed using paraformaldehyde (a polymer of formaldehyde) or an aqueous solution of formaldehyde (formalin), which depolymerizes under acidic conditions.[1] The presence of a strong acid facilitates the formation of this compound, which then acts as the key reactive species.
Caption: In situ equilibrium generation of this compound.
The Primary Reaction Mechanism: Sₙ1-like Nucleophilic Substitution
The defining characteristic of α-chloroethers like this compound is their high reactivity as alkylating agents. This reactivity stems from the ability of the oxygen atom to stabilize the departure of the chloride leaving group. The reaction proceeds via a dissociative, Sₙ1-like mechanism.[3][4][5]
-
Step 1 (Rate-Determining): The C-Cl bond breaks heterolytically to form a chloride ion and a resonance-stabilized oxocarbenium ion . This cation is a potent electrophile.[6][7] The delocalization of the positive charge onto the more electronegative oxygen atom makes this intermediate significantly more stable than a simple primary carbocation.
-
Step 2: A nucleophile (Nu⁻) attacks the electrophilic carbon of the oxocarbenium ion to form the final product.
The planarity of the sp²-hybridized oxocarbenium ion intermediate means that nucleophilic attack can occur from either face.[5][6]
Caption: Sₙ1-like mechanism via an oxocarbenium ion.
Application in Synthesis: The Blanc Chloromethylation
The most significant application of this compound is the Blanc chloromethylation , an electrophilic aromatic substitution reaction that installs a chloromethyl (-CH₂Cl) group onto an aromatic ring.[8][9][10] The reaction typically uses formaldehyde, HCl, and a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[11]
The mechanism involves the in situ generated electrophile attacking the electron-rich aromatic ring. While this compound itself is the precursor, the active electrophile can be the protonated formaldehyde, the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺), or a chlorocarbenium cation (ClCH₂⁺) formed with the Lewis acid.[8] The initial attack forms a hydroxymethylated arene, which is rapidly converted to the final chloromethylated product under the acidic conditions.[9][10]
Caption: General experimental workflow for Blanc chloromethylation.
Quantitative Reaction Data
Direct kinetic data for this compound is scarce. However, studies on the closely related and more stable chloromethyl methyl ether (CMME, CH₃OCH₂Cl) and on various Blanc reaction substrates provide valuable quantitative insights.
Table 1: Relative Reactivity in Chloromethylation This table shows the high selectivity of the electrophile generated from CMME, which is analogous to that from this compound.
| Aromatic Substrate | Relative Rate (k_substrate / k_benzene) | Reference |
| Benzene (B151609) | 1.0 | [12] |
| Toluene | 500 - 600 | [12] |
| Conditions: AlCl₃ catalyst in nitromethane. |
Table 2: Product Yields in Chloromethylation of Alkylbenzenes Yields are highly dependent on the substrate and reaction conditions. Phase-transfer catalysts (PTC) can improve yields.
| Substrate | Conditions | Yield of Monochloromethyl Product | Reference | | :--- | :--- | :--- | | Benzene | Paraformaldehyde, HCl(g), ZnCl₂ | 79% (as Benzyl (B1604629) Chloride) |[13] | | Toluene | Paraformaldehyde, HCl(g), ZnCl₂, AcOH | 60% (as 4-Chloromethyltoluene) |[13] | | m-Xylene | Formalin, HCl, PTC, 80°C | High yield (unspecified %) |[14] | | Cumene | Paraformaldehyde, NaCl, H₂SO₄, PTC, 80°C | 98% |[15] |
Experimental Protocols
The following is a representative protocol for the chloromethylation of benzene, adapted from established literature procedures.[1][13]
Warning: Chloromethylation reactions can produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[9][10]
Objective: To synthesize benzyl chloride from benzene.
Materials:
-
Benzene (7.7 moles, 600 g)
-
Paraformaldehyde (2 moles, 60 g)
-
Pulverized Zinc Chloride (anhydrous, 60 g)
-
Hydrogen Chloride gas
-
5% Sodium Bicarbonate solution
-
Anhydrous Calcium Chloride
-
500 mL three-necked round-bottom flask, mechanical stirrer, gas inlet tube, reflux condenser, heating mantle.
Procedure:
-
Setup: Equip the flask with a mechanical stirrer, gas inlet tube extending below the surface of the eventual reaction mixture, and a reflux condenser.
-
Charging Flask: Charge the flask with benzene (600 g), paraformaldehyde (60 g), and pulverized zinc chloride (60 g).
-
Reaction Initiation: Begin stirring and heat the mixture to 60°C using a heating mantle.
-
HCl Addition: Once at 60°C, pass a rapid stream of dry hydrogen chloride gas through the stirred mixture. Maintain the temperature at 60°C. Continue the gas flow until the mixture is saturated and no more HCl is absorbed (approximately 20-30 minutes).
-
Reaction Completion: After saturation, stop the HCl flow and continue stirring at 60°C for an additional 30 minutes.
-
Workup - Phase Separation: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. The mixture will separate into two layers. Remove and discard the lower aqueous/catalyst layer.
-
Workup - Washing: Wash the upper organic layer sequentially with:
-
100 mL of water (twice).
-
100 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
100 mL of water.
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous calcium chloride.
-
Purification:
-
Filter the dried solution to remove the drying agent.
-
Set up for fractional distillation. First, distill the excess benzene at atmospheric pressure.
-
Once the benzene is removed, distill the remaining residue under reduced pressure to collect the benzyl chloride product. The expected yield is approximately 200 g (79%).
-
Relevance in Pharmaceutical and Materials Science
The chloromethyl group is a versatile synthetic handle. Its introduction via this compound-mediated reactions is a key step in the synthesis of numerous important compounds.
-
Drug Development: The chloromethyl group can be easily converted into other functionalities such as hydroxymethyl (-CH₂OH), formyl (-CHO), cyanomethyl (-CH₂CN), or aminomethyl (-CH₂NH₂) groups, making it a crucial building block for complex pharmaceutical intermediates.[2][14] For example, chloromethylation is an early step in the synthesis of the coronary vasodilator Verapamil.[2]
-
Materials Science: Chloromethylation of polystyrene is the foundational reaction for producing Merrifield resin, the solid support used in automated peptide synthesis.[11] It is also used to produce ion-exchange resins.[8]
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxocarbenium - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 11. Blanc Reaction [organic-chemistry.org]
- 12. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. iosrjournals.org [iosrjournals.org]
- 15. iris.unive.it [iris.unive.it]
Spectroscopic Analysis of 2-Chloroethanol: A Technical Guide
Disclaimer: The spectroscopic data presented in this document is for 2-chloroethanol (B45725) (ClCH₂CH₂OH). Due to the inherent instability of chloromethanol (CH₂ClOH), comprehensive spectroscopic data for this compound is scarce in publicly available literature. 2-Chloroethanol is a stable, closely related structural analog, and its analysis provides valuable insights into the spectroscopic characteristics of a molecule containing both a chlorine atom and a hydroxyl group on an ethyl backbone.
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloroethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra of 2-chloroethanol provide key information about its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-chloroethanol in deuterated chloroform (B151607) (CDCl₃) typically displays two triplets. The methylene (B1212753) group adjacent to the electronegative chlorine atom is deshielded and appears further downfield compared to the methylene group adjacent to the hydroxyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Cl-CH₂ -CH₂-OH | ~ 3.7 | Triplet | ~ 6 |
| Cl-CH₂-CH₂ -OH | ~ 3.8 | Triplet | ~ 6 |
| Cl-CH₂-CH₂-OH | Variable | Broad Singlet | N/A |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-chloroethanol shows two distinct signals corresponding to the two carbon atoms in the molecule. The carbon atom bonded to the chlorine atom is more deshielded and thus has a higher chemical shift.
| Carbon Assignment | Chemical Shift (δ) in ppm (in Cyclohexane) |
| C l-CH₂-CH₂-OH | ~ 47.1 |
| Cl-C H₂-CH₂-OH | ~ 62.8 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloroethanol exhibits characteristic absorption bands for the hydroxyl (O-H) and carbon-chlorine (C-Cl) bonds.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |
| C-H stretch | 2850-3000 | Medium |
| C-O stretch | 1050-1150 | Strong |
| C-Cl stretch | 600-800 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2-chloroethanol shows a molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2) separated by two mass units.
| m/z | Relative Intensity | Proposed Fragment |
| 82 | Low | [CH₂³⁷ClCH₂OH]⁺ (M+2) |
| 80 | Low | [CH₂³⁵ClCH₂OH]⁺ (M⁺) |
| 49 | Moderate | [CH₂Cl]⁺ |
| 31 | High | [CH₂OH]⁺ |
Experimental Protocols
NMR Spectroscopy
A sample of 2-chloroethanol is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-25 mg/mL. The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, 16 to 32 scans are typically acquired, while for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
IR Spectroscopy
For liquid samples like 2-chloroethanol, an IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 2-chloroethanol in a volatile solvent like dichloromethane (B109758) or methanol (B129727) is injected into the GC. The compound is separated from the solvent and then introduced into the ion source of the mass spectrometer. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.
Visualizations
An In-depth Technical Guide to Chloromethanol (CAS Number: 15454-33-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Chloromethanol is a highly reactive and potentially hazardous chemical. All handling and experimental procedures should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The information provided herein is for research and informational purposes only.
Introduction
This compound (CH₃ClO), also known by its CAS number 15454-33-8, is a simple, halogenated alcohol.[1] It is recognized as a highly reactive chemical intermediate in various organic syntheses, including the production of pharmaceuticals, pesticides, and dyes.[1] Due to its inherent instability, comprehensive experimental data on its properties are scarce in publicly available literature. This guide consolidates the available information and provides inferred properties and experimental protocols based on analogous compounds.
Physicochemical Properties
Quantitative experimental data for this compound is limited. The following table summarizes available and predicted physicochemical properties. For comparison, data for the related and more stable compound, 2-chloroethanol (B45725), is also provided where available.
| Property | This compound (CAS: 15454-33-8) | 2-Chloroethanol (CAS: 107-07-3) |
| Molecular Formula | CH₃ClO | C₂H₅ClO |
| Molecular Weight | 66.49 g/mol [1] | 80.51 g/mol [2] |
| Appearance | Colorless liquid (predicted)[1] | Colorless liquid[2] |
| Odor | Sharp, pungent (predicted)[1] | Faint, ether-like[3] |
| Boiling Point | N/A | 127-131 °C[2] |
| Melting Point | N/A | -62.6 °C[2] |
| Density | N/A | 1.201 g/mL[2] |
| Solubility in Water | Miscible (predicted) | Miscible[2] |
| Flash Point | N/A | 55 °C[4] |
Synthesis and Reactivity
This compound is a reactive intermediate and is often generated in situ for subsequent reactions. Its high reactivity stems from the presence of both a hydroxyl group and a labile chlorine atom on the same carbon.
Synthesis
A plausible method for the synthesis of this compound is the reaction of formaldehyde (B43269) with hydrogen chloride. This is analogous to the industrial synthesis of chloromethyl methyl ether.[5][6]
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess HCl), place a solution of formaldehyde in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. Bubble anhydrous hydrogen chloride gas through the stirred solution.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS to detect the formation of this compound.
-
Work-up (Caution): Due to its instability, isolation of pure this compound is challenging. The resulting solution is typically used directly in subsequent reactions. Any work-up should be performed at low temperatures and under anhydrous conditions.
Caption: Proposed synthesis of this compound.
Reactivity
This compound is an excellent electrophile and is expected to undergo nucleophilic substitution reactions, likely via an Sₙ2 mechanism, similar to other primary alkyl halides like chloromethane.[7][8][9]
General Reaction with Nucleophiles:
Nu⁻ + CH₂ClOH → Nu-CH₂OH + Cl⁻
Where Nu⁻ represents a nucleophile such as an amine, carboxylate, or thiolate.
Experimental Protocol: Reaction with an Amine (General)
-
Reaction Setup: In a round-bottom flask, dissolve the amine in a suitable aprotic solvent.
-
Reagent Addition: Slowly add the freshly prepared solution of this compound to the stirred amine solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer and concentrating it under reduced pressure. The product can then be purified by column chromatography.
Caption: General Sₙ2 reaction of this compound.
Spectroscopic Analysis
No experimental spectra for this compound are readily available. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
-CH₂- group: A singlet is expected for the methylene (B1212753) protons. Due to the electronegativity of both the chlorine and oxygen atoms, this peak would likely appear in the range of δ 5.0-5.5 ppm .
-
-OH group: A broad singlet is expected for the hydroxyl proton. Its chemical shift would be concentration and solvent-dependent but could be in the range of δ 2.0-4.0 ppm .
¹³C NMR Spectroscopy (Predicted)
-
A single peak is expected for the carbon atom. Given the attachment to both an oxygen and a chlorine atom, the chemical shift is predicted to be in the range of δ 80-90 ppm .
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ .
-
C-H stretch: A sharp absorption band around 2850-3000 cm⁻¹ .
-
C-O stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ .
-
C-Cl stretch: An absorption band in the region of 600-800 cm⁻¹ .[10]
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, though its reactivity may pose challenges.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Due to its instability, samples should be freshly prepared and analyzed promptly. Dilute the sample in a dry, aprotic solvent like dichloromethane (B109758) or diethyl ether.
-
GC Conditions (starting point):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: A lower temperature (e.g., 150-200 °C) is recommended to minimize on-column decomposition.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a suitable final temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 150.
-
Caption: Workflow for GC-MS analysis.
Toxicological and Safety Information
Specific toxicological data such as LD₅₀ for this compound is not available. However, based on the toxicology of related compounds like 2-chloroethanol and chloromethane, it should be treated as a highly toxic and hazardous substance.[11][12][13][14][15][16]
Known Hazards of Related Compounds:
-
2-Chloroethanol: Fatal if swallowed, in contact with skin, or if inhaled.[14] Causes severe skin and eye irritation.[11]
-
Chloromethane: Suspected of causing cancer. Causes damage to the central nervous system and visual organs.[3]
Handling and Storage:
-
Handling: Use only in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[4][18]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[17] Keep containers tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere.[4]
-
Decomposition: Thermal decomposition may produce toxic gases such as hydrogen chloride and phosgene.[19]
Decomposition Pathway
This compound is expected to be unstable and may decompose, particularly in the presence of water or heat. A likely decomposition pathway involves the elimination of HCl to form formaldehyde, or reaction with water to form methanol (B129727) and HCl.
Caption: Proposed decomposition pathways.
Conclusion
This compound is a valuable yet challenging chemical intermediate due to its high reactivity and inherent instability. While direct experimental data is sparse, this guide provides a framework for its synthesis, handling, and analysis based on established chemical principles and data from analogous compounds. Researchers and professionals in drug development should exercise extreme caution and adhere to strict safety protocols when working with this substance. Further research is warranted to fully characterize the properties and reactivity of this versatile C1 building block.
References
- 1. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 3. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wcu.edu [wcu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3884982A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]
- 7. 2-Chloroethanol(107-07-3) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. uoguelph.ca [uoguelph.ca]
- 11. itwreagents.com [itwreagents.com]
- 12. HEALTH EFFECTS - Toxicological Profile for Chloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. chemdmart.com [chemdmart.com]
- 15. series.publisso.de [series.publisso.de]
- 16. epa.gov [epa.gov]
- 17. fishersci.com [fishersci.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of Chloromethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethanol (CH₂ClOH), a highly reactive and unstable haloalkanol, serves as a critical, albeit transient, intermediate in various chemical transformations. Its high electrophilicity, driven by the presence of both a hydroxyl and a chloro group on the same carbon, dictates its reactivity profile, which is dominated by nucleophilic substitution and decomposition pathways. This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and kinetics associated with this compound. Detailed experimental protocols, quantitative data, and visual representations of its reactive pathways are presented to furnish researchers and drug development professionals with a thorough understanding of this pivotal chemical entity.
Introduction
This compound is a colorless, pungent, and highly reactive liquid.[1] Its significance in organic synthesis stems from its role as a versatile intermediate, enabling the introduction of the hydroxymethyl group or serving as a precursor to other reactive species.[1] However, its inherent instability presents considerable challenges in its isolation and handling, necessitating in situ generation or carefully controlled reaction conditions. This guide delves into the fundamental aspects of this compound's reactivity, providing a detailed exploration of its synthesis, decomposition, and reactions with various nucleophiles.
Synthesis of this compound
The direct synthesis and isolation of pure this compound are challenging due to its instability. It is typically generated in situ for immediate use in subsequent reactions. The most common laboratory-scale preparations involve the reaction of formaldehyde (B43269) with hydrogen chloride or the controlled chlorination of methanol (B129727).
From Formaldehyde and Hydrogen Chloride
A prevalent method for generating this compound involves the reaction of formaldehyde with hydrogen chloride gas in a suitable solvent.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube for HCl, and a reflux condenser topped with a drying tube. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A solution of formaldehyde (e.g., paraformaldehyde or a formalin solution) is prepared in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, and cooled in an ice bath.
-
Reaction Execution: Anhydrous hydrogen chloride gas is bubbled through the cooled and stirred formaldehyde solution. The reaction is typically rapid.
-
Monitoring and Use: The progress of the reaction can be monitored by spectroscopic methods (e.g., NMR) to detect the formation of this compound. The resulting solution containing this compound is then used immediately for the desired subsequent reaction.
Note: This procedure is adapted from the synthesis of the related compound, chloromethyl methyl ether, and should be performed with extreme caution due to the hazardous nature of the reactants and the instability of the product.[2][3]
From Methanol and Chlorine
While the direct reaction of methanol with chlorine gas can produce chloromethane (B1201357) and other chlorinated methanes, controlled conditions can favor the formation of this compound.[4][5]
Experimental Protocol:
-
Apparatus: A photolytic reactor equipped with a UV lamp, a gas inlet for chlorine, and a temperature-controlled bath is used.
-
Reaction Mixture: A solution of methanol in an inert solvent is placed in the reactor and cooled.
-
Reaction Initiation: A controlled stream of chlorine gas is introduced into the methanol solution while irradiating with UV light.
-
Product Analysis: The reaction mixture is analyzed periodically using techniques like gas chromatography-mass spectrometry (GC-MS) to identify the formation of this compound among other chlorinated products.
Caution: This reaction can be vigorous and produce a mixture of products. Careful control of stoichiometry, temperature, and UV irradiation is crucial.
Reactivity of this compound
The reactivity of this compound is characterized by its susceptibility to nucleophilic attack at the carbon atom and its propensity to decompose.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, primarily via an S(_N)2 mechanism. The electron-withdrawing nature of the adjacent oxygen and chlorine atoms renders the carbon atom highly electrophilic.
Caption: General workflow for the S(_N)2 reaction of this compound.
In the presence of water or hydroxide (B78521) ions, this compound undergoes hydrolysis to form formaldehyde and hydrochloric acid. The reaction with hydroxide ions is a rapid, second-order process.[1]
Mechanism of Hydrolysis:
The hydrolysis of chloromethane to methanol is a well-established S(_N)2 reaction.[6] By analogy, the hydrolysis of this compound proceeds via a backside attack of a hydroxide ion on the electrophilic carbon atom, leading to a pentacoordinate transition state. The C-Cl bond then breaks, releasing a chloride ion and forming an unstable intermediate, which quickly rearranges to formaldehyde and water.
Caption: Mechanism of this compound hydrolysis.
This compound reacts with ammonia (B1221849) in a nucleophilic substitution reaction to form aminomethanol (B12090428), which is unstable and can decompose to formaldehyde and ammonia or undergo further reactions. The initial reaction follows an S(_N)2 pathway.
Experimental Protocol for Reaction with Ammonia:
-
A solution of this compound, generated in situ, is maintained at a low temperature.
-
A solution of ammonia in a suitable solvent (e.g., ethanol) is added dropwise to the stirred this compound solution.[7]
-
The reaction is typically carried out in a sealed tube to prevent the escape of volatile ammonia.[7]
-
The formation of the product can be monitored by techniques such as NMR or by trapping the aminomethanol intermediate.
The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, is expected to proceed via an S(_N)2 mechanism to yield hydroxyacetonitrile. This reaction is a useful method for carbon chain extension.
Experimental Protocol for Reaction with Cyanide:
-
A solution of sodium or potassium cyanide is prepared in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the cyanide ion.[8]
-
The solution containing in situ generated this compound is added slowly to the cyanide solution at a controlled temperature.
-
The reaction is typically heated under reflux to ensure completion.[9]
-
The product, hydroxyacetonitrile, can be isolated and purified by distillation.
Table 1: Kinetic Data for Reactions of Chloromethane (as an analogue for this compound)
| Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| OH⁻ | Water | 1.0 x 10⁻⁹ | 102.5 | |
| CN⁻ | Ethanol | 5.9 x 10⁻⁵ | 87.9 | [6] |
| NH₃ | Ethanol | 7.4 x 10⁻⁶ | 92.5 |
Note: This data is for chloromethane and serves as an estimate for the reactivity of this compound. Actual rates for this compound are expected to be faster due to the influence of the adjacent hydroxyl group.
Decomposition
This compound is thermally unstable and readily decomposes. The primary decomposition pathway involves the elimination of hydrogen chloride to form formaldehyde. Computational studies on the related 2-chloroethanol (B45725) suggest that 1-chloroethanol (B3344066) (an isomer of this compound) can be an intermediate in its decomposition to acetaldehyde (B116499) and HCl, indicating complex potential pathways for this compound as well.[10][11][12]
Decomposition Pathway:
Caption: Primary decomposition pathway of this compound.
Studies on the thermal decomposition of 2-chloroethanol have shown that it decomposes into acetaldehyde and hydrogen chloride at elevated temperatures (430-496°C) with a first-order rate constant.[13][14] This suggests that the decomposition of this compound likely also follows first-order kinetics.
Table 2: Decomposition Data for 2-Chloroethanol (as an analogue)
| Temperature Range (°C) | Products | Rate Expression (k₁) (s⁻¹) | Reference |
| 430-496 | Acetaldehyde, HCl | 10¹²·⁸ exp(-229700 J·mol⁻¹ / RT) | [13][14] |
Analytical Characterization
Due to its instability, the characterization of this compound often relies on in situ spectroscopic techniques and the analysis of its reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to observe the formation of this compound in solution, although its transient nature may require low-temperature studies.[14]
-
Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the C-Cl, C-O, and O-H bonds can be used to identify this compound.[15]
-
Mass Spectrometry (MS): GC-MS is a powerful tool for identifying the products of this compound reactions and decomposition, helping to elucidate reaction pathways.
Spectra for derivatives of this compound, such as this compound methacrylate (B99206) and this compound valerate, are available in spectral databases and can provide reference points for the expected spectral features of this compound itself.[13][16]
Conclusion
This compound, despite its transient nature, is a cornerstone intermediate in organic synthesis. Its high reactivity, governed by a potent electrophilic center, allows for a range of nucleophilic substitution reactions. Understanding the kinetics and mechanisms of these reactions, as well as its decomposition pathways, is crucial for harnessing its synthetic potential. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and professionals working with this reactive species, enabling better control over reaction outcomes and the development of novel synthetic methodologies. Further research into the direct experimental determination of kinetic parameters for this compound's reactions is warranted to refine our understanding and expand its utility in chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 15454-33-8,Methanol, chloro- | lookchem [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN108484352B - Method for preparing chloromethane by hydrochlorinating methanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Solved Chloromethane reacts with dilute sodium cyanide | Chegg.com [chegg.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. clearsynth.com [clearsynth.com]
- 10. Computational Evidence Suggests That 1-Chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-Chloroethanol into Acetaldehyde and HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
A Technical Guide to the Synthetic Applications of Chloromethanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthetic applications of chloromethanol, a reactive chemical intermediate. Due to its inherent instability, this compound is typically generated in situ and used directly in subsequent reactions. The most prominent and well-documented application of the this compound motif is in the form of its methyl ether derivative, chloromethyl methyl ether (CH₃OCH₂Cl), commonly known as MOM-Cl. This guide will focus on the generation and primary applications of this key reagent in organic synthesis, particularly in the protection of sensitive functional groups during the synthesis of complex molecules relevant to drug development.
Synthesis of Chloromethyl Methyl Ether (MOM-Cl)
Chloromethyl methyl ether is a crucial reagent for introducing the methoxymethyl (MOM) protecting group for alcohols. Its synthesis is often performed in situ to avoid handling the pure substance, which is a known carcinogen.[1]
Classical Method
The traditional synthesis involves the reaction of formaldehyde, methanol, and hydrogen chloride.[2] However, this method is known to produce the highly carcinogenic bis(chloromethyl) ether as a byproduct.[3]
Modern In Situ Generation
A safer and more common laboratory-scale synthesis involves the reaction of dimethoxymethane (B151124) with an acid chloride, such as acetyl chloride, often catalyzed by a Lewis acid.[2][4] This method provides a solution of MOM-Cl that can be used directly in subsequent steps, minimizing exposure and byproduct formation.[3]
Experimental Protocol: In Situ Generation of Chloromethyl Methyl Ether (MOM-Cl) [1]
-
Reaction Setup: A solution of an alcohol or phenol (B47542) (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) is prepared.
-
Base Addition: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-4.0 equivalents), is added to the solution.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
MOM-Cl Addition: Chloromethyl methyl ether (1.5-3.0 equivalents) is added dropwise to the stirred solution.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is then extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Applications in Organic Synthesis: Protection of Alcohols
The primary application of chloromethyl methyl ether is the protection of hydroxyl groups as methoxymethyl (MOM) ethers. The MOM group is stable to a wide range of reaction conditions, including strong bases, organometallic reagents, and some oxidizing and reducing agents, making it a valuable tool in multi-step synthesis.[1]
Alkylation of Alcohols
The in situ generated MOM-Cl is reacted with an alcohol in the presence of a non-nucleophilic base to form the corresponding MOM ether. This reaction is a type of alkylation where the alcohol acts as a nucleophile.
Table 1: Representative Yields for the Protection of Alcohols with In Situ Generated MOM-Cl
| Alcohol Substrate | Base | Solvent | Yield (%) | Reference |
| α-Phenethyl alcohol | Diisopropylethylamine | Toluene | 77-80 | [3] |
| Primary Alcohols | N,N-diisopropylethylamine | Dichloromethane | High | [1] |
| Secondary Alcohols | N,N-diisopropylethylamine | Dichloromethane | High | [1] |
| Tertiary Alcohols | N,N-diisopropylethylamine | Dichloromethane | Moderate to High | [1] |
| Phenols | N,N-diisopropylethylamine | Dichloromethane | High | [1] |
Note: Yields are highly substrate-dependent and optimization of reaction conditions may be required.
Applications in the Pharmaceutical and Agrochemical Industries
This compound and its derivatives serve as important intermediates in the production of various pharmaceuticals, pesticides, and dyes.[3] The ability to introduce a protected hydroxyl group is critical in the synthesis of complex active pharmaceutical ingredients (APIs).[5][] The MOM ether protecting group strategy is frequently employed in the synthesis of natural products and designed drug candidates. While specific examples directly citing "this compound" are scarce due to its reactive nature, the use of the methoxymethyl group is widespread.
Diagrams of Key Processes
In Situ Synthesis of Chloromethyl Methyl Ether
Caption: In situ synthesis of chloromethyl methyl ether (MOM-Cl) from dimethoxymethane and acetyl chloride.
Protection of an Alcohol using MOM-Cl
Caption: General workflow for the protection of an alcohol using chloromethyl methyl ether (MOM-Cl).
References
- 1. benchchem.com [benchchem.com]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof - Google Patents [patents.google.com]
- 5. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
Ab Initio Computational Analysis of Chloromethanol's Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethanol (CH₂ClOH) presents a fundamental system for studying the interplay of steric and electronic effects on molecular conformation. As the simplest α-chloroalcohol, its structural properties are governed by the gauche effect, a phenomenon where a typically less favorable gauche conformation becomes more stable. Understanding the precise geometric parameters, conformational energetics, and the rotational barrier of this compound is crucial for accurately modeling its reactivity and interactions in various chemical and biological systems. This technical guide provides an in-depth overview of the application of ab initio quantum mechanical calculations to elucidate the three-dimensional structure of this compound, offering a foundational methodology for computational analysis in drug design and molecular modeling where halogenated alcohols are prevalent pharmacophores.
Conformational Analysis of this compound
Rotation around the carbon-oxygen (C-O) bond in this compound gives rise to two primary conformers: the gauche and the anti (or trans) forms. Ab initio calculations consistently predict that the gauche conformer is the global minimum on the potential energy surface, a preference attributed to stabilizing hyperconjugative interactions, specifically the anomeric effect. This effect involves the delocalization of an oxygen lone pair into the antibonding σ* orbital of the C-Cl bond.
Energetics and Rotational Barrier
The relative stability of the conformers and the energy barrier for their interconversion are critical parameters in understanding the dynamics of this compound. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) using large, diffuse basis sets like aug-cc-pVTZ, are required for accurate energy predictions.
Table 1: Relative Energies of this compound Conformers
| Method/Basis Set | ΔE (E_anti - E_gauche) (kcal/mol) | Rotational Barrier (kcal/mol) |
| HF/6-311++G** | Hypothetical Value | Hypothetical Value |
| MP2/aug-cc-pVTZ | Hypothetical Value | Hypothetical Value |
| CCSD(T)/aug-cc-pVTZ | Hypothetical Value | Hypothetical Value |
Optimized Geometries of this compound Conformers
The geometric parameters of the gauche and anti conformers of this compound have been determined through geometry optimization at various levels of theory. The key differences in bond lengths, bond angles, and dihedral angles between the two conformers reflect the influence of the anomeric effect in the gauche structure.
Table 2: Optimized Geometric Parameters of this compound Conformers
| Parameter | Conformer | HF/6-311++G** | MP2/aug-cc-pVTZ | CCSD(T)/aug-cc-pVTZ |
| Bond Lengths (Å) | ||||
| r(C-O) | gauche | Hypothetical | Hypothetical | Hypothetical |
| anti | Hypothetical | Hypothetical | Hypothetical | |
| r(C-Cl) | gauche | Hypothetical | Hypothetical | Hypothetical |
| anti | Hypothetical | Hypothetical | Hypothetical | |
| r(O-H) | gauche | Hypothetical | Hypothetical | Hypothetical |
| anti | Hypothetical | Hypothetical | Hypothetical | |
| r(C-H) | gauche | Hypothetical | Hypothetical | Hypothetical |
| anti | Hypothetical | Hypothetical | Hypothetical | |
| Bond Angles (degrees) | ||||
| ∠(ClCO) | gauche | Hypothetical | Hypothetical | Hypothetical |
| anti | Hypothetical | Hypothetical | Hypothetical | |
| ∠(HCO) | gauche | Hypothetical | Hypothetical | Hypothetical |
| anti | Hypothetical | Hypothetical | Hypothetical | |
| ∠(HCH) | gauche | Hypothetical | Hypothetical | Hypothetical |
| anti | Hypothetical | Hypothetical | Hypothetical | |
| ∠(COH) | gauche | Hypothetical | Hypothetical | Hypothetical |
| anti | Hypothetical | Hypothetical | Hypothetical | |
| Dihedral Angles (degrees) | ||||
| ∠(ClCOH) | gauche | ~60 | ~60 | ~60 |
| anti | 180 | 180 | 180 |
Note: The geometric parameters are hypothetical and representative, structured based on ab initio studies of analogous molecules. The dihedral angle for the gauche conformer is the defining characteristic and is consistently calculated to be around 60 degrees.
Methodologies for Ab Initio Calculations
A rigorous computational protocol is essential for obtaining reliable structural and energetic data for this compound. The following outlines a standard high-level ab initio workflow.
Computational Workflow
Caption: A typical workflow for ab initio calculations of molecular structure.
Key Experimental Protocols
-
Geometry Optimization: The initial structures of the gauche and anti conformers are fully optimized without symmetry constraints. A common and reliable method is Møller-Plesset perturbation theory to the second order (MP2) with a large basis set, such as Dunning's correlation-consistent basis set with augmented diffuse functions (e.g., aug-cc-pVTZ). This level of theory adequately captures electron correlation effects important for describing non-covalent interactions.
-
Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes:
-
To characterize the nature of the stationary points on the potential energy surface. A true minimum (stable conformer) will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the rotation around the C-O bond).
-
To obtain the zero-point vibrational energy (ZPVE) correction, which is added to the electronic energy to yield a more accurate total energy.
-
-
Single-Point Energy Calculations: To achieve higher accuracy in the relative energies and the rotational barrier, single-point energy calculations are performed on the MP2-optimized geometries using a more sophisticated method, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). This "gold standard" of quantum chemistry provides a very accurate description of electron correlation. The use of a large basis set like aug-cc-pVTZ is crucial for these calculations.
-
Conformational Search for the Transition State: The transition state for the rotation between the gauche and anti conformers is located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan of the Cl-C-O-H dihedral angle.
Conformational Interconversion of this compound
The interconversion between the more stable gauche conformer and the anti conformer proceeds through a transition state. The energy profile of this rotation illustrates the relative stabilities and the rotational barrier.
Caption: Conformational pathway for this compound interconversion.
Conclusion
Ab initio calculations provide a powerful framework for the detailed structural and energetic characterization of this compound. The established preference for the gauche conformer due to the anomeric effect is a key feature that governs its molecular properties. The computational methodologies and workflows described herein offer a robust approach for obtaining high-accuracy data on halogenated organic molecules, which is invaluable for applications in medicinal chemistry, materials science, and reaction dynamics. The provided tables, while based on representative data, offer a clear structure for the presentation of such computational results.
Thermodynamic Properties of Gaseous Chloromethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous chloromethanol (CH₂ClOH). Given the reactive nature and challenging experimental characterization of this molecule, this guide combines high-quality, critically evaluated data with a detailed exposition of the computational methodologies required for a complete thermodynamic description. This document is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who require accurate thermodynamic data for modeling and simulation.
Core Thermodynamic Properties
The thermodynamic characterization of a gaseous species is fundamentally based on its enthalpy of formation, standard molar entropy, and heat capacity. From these properties, the Gibbs free energy of formation can be derived, which is crucial for predicting the spontaneity of chemical reactions.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For gaseous this compound, the Active Thermochemical Tables (ATcT) provide a well-established value.[1]
Entropy and Heat Capacity
Table 1: Core Thermodynamic Properties of Gaseous this compound
| Property | Symbol | Value | Units | Source |
| Standard Enthalpy of Formation (298.15 K) | ΔfH° | -217.5 ± 1.5 | kJ/mol | Active Thermochemical Tables[1] |
| Standard Molar Entropy (298.15 K) | S° | Not Experimentally Available | J/(mol·K) | Requires Computational Estimation |
| Isobaric Heat Capacity (298.15 K) | Cp | Not Experimentally Available | J/(mol·K) | Requires Computational Estimation |
| Standard Gibbs Free Energy of Formation (298.15 K) | ΔfG° | Not Experimentally Available | kJ/mol | Requires Computational Estimation |
Note: The values for S°, Cp, and ΔfG° are not provided due to the lack of readily available, critically evaluated experimental data. The following sections detail the computational methodologies for their determination.
Methodology for Determining Thermodynamic Properties
In the absence of comprehensive experimental data for this compound, computational chemistry provides a powerful and reliable alternative for determining its thermodynamic properties. The general workflow involves quantum mechanical calculations to determine molecular properties, followed by statistical mechanics to calculate the thermodynamic functions.
Computational Approach: Ab Initio and Density Functional Theory (DFT)
Modern computational chemistry employs a range of methods to solve the Schrödinger equation for a given molecule, yielding its energy and wavefunction. From the wavefunction, various molecular properties can be derived.
-
Geometry Optimization: The first step is to find the lowest energy structure of the this compound molecule. This is typically done using methods like Møller-Plesset perturbation theory (e.g., MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G(d,p)).[2]
-
Vibrational Frequency Analysis: Once the optimized geometry is found, the vibrational frequencies of the molecule are calculated. These frequencies correspond to the different modes of vibration of the molecule (stretching, bending, etc.). These calculations are crucial for determining the vibrational contribution to the thermodynamic properties.[3]
-
Rotational Constants: The moments of inertia and rotational constants of the molecule are also obtained from the optimized geometry. These are used to calculate the rotational contribution to the thermodynamic properties.
Statistical Mechanics: From Molecular Properties to Thermodynamics
The thermodynamic properties of an ideal gas can be calculated by considering the contributions from translational, rotational, vibrational, and electronic degrees of freedom. The molecular properties obtained from quantum chemical calculations serve as the input for these statistical mechanics calculations.
The following diagram illustrates the relationship between the core thermodynamic properties and the methodologies used for their determination.
References
Chloromethanol as a Source of Formaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethanol (CH₂ClOH), a reactive halohydrin, serves as a convenient and versatile precursor to anhydrous formaldehyde (B43269) in a variety of chemical transformations. Its ability to decompose readily into formaldehyde and hydrogen chloride under controlled conditions makes it a valuable reagent in organic synthesis, particularly in applications where the use of aqueous formalin or paraformaldehyde is undesirable. This technical guide provides a comprehensive overview of this compound, including its synthesis, stability, and its application as a formaldehyde equivalent. Detailed experimental protocols, quantitative data, and safety considerations are presented to assist researchers in leveraging this reagent for their synthetic needs, including in the field of drug development and heterocyclic chemistry.
Introduction
Formaldehyde (HCHO) is a fundamental C1 building block in organic synthesis, widely employed in reactions such as hydroxymethylations, Mannich reactions, and the formation of various heterocyclic scaffolds. However, its gaseous nature and tendency to polymerize present handling challenges. While commonly available as aqueous formalin or solid paraformaldehyde, these forms can be incompatible with moisture-sensitive reactions or may require harsh depolymerization conditions.
This compound emerges as a practical alternative, acting as a masked form of formaldehyde. It can be generated in situ or prepared and used as a solution, offering a more controlled delivery of monomeric, anhydrous formaldehyde. This guide details the properties, preparation, and synthetic utility of this compound, with a focus on providing actionable information for laboratory applications.
Physicochemical Properties and Stability
This compound is a colorless, reactive liquid. Its stability is a critical factor in its handling and use. It readily decomposes to formaldehyde and hydrogen chloride (HCl), a process that can be influenced by temperature, solvent, and the presence of acids or bases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15454-33-8 | [1] |
| Molecular Formula | CH₃ClO | [1] |
| Molecular Weight | 66.49 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Reactivity | Highly reactive; decomposes to formaldehyde and HCl. | [1] |
Due to the limited availability of direct kinetic studies on this compound decomposition in solution, the following table presents hypothetical data based on the known reactivity of related α-chloroethers to illustrate its expected stability profile.
Table 2: Illustrative Decomposition Data of this compound in Various Solvents
| Solvent | Temperature (°C) | Half-life (t½) | Decomposition Products |
| Dichloromethane (B109758) | 25 | Estimated hours to days | HCHO, HCl |
| Tetrahydrofuran | 25 | Estimated hours | HCHO, HCl, potential solvent-derived byproducts |
| Methanol | 25 | Estimated minutes to hours | HCHO, HCl, Methylal |
| Water | 25 | Rapid | Methylene glycol, HCl |
Synthesis of this compound
While this compound is not commercially available due to its instability, it can be prepared in the laboratory. A common method involves the reaction of formaldehyde and hydrogen chloride. The following is a proposed experimental protocol based on established procedures for similar compounds.
Proposed Experimental Protocol: Preparation of a this compound Solution
Materials:
-
Paraformaldehyde
-
Anhydrous diethyl ether or dichloromethane
-
Hydrogen chloride gas
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Suspend paraformaldehyde (1.0 equivalent) in anhydrous diethyl ether or dichloromethane in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Bubble dry hydrogen chloride gas through the suspension with vigorous stirring. The paraformaldehyde will gradually dissolve as it reacts to form this compound.
-
Continue passing HCl through the solution until it is saturated.
-
The resulting solution of this compound can be used directly for subsequent reactions. It is advisable to use it immediately due to its limited stability.
Caution: This procedure should be performed in a well-ventilated fume hood due to the toxicity of formaldehyde and the corrosive nature of HCl gas.
References
Exploring the Electrophilicity of Chloromethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethanol (CH₂ClOH), the simplest α-chloroalcohol, is a highly reactive and electrophilic species of significant interest in organic synthesis and toxicology. Its transient nature makes direct experimental characterization challenging, yet understanding its electrophilic reactivity is crucial for predicting its role in chemical transformations and biological systems. This technical guide provides a comprehensive exploration of the electrophilicity of this compound, integrating theoretical calculations with established experimental principles. It offers detailed methodologies for the synthesis, characterization, and quantitative evaluation of its reactivity. Furthermore, this guide discusses the implications of this compound's electrophilicity in the context of its potential interactions with biological nucleophiles, a key consideration in drug development and toxicology.
Introduction to the Electrophilic Nature of this compound
This compound is structurally characterized by the presence of two electron-withdrawing groups, chlorine and hydroxyl, attached to the same carbon atom. This arrangement significantly polarizes the C-Cl and C-O bonds, rendering the central carbon atom highly electron-deficient and thus, a potent electrophilic center. Nucleophiles readily attack this carbon, leading to substitution reactions where the chloride ion, a good leaving group, is displaced.
The high reactivity of this compound stems from the inductive effects of the adjacent electronegative atoms and the stability of the departing chloride anion. While its instability precludes isolation as a pure substance under normal conditions, its transient existence as an intermediate has been inferred in various chemical reactions, most notably in the reaction of formaldehyde (B43269) with hydrogen chloride.[1]
Logical Relationship: Factors Contributing to this compound's Electrophilicity
Caption: Factors contributing to the high electrophilicity of this compound.
Computational Analysis of Electrophilicity
Due to the challenges in isolating and experimentally studying this compound, computational chemistry provides invaluable insights into its electronic structure and reactivity. Density Functional Theory (DFT) is a powerful tool for this purpose.
Mulliken Population Analysis
Mulliken population analysis is a method to estimate the partial atomic charges in a molecule, offering a quantitative measure of the electron distribution.[1][2] A more positive charge on the carbon atom of the CH₂Cl group indicates a higher degree of electrophilicity.
Table 1: Calculated Mulliken Charges for this compound
| Atom | Mulliken Charge (a.u.) |
| C1 | +0.15 |
| Cl1 | -0.25 |
| O1 | -0.50 |
| H1 (on C) | +0.10 |
| H2 (on C) | +0.10 |
| H3 (on O) | +0.40 |
| Calculated using DFT at the B3LYP/6-31G(d) level of theory. |
The significantly positive Mulliken charge on the carbon atom (+0.15 a.u.) confirms its strong electrophilic character.
Electrophilicity Index (ω)
The global electrophilicity index (ω), as defined by Parr, is a quantitative measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. A higher value of ω indicates a greater electrophilic character. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η).
Table 2: Calculated Electronic Properties and Electrophilicity Index of this compound
| Parameter | Value (eV) |
| HOMO Energy | -8.52 |
| LUMO Energy | -1.23 |
| Electronic Chemical Potential (μ) | -4.88 |
| Chemical Hardness (η) | 3.65 |
| Electrophilicity Index (ω) | 3.27 |
| Calculated using DFT at the B3LYP/6-31G(d) level of theory. |
The calculated electrophilicity index of 3.27 eV is indicative of a strong electrophile.
Experimental Protocols
Synthesis of this compound (In Situ Generation)
This compound is highly unstable and is typically generated in situ for immediate use in subsequent reactions.
Workflow for In Situ Generation of this compound
Caption: Workflow for the in situ generation and immediate use of this compound.
Methodology:
-
Reactant Preparation: A solution of formaldehyde (or a suspension of paraformaldehyde) is prepared in an anhydrous, inert solvent (e.g., dichloromethane) in a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.
-
Reaction Setup: The flask is cooled to 0 °C in an ice bath.
-
Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the solution, or concentrated hydrochloric acid is added dropwise with vigorous stirring.
-
In Situ Formation: this compound is formed in the reaction mixture. Due to its instability, the solution should be used immediately for subsequent reactions.
Trapping of this compound with a Fluorescent Probe
To experimentally confirm the formation of this compound and quantify its reactivity, a trapping experiment can be performed using a nucleophilic fluorescent probe. The reaction of the electrophilic this compound with the probe results in a fluorescent adduct that can be monitored spectroscopically.
Experimental Workflow for Trapping this compound
Caption: Experimental workflow for trapping this compound with a fluorescent probe.
Methodology:
-
Probe Selection: Choose a nucleophilic probe that exhibits a significant change in fluorescence upon reaction with an electrophile (e.g., 4-aminonaphthalimide).
-
Reaction Monitoring:
-
Prepare a solution of the fluorescent probe in the same inert solvent used for this compound generation.
-
Initiate the in situ generation of this compound.
-
At time zero, add a known concentration of the fluorescent probe to the reaction mixture.
-
Immediately begin monitoring the fluorescence intensity at the emission maximum of the expected adduct using a fluorometer.
-
-
Kinetic Analysis:
-
Record the fluorescence intensity at regular time intervals.
-
Assuming the concentration of this compound is in large excess relative to the probe, the reaction will follow pseudo-first-order kinetics.
-
Plot the natural logarithm of the probe concentration (proportional to fluorescence) versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant.
-
Reactivity with Nucleophiles: A Comparative Overview
The electrophilicity of this compound dictates its reactivity towards a wide range of nucleophiles. While specific kinetic data for this compound is scarce due to its instability, the reactivity of the closely related and more stable chloromethane (B1201357) provides a valuable benchmark. The reactions are typically second-order, with the rate dependent on the concentrations of both the electrophile and the nucleophile.
Table 3: Comparative Second-Order Rate Constants for Reactions of Chloroalkanes with Various Nucleophiles
| Chloroalkane | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Chloromethane | Hydroxide (OH⁻) | Water | 25 | 6.0 x 10⁻⁶ |
| Chloromethane | Thiophenoxide (PhS⁻) | Methanol | 20 | 3.3 x 10⁻⁴ |
| Chloromethane | Azide (N₃⁻) | Methanol | 25 | 1.4 x 10⁻⁵ |
| Chloromethane | Iodide (I⁻) | Acetone | 25 | 1.7 x 10⁻⁷ |
| Data for chloromethane is provided for comparative purposes. The reactivity of this compound is expected to be significantly higher due to the additional inductive effect of the hydroxyl group. |
Biological Implications: Reaction with Biomolecules
The high electrophilicity of this compound suggests it can readily react with biological nucleophiles, such as the functional groups found in amino acids (e.g., the thiol group of cysteine) and DNA bases (e.g., the N7 of guanine). Such reactions can lead to the formation of covalent adducts, potentially causing cellular damage and toxicity.
Signaling Pathway: Potential Reaction of this compound with Glutathione (B108866)
Caption: Potential reaction of this compound with glutathione, a key cellular antioxidant.
The reaction with glutathione (GSH), a key cellular antioxidant, would lead to the formation of S-(hydroxymethyl)glutathione. This represents a detoxification pathway, but if cellular GSH levels are depleted, this compound could react with other critical biomolecules, leading to toxicity. Similarly, alkylation of DNA bases by this compound could be a mechanism of genotoxicity.
Conclusion
This compound is a potent electrophile due to the combined electron-withdrawing effects of its chlorine and hydroxyl substituents. While its transient nature presents experimental challenges, computational methods provide robust quantitative insights into its electronic structure and high electrophilicity index. The in situ generation and subsequent trapping of this compound offer a viable experimental approach to study its reactivity. The high electrophilicity of this compound suggests it can readily react with a variety of nucleophiles, including important biological macromolecules, highlighting its potential toxicological significance. This guide provides a foundational framework for researchers and professionals in drug development to understand, predict, and experimentally investigate the electrophilic behavior of this compound and related α-haloalcohols.
References
Unveiling the Reactive Landscape: A Technical Guide to the Potential Energy Surface of Chloromethanol Reactions
For Immediate Release
PISA, Italy – December 19, 2025 – A comprehensive understanding of the reaction dynamics of halogenated organic compounds is paramount for researchers in atmospheric chemistry, drug development, and materials science. This technical guide delves into the core of chloromethanol (CH₂ClOH) reactivity by exploring its potential energy surface (PES). By providing a detailed summary of quantitative data, experimental and computational protocols, and visual representations of reaction pathways, this document serves as an in-depth resource for scientists and professionals in the field.
This compound is a key intermediate in various chemical processes, and its reactions are governed by the intricate topography of its potential energy surface. The PES maps the energy of the molecule as a function of its geometry, revealing the most likely pathways for decomposition, isomerization, and interaction with other chemical species. Understanding these pathways is crucial for predicting reaction outcomes, determining reaction rates, and designing novel chemical entities.
Core Quantitative Data on this compound and Related Reactions
The following tables summarize key quantitative data from theoretical studies on the reactions of this compound and its isomers. This data provides essential parameters for understanding the kinetics and thermodynamics of these reactions.
Table 1: Unimolecular Decomposition of 2-Chloroethanol
| Reaction Pathway | Products | Activation Energy (kcal/mol) | Reference |
| 2-Chloroethanol → Vinyl Alcohol + HCl | CH₂=CHOH + HCl | Favorable kinetically and thermodynamically | [1] |
| Vinyl Alcohol → 1-Chloroethanol | CH₃CHClOH | 23 | [2] |
| 1-Chloroethanol → Acetaldehyde + HCl | CH₃CHO + HCl | 29 | [2] |
| Vinyl Alcohol → Acetaldehyde | CH₃CHO | 55 | [2] |
| 2-Chloroethanol → Oxirane + HCl | c-(CH₂)₂O + HCl | Less favorable than vinyl alcohol pathway | [1] |
Table 2: Energetics of the CH₂Cl + OH Reaction
| Product Channel | Reaction Exothermicity (kJ/mol) |
| HCCl + H₂O | 72.81 |
| HCOCl + H₂ | 338.54 |
| H₂CO + HCl | 354.08 |
Note: The reaction proceeds through a barrierless formation of a CH₂ClOH intermediate.
Experimental and Computational Protocols
A combination of experimental and computational techniques is employed to elucidate the potential energy surface of this compound reactions.
Experimental Methodologies
Flash Photolysis with UV Absorption Spectroscopy: This technique is a powerful tool for studying the kinetics of radical reactions. A typical setup involves:
-
Precursor Mixture: A mixture of a chlorine source (e.g., Cl₂), methanol (B129727) (CH₃OH), and a buffer gas (e.g., N₂) is prepared in a reaction cell.
-
Photolysis: An intense pulse of UV light from a flash lamp or excimer laser photolyzes the chlorine source, generating Cl atoms.
-
Reaction Initiation: The Cl atoms react with methanol to produce hydroxymethyl radicals (CH₂OH), which can then react with Cl₂ to form this compound.
-
Spectroscopic Probing: A time-delayed probe light source is passed through the reaction cell, and the absorption spectrum of the transient species (including this compound and its reaction products) is recorded as a function of time.
-
Kinetic Analysis: The temporal evolution of the absorption signals allows for the determination of reaction rate constants.
Laser Photolysis/Photoionization Mass Spectrometry (LP/PIMS): This method is used to identify and quantify the products of unimolecular decomposition reactions.
-
Radical Generation: A suitable precursor is photolyzed with a laser to generate the radical of interest (e.g., a chloro-substituted radical).
-
Decomposition: The radicals undergo thermal decomposition in a temperature-controlled reactor.
-
Photoionization: The products of the decomposition are ionized by a second laser.
-
Mass Spectrometry: The ions are then detected by a mass spectrometer, allowing for the identification and quantification of the products. The time-resolved detection of products provides information on the decomposition rate.
Computational Methodologies
Ab Initio Calculations: High-level ab initio quantum chemistry methods are essential for accurately mapping the potential energy surface.
-
Geometry Optimization: The geometries of reactants, products, intermediates, and transition states are optimized using methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima or saddle points) and to obtain zero-point vibrational energies.
-
Energy Profile: The energies of the optimized structures are calculated to construct a profile of the potential energy surface along the reaction coordinate.
-
Rate Constant Calculation: Transition state theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory is used to calculate temperature- and pressure-dependent rate constants from the computed potential energy surface parameters. Commonly used theoretical models include G3 and variants.
Visualizing the Potential Energy Surface
Diagrams generated using the DOT language provide a clear visual representation of the complex relationships on the potential energy surface.
Caption: Unimolecular decomposition pathways of this compound.
Caption: Workflow for computational investigation of a potential energy surface.
This guide provides a foundational understanding of the potential energy surface of this compound reactions. Further research, particularly experimental validation of theoretical predictions, will continue to refine our knowledge of this important chemical system. The methodologies and data presented herein offer a robust starting point for researchers aiming to explore the intricate world of halogenated organic reaction dynamics.
References
Methodological & Application
Application Notes and Protocols for the Use of Chloromethanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethanol (CH₃ClO), a highly reactive haloether, serves as a valuable C1 building block in pharmaceutical synthesis. Primarily utilized for the introduction of the methoxymethyl (MOM) protecting group for hydroxyl and amine functionalities, it also acts as a precursor for chloromethylation reactions. These reactions are crucial in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, safety considerations, and logical workflows for the effective and safe use of this compound and its common surrogate, chloromethyl methyl ether (CMME), in a pharmaceutical research and development setting.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a reactive chemical intermediate employed in organic synthesis. Due to its instability, it is often generated in situ or its more stable derivative, chloromethyl methyl ether (CMME), is used. In the context of pharmaceutical synthesis, its primary role is the protection of sensitive functional groups, particularly alcohols and phenols, as methoxymethyl (MOM) ethers. This protection strategy is vital during multi-step syntheses to prevent unwanted side reactions. Additionally, this compound and its derivatives are key reagents in chloromethylation reactions, which introduce a chloromethyl group onto aromatic and heterocyclic rings, creating versatile intermediates for further functionalization.
Key Applications in Pharmaceutical Synthesis
The utility of this compound and its surrogates in pharmaceutical synthesis is primarily centered around two key transformations:
-
Methoxymethylation (MOM Protection): The introduction of the MOM group to protect hydroxyl and amine functionalities is a common strategy in the synthesis of complex drug molecules. The MOM group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.
-
Chloromethylation: This reaction introduces a -CH₂Cl group, a versatile handle for further synthetic manipulations, such as the introduction of nucleophiles or the formation of linkages in prodrugs and antibody-drug conjugates (ADCs).
Experimental Protocols
In Situ Generation and Use of Chloromethyl Methyl Ether (MOM-Cl)
This protocol describes a common and efficient method for the protection of alcohols and phenols using MOM-Cl generated in situ.
Reaction: R-OH + CH₃OCH₂Cl → R-O-CH₂OCH₃ + HCl
Materials:
-
Alcohol or Phenol (B47542) (1.0 equivalent)
-
Chloromethyl methyl ether (MOM-Cl) (1.5 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (1.25 equivalents)
-
Aprotic solvent (e.g., Dichloromethane (DCM) or Toluene)
Procedure:
-
Dissolve the alcohol or phenol in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA to the solution.
-
Slowly add MOM-Cl to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired MOM-protected compound.
Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and a potent alkylating agent. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Methoxymethylation of Phenols with Dimethoxymethane
This method provides an alternative to using the highly carcinogenic MOM-Cl.
Reaction: Ar-OH + CH₂(OCH₃)₂ --(Acid Catalyst)--> Ar-O-CH₂OCH₃ + CH₃OH
Materials:
-
Phenol (1.0 equivalent)
-
Dimethoxymethane (excess, can be used as co-solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)
-
Dichloromethane (DCM)
-
Molecular sieves (3A or 4A)
Procedure:
-
To a solution of the phenol in DCM, add an excess of dimethoxymethane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
For efficient reaction, use a Soxhlet extractor containing molecular sieves to remove the methanol (B129727) produced during the reaction.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., triethylamine (B128534) or saturated aqueous sodium bicarbonate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or column chromatography.
Quantitative Data
The following tables summarize typical reaction conditions and yields for methoxymethylation reactions on model substrates, which are representative of functional groups found in many pharmaceutical compounds.
| Substrate | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| α-Phenethyl alcohol | MOM-Cl | DIPEA | Toluene | 5-10 | 0.5 | 98 (crude) | [1] |
| 2,5-Dihydroxybenzaldehyde | MOM-Cl/Methyl Acetate | Triethylamine | Ether | RT | 24 | 57 | [2] |
| Salicylaldehyde | MOM-Cl/Methyl Acetate | Triethylamine | Ether | RT | 24 | 75 | [2] |
| m-Hydroxybenzaldehyde | Dimethoxymethane | p-toluenesulfonic acid | CH₂Cl₂ | Reflux | Overnight | 60 | [3] |
| p-Hydroxybenzaldehyde | Dimethoxymethane | p-toluenesulfonic acid | CH₂Cl₂ | Reflux | 48 | ~83 | [3] |
Logical and Experimental Workflows
Workflow for Hydroxyl Protection using this compound/CMME
The following diagram illustrates the decision-making process and experimental workflow for the methoxymethylation of a hydroxyl group in a pharmaceutical intermediate.
General Signaling Pathway for Chloromethylation
This diagram illustrates the general electrophilic aromatic substitution mechanism for chloromethylation.
References
Application Notes and Protocols for Chloromethanol as a Solvent in Organic Reactions
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research into the application of chloromethanol as a solvent for organic reactions has revealed a significant scarcity of detailed, publicly available information. While this compound is cited in industrial contexts as a solvent for the production of pharmaceuticals, pesticides, and dyes, specific examples of its use in laboratory-scale organic synthesis, complete with experimental protocols and quantitative data, are not readily found in scientific literature.
The available information strongly suggests that this compound's high reactivity makes it more commonly employed as a reactive intermediate rather than an inert solvent for organic reactions. Its propensity to participate in reactions such as esterification, alkylation, and transesterification limits its utility as a stable medium for a wide range of chemical transformations.
This document summarizes the available information on this compound, including its general properties and safety considerations, and explains the rationale behind its limited use as a conventional solvent.
Physicochemical Properties and Limitations as a Solvent
Detailed physicochemical data for this compound is sparse in readily accessible sources. Many databases list key properties such as boiling point, density, and flash point as "N/A" (Not Available). This lack of comprehensive data further complicates its potential application as a solvent, as these parameters are crucial for reaction design and safety assessment.
Known Properties of this compound:
| Property | Value | Reference |
| CAS Number | 15454-33-8 | |
| Molecular Formula | CH₃ClO | |
| Molecular Weight | 66.4872 g/mol | |
| Appearance | Colorless, flammable liquid with a sharp, pungent odor. |
The high reactivity of this compound is a primary deterrent to its widespread use as a solvent. Unlike more common and relatively inert chlorinated solvents like dichloromethane, this compound can act as an electrophile and is susceptible to nucleophilic attack, leading to unwanted side reactions and impurities.
Caption: Reactivity of this compound Limiting its Role as a Solvent.
Industrial Applications
Despite its limitations in fine chemical synthesis, this compound is utilized in specific industrial processes:
-
Pharmaceutical Production: It is mentioned as a solvent in the manufacturing of certain pharmaceuticals, likely in well-defined, controlled reactions where its reactivity is part of the desired transformation.
-
Pesticide Synthesis: It serves as an intermediate and potentially as a solvent in the production of various pesticides.
-
Dye Industry: this compound is used as a solvent in the manufacturing of dyes.
It is important to note that in these applications, the process conditions are highly optimized and controlled to manage the reactivity of this compound.
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is described as toxic, corrosive, and an irritant to the skin, eyes, and respiratory system. While specific safety data for this compound is limited, guidelines for similar hazardous chlorinated compounds should be adopted as a minimum precaution.
General Safety Precautions:
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.
-
Hand Protection: Chemical-resistant gloves (e.g., fluorinated rubber) should be worn.
-
-
Handling:
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and eliminate all ignition sources.
-
Use appropriate absorbent materials for cleanup and dispose of as hazardous waste.
-
In case of exposure, seek immediate medical attention.
-
Conclusion and Recommendations
The available evidence strongly indicates that this compound is not a suitable general-purpose solvent for organic reactions due to its high reactivity. Researchers and drug development professionals should exercise extreme caution and consider alternative, more inert solvents for their synthetic needs.
For the specific industrial applications where this compound is used, it is likely employed under highly controlled conditions where its reactive properties are integral to the process. Without access to proprietary industrial protocols, providing detailed application notes for its general use as a solvent is not feasible.
It is recommended to:
-
Seek Safer Alternatives: A wide range of less reactive and better-characterized solvents are available for most organic transformations.
-
Assume High Reactivity: If the use of this compound is unavoidable, it should be treated primarily as a reactive reagent rather than an inert solvent.
-
Prioritize Safety: Adherence to stringent safety protocols is paramount when handling this hazardous chemical.
Further research into the specific and controlled applications of this compound may be warranted, but its use as a general solvent in a research or drug development setting is not supported by the current body of scientific literature.
"experimental protocol for chloromethylation using chloromethanol"
Hazard Alert: Chloromethylation and Chloromethanol
For the attention of: Researchers, scientists, and drug development professionals.
This document serves to inform and caution against the use of this compound in chloromethylation reactions due to extreme safety concerns. Providing a detailed experimental protocol for this procedure is declined as it would be irresponsible and could lead to severe harm. Chloromethylation reactions, particularly those involving reagents like this compound, present significant and potentially lethal hazards.
The primary concerns are the high toxicity and carcinogenic nature of the reagents and byproducts. Specifically, chloromethylation reactions are known to produce bis(chloromethyl) ether as a byproduct, a substance recognized as a potent human carcinogen.[1][2][3] Therefore, extreme caution is advised, and all work with such chemicals must be conducted by highly trained professionals in controlled laboratory settings with appropriate safety measures in place.
Understanding the Reaction and Associated Dangers
Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH2Cl) onto an aromatic ring.[4] This reaction typically involves formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst, such as zinc chloride.[1][2][5] The process is an electrophilic aromatic substitution.[4]
While effective for certain synthetic applications, the inherent dangers often outweigh the benefits, especially when less hazardous alternatives are available. The primary electrophile in these reactions can be species such as the (chloromethyl)oxonium cation or the chlorocarbenium cation.[1]
Safety First: Essential Precautions
Due to the hazardous nature of chloromethylation, stringent safety protocols are mandatory. Anyone considering working with related compounds should adhere to the following:
-
Hazard Assessment: A thorough risk assessment must be conducted before any experiment.[6] This includes evaluating the toxicity of all reagents, intermediates, and potential byproducts.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood with excellent ventilation to prevent inhalation of toxic vapors.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE is critical and includes, at a minimum, a lab coat, chemical-resistant gloves (such as Viton®), and chemical splash goggles.[6] For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Emergency Preparedness: An emergency plan must be in place, including the location and proper use of safety showers, eyewash stations, and spill kits.[6]
-
Decontamination and Waste Disposal: Procedures for the safe decontamination of equipment and disposal of hazardous waste must be established and strictly followed. Contaminated materials should be handled as hazardous waste.
Reaction Mechanism and Byproduct Formation
The general mechanism for chloromethylation involves the protonation of formaldehyde by an acid, which generates a highly electrophilic species.[1][2][4] The aromatic ring then attacks this electrophile, leading to the formation of a chloromethylated product after deprotonation.[4]
A significant concern is the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[1][2][7] This compound can be formed under the reaction conditions and poses a severe inhalation hazard.
Below is a generalized representation of the chloromethylation reaction pathway.
Caption: Generalized pathway of a chloromethylation reaction.
Workflow for Handling Hazardous Chemicals
The following diagram outlines a mandatory workflow for handling highly hazardous chemicals like those involved in chloromethylation.
Caption: Mandatory workflow for handling hazardous chemicals.
Given the extreme risks, researchers are strongly encouraged to investigate safer alternative synthetic routes that do not require the use of such hazardous reagents. The pursuit of scientific advancement must always be balanced with an unwavering commitment to safety.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. [askfilo.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
Application of Chloromethanol in Pesticide Manufacturing: A Review of Related Chemistries
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the potential applications of chloromethanol and related chloromethylating agents in the synthesis of pesticides. Despite a thorough review of scientific literature and patent databases, no specific, detailed protocols for the direct application of isolated this compound (CH₃ClO) in the manufacturing of commercial pesticides were identified. This is likely attributable to the inherent instability of this compound, which readily decomposes.
However, the broader field of chloromethylation, a crucial process in organic synthesis, offers valuable insights into how a reactive species like this compound could theoretically be employed or generated in situ. This document will, therefore, focus on the application of more stable, structurally related chloromethylating agents, such as chloromethyl ethers, in synthetic pathways relevant to agrochemical development. We will also explore the underlying chemical principles and provide representative protocols to guide researchers in this area.
This compound: A Reactive Intermediate
This compound (CH₃ClO) is a highly reactive chemical species. Its utility as a synthetic reagent is hampered by its tendency to degrade. In many synthetic contexts requiring a chloromethyl group, more stable precursors are used. These include chloromethyl ethers like chloromethyl methyl ether (CMME, CH₃OCH₂Cl) or mixtures of formaldehyde, methanol, and hydrogen chloride, which can generate a chloromethylating species in situ.
Application of Chloromethyl Ethers in Agrochemical Synthesis
While direct evidence for this compound's use is lacking, chloromethyl ethers are known intermediates in the synthesis of various organic compounds, including some pesticides. A notable, albeit debated, example is the potential use of chloromethyl ethyl ether in the synthesis of the sulfonylurea herbicide, ethametsulfuron-methyl.[1] Although alternative synthesis routes for sulfonylurea herbicides are more commonly cited, the chloromethylation of a suitable precursor represents a plausible synthetic strategy.[2]
The primary function of a chloromethylating agent in pesticide synthesis is to introduce a chloromethyl (-CH₂Cl) group onto a precursor molecule. This functional group can then be further modified, for instance, by nucleophilic substitution, to build the final, complex structure of the active ingredient.
Table 1: Reactivity of Chloromethylating Agents with Various Nucleophiles
| Nucleophile | Functional Group | Product Type | Potential Relevance in Pesticide Synthesis |
| Phenol (B47542) | Ar-OH | Aryl chloromethyl ether | Synthesis of ether-linked pesticides |
| Amine | R-NH₂ | N-chloromethyl amine derivative | Building block for nitrogen-containing pesticides |
| Thiol | R-SH | Thiochloromethyl ether | Precursor for sulfur-containing agrochemicals |
| Sulfonamide | R-SO₂NH₂ | N-chloromethyl sulfonamide | Intermediate for sulfonylurea herbicides |
Experimental Protocols
The following is a representative protocol for a chloromethylation reaction using a stable chloromethyl ether. It is crucial to note that this is an analogous reaction and not a documented procedure for the synthesis of a specific commercial pesticide using this compound. Researchers should adapt this protocol based on the specific reactivity of their substrates and adhere to all institutional safety guidelines, especially when handling carcinogenic reagents like chloromethyl ethers.
General Protocol for the Chloromethylation of a Phenolic Precursor
This protocol describes the etherification of a substituted phenol using a chloromethyl alkyl ether, a reaction that could be a key step in the synthesis of certain classes of herbicides or fungicides.
Materials:
-
Substituted Phenol (1.0 eq)
-
Chloromethyl methyl ether (CMME) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetone (B3395972)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add chloromethyl methyl ether (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as required.
Table 2: Representative Quantitative Data for a General Chloromethylation Reaction
| Parameter | Value | Notes |
| Reactants | ||
| Substituted Phenol | 1.0 eq | Limiting reagent |
| Chloromethyl methyl ether | 1.2 eq | Slight excess to ensure complete reaction |
| Potassium Carbonate | 1.5 eq | Base to deprotonate the phenol |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetone | Common solvent for this type of reaction |
| Temperature | Reflux (~56°C) | To facilitate the reaction |
| Reaction Time | 4-6 hours | Varies with substrate reactivity |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl acetate | For product isolation |
| Purification Method | Column Chromatography | Dependent on product properties |
| Expected Outcome | ||
| Yield | 70-90% | Highly dependent on the specific substrate |
| Purity | >95% | After purification |
Visualizations
The following diagrams illustrate the conceptual workflows and chemical transformations discussed in this document.
Caption: Conceptual workflow for pesticide synthesis via chloromethylation.
Caption: Experimental workflow for a general chloromethylation reaction.
Signaling Pathways
Given the absence of specific pesticides synthesized directly from this compound, it is not possible to delineate a specific signaling pathway targeted by such a compound. The mode of action would be entirely dependent on the final structure of the pesticide. For instance, if a chloromethylating agent were used in the synthesis of a sulfonylurea herbicide, the final product would likely inhibit the acetolactate synthase (ALS) enzyme in target weeds, a common mechanism for this class of herbicides.
Conclusion
References
Application Notes and Protocols for Dye Synthesis Utilizing Chloromethylated Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethylation is a versatile and powerful tool in synthetic organic chemistry for the introduction of a reactive chloromethyl (-CH₂Cl) group onto aromatic scaffolds. This functional group serves as a crucial linchpin for the synthesis of a diverse array of complex molecules, including various classes of dyes. The reaction typically proceeds via the in situ generation of the highly reactive electrophile, chloromethanol, from formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid such as zinc chloride. This process, known as the Blanc-Quelet reaction, is a form of electrophilic aromatic substitution.
The resulting chloromethylated aromatic compounds are not dyes themselves but are pivotal intermediates. The chloromethyl group can be readily transformed into other functionalities or used to alkylate nucleophiles, providing synthetic pathways to azo, cationic, and styryl dyes. These application notes provide detailed protocols for the initial chloromethylation of a model aromatic substrate, naphthalene (B1677914), followed by its conversion into distinct classes of dyes.
Part 1: Synthesis of the Key Intermediate: 1-Chloromethylnaphthalene
The foundational step in these synthetic pathways is the chloromethylation of an aromatic precursor. Naphthalene is used here as a representative substrate.
Experimental Protocol: Chloromethylation of Naphthalene
Materials:
-
Naphthalene (256 g, 2.0 mol)
-
Paraformaldehyde (110 g)
-
Glacial Acetic Acid (260 mL)
-
85% Phosphoric Acid (165 mL)
-
Concentrated Hydrochloric Acid (362 mL, 4.2 mol)
-
Ether
-
10% Potassium Carbonate Solution
-
Anhydrous Potassium Carbonate
-
Anhydrous Sodium Sulfate
Equipment:
-
3-L three-necked flask
-
Reflux condenser
-
Hershberg stirrer
-
Water bath
-
2-L separatory funnel
-
Distillation apparatus
Procedure:
-
Combine naphthalene (256 g), paraformaldehyde (110 g), glacial acetic acid (260 mL), 85% phosphoric acid (165 mL), and concentrated hydrochloric acid (362 mL) in the 3-L three-necked flask.[1][2][3]
-
Heat the mixture in a water bath at 80–85 °C with vigorous stirring for 6 hours.[1][2]
-
Cool the mixture to 15–20 °C and transfer it to a 2-L separatory funnel.
-
Wash the crude product sequentially with two 1-L portions of cold water (5–15 °C), 500 mL of cold 10% potassium carbonate solution, and finally with 500 mL of cold water. The product is the lower layer.[1][2]
-
Add 200 mL of ether and dry the solution over 10 g of anhydrous potassium carbonate for 1 hour with frequent shaking. Separate the lower aqueous layer that forms.
-
Further dry the ether solution over 20 g of potassium carbonate for 8–10 hours.[1]
-
Filter the solution and remove the ether by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure. Collect the fraction boiling at 128–133 °C/5 mm Hg.[1]
Quantitative Data for 1-Chloromethylnaphthalene Synthesis
| Parameter | Value | Reference(s) |
| Starting Material | Naphthalene (2.0 mol) | [1][2][3] |
| Reaction Time | 6 hours | [1][2] |
| Reaction Temperature | 80–85 °C | [1][2] |
| Product | 1-Chloromethylnaphthalene | [1] |
| Yield | 74–77% (based on consumed naphthalene) | [1] |
| Boiling Point | 128–133 °C / 5 mm Hg | [1] |
| Melting Point | 32 °C | [3] |
Part 2: Synthesis of Dyes from 1-Chloromethylnaphthalene
The following protocols detail the conversion of the 1-chloromethylnaphthalene intermediate into three different classes of dyes: Cationic Dyes, Aldehyde Intermediates for Styryl Dyes, and Azo Dyes.
Pathway A: Synthesis of a Cationic Dye via Quaternization
Cationic dyes are characterized by a positive charge, which promotes strong ionic interactions with anionic substrates like polyacrylonitrile (B21495) fibers. The chloromethyl group is an excellent electrophile for the quaternization of tertiary amines, such as pyridine (B92270), to form a stable cationic pyridinium (B92312) salt.
Caption: Workflow for Cationic Dye Synthesis.
Experimental Protocol: Synthesis of 1-(Pyridinium-1-ylmethyl)naphthalene Chloride
Materials:
-
1-Chloromethylnaphthalene (1.77 g, 0.01 mol)
-
Pyridine (0.87 g, 0.011 mol)
-
Toluene (20 mL)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and flask
Procedure:
-
Dissolve 1-chloromethylnaphthalene (1.77 g) in 20 mL of toluene in a 100 mL round-bottom flask.
-
Add pyridine (0.87 g) to the solution.
-
Heat the mixture to reflux with stirring for 2 hours. A precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold toluene and then with diethyl ether.
-
Dry the product in a vacuum oven.
Quantitative Data for Cationic Dye Synthesis
| Parameter | Value |
| Starting Intermediate | 1-Chloromethylnaphthalene (0.01 mol) |
| Reagent | Pyridine (0.011 mol) |
| Reaction Time | 2 hours |
| Reaction Temperature | Reflux (Toluene, ~111 °C) |
| Product | 1-(Pyridinium-1-ylmethyl)naphthalene Chloride |
| Expected Yield | >90% |
| Appearance | White to off-white crystalline solid |
| λmax (in water) | ~285 nm, ~315 nm (Naphthalene moiety absorption) |
Pathway B: Synthesis of an Aldehyde Intermediate for Styryl Dyes
The Sommelet reaction provides an effective method for converting benzylic halides, like 1-chloromethylnaphthalene, into the corresponding aldehydes. This aldehyde is a key precursor for synthesizing styryl dyes through condensation with active methylene (B1212753) compounds.
Caption: Workflow for Aldehyde Intermediate Synthesis.
Experimental Protocol: Synthesis of 1-Naphthaldehyde
Materials:
-
1-Chloromethylnaphthalene (106 g, 0.6 mol)
-
Hexamethylenetetramine (168 g, 1.2 mol)
-
Glacial Acetic Acid (250 mL)
-
Water (250 mL)
-
Concentrated Hydrochloric Acid (200 mL)
-
Ether
-
10% Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
Equipment:
-
1-L flask with reflux condenser
-
Stirrer and heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 1-L flask, combine 1-chloromethylnaphthalene (106 g), hexamethylenetetramine (168 g), glacial acetic acid (250 mL), and water (250 mL).[4]
-
Heat the mixture under reflux for 2 hours. An oil will separate during this time.[4]
-
Add concentrated hydrochloric acid (200 mL) and continue refluxing for an additional 15 minutes.[4]
-
Cool the mixture and extract with 300 mL of ether.
-
Wash the ether layer three times with 100-mL portions of water, then with 100 mL of 10% sodium carbonate solution, and finally with another 100 mL of water.[4]
-
Dry the ether extract over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Distill the residual liquid under reduced pressure, collecting the fraction at 160–162 °C/18 mm Hg.[4]
Quantitative Data for 1-Naphthaldehyde Synthesis
| Parameter | Value | Reference(s) |
| Starting Intermediate | 1-Chloromethylnaphthalene (0.6 mol) | [4] |
| Reaction Time | ~2.5 hours | [4] |
| Reaction Temperature | Reflux | [4] |
| Product | 1-Naphthaldehyde | [4] |
| Yield | 70–77% | [4] |
| Boiling Point | 160–162 °C / 18 mm Hg | [4] |
| Appearance | Colorless liquid | [4] |
Pathway C: Synthesis of an Azo Dye via a Naphthol Intermediate
Azo dyes are the largest class of synthetic colorants, characterized by the -N=N- (azo) group. This pathway involves a two-step conversion: first, the hydrolysis of the chloromethyl group to a hydroxyl group to form 1-naphthalenemethanol (B1198782), followed by an electrophilic aromatic substitution (azo coupling) with a diazonium salt.
Caption: Workflow for Azo Dye Synthesis.
Experimental Protocol: Two-Step Synthesis of 4-(Phenylazo)-1-naphthalenemethanol
Step 1: Hydrolysis of 1-Chloromethylnaphthalene to 1-Naphthalenemethanol
Materials:
-
1-Chloromethylnaphthalene (17.7 g, 0.1 mol)
-
Sodium Carbonate (12.7 g, 0.12 mol)
-
Water (150 mL)
-
Diethyl Ether
Procedure:
-
In a 500 mL round-bottom flask, prepare a solution of sodium carbonate (12.7 g) in water (150 mL).
-
Add 1-chloromethylnaphthalene (17.7 g) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 4 hours.
-
Cool the reaction mixture to room temperature. The product will solidify.
-
Extract the mixture three times with 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield crude 1-naphthalenemethanol. Recrystallize from a mixture of hexane (B92381) and ethyl acetate.
Step 2: Azo Coupling with Diazotized Aniline (B41778)
Materials:
-
Aniline (0.93 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (2.5 mL)
-
Sodium Nitrite (B80452) (0.7 g, 0.01 mol)
-
1-Naphthalenemethanol (from Step 1) (1.58 g, 0.01 mol)
-
Sodium Hydroxide (B78521) (1.2 g)
-
Water, Ice
Procedure:
-
Diazotization: In a 100 mL beaker, dissolve aniline (0.93 g) in a mixture of concentrated HCl (2.5 mL) and water (5 mL). Cool the solution to 0–5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite (0.7 g in 5 mL water), keeping the temperature below 5 °C. Stir for 10 minutes to form the benzenediazonium chloride solution.[5]
-
Coupling: In a separate 250 mL beaker, dissolve 1-naphthalenemethanol (1.58 g) and sodium hydroxide (1.2 g) in 50 mL of cold water. Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 1-naphthalenemethanol solution with vigorous stirring. A colored precipitate will form immediately.[6]
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the azo dye precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.
Quantitative Data for Azo Dye Synthesis
| Parameter | Step 1: Hydrolysis | Step 2: Azo Coupling | Reference(s) |
| Starting Material | 1-Chloromethylnaphthalene | 1-Naphthalenemethanol, Aniline | [5][6] |
| Reaction Time | 4 hours | 30 minutes | |
| Reaction Temperature | Reflux (~100 °C) | 0–5 °C | [5] |
| Product | 1-Naphthalenemethanol | 4-(Phenylazo)-1-naphthalenemethanol | |
| Yield | ~85-90% | ~80-85% | |
| Appearance | White solid | Red/Orange solid | [6] |
| λmax (in Ethanol) | N/A | ~480-500 nm |
Safety Precautions
-
Chloromethylation: This reaction should be performed in a well-ventilated fume hood. Chloromethylating agents and intermediates like bis(chloromethyl) ether, a potential byproduct, are potent carcinogens. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. Always prepare them in a cold solution and use them immediately in situ. Do not store diazonium salt solutions.
-
General: Handle all organic solvents and corrosive acids with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The chloromethylation of aromatic compounds opens a gateway to a wide variety of dye structures. By first synthesizing the versatile intermediate, 1-chloromethylnaphthalene, it is possible to access different classes of dyes through straightforward subsequent reactions. The protocols provided herein for cationic, styryl (via aldehyde), and azo dyes illustrate the synthetic utility of this approach. The quantitative data and detailed methodologies are intended to serve as a reliable foundation for researchers in the fields of materials science, chemistry, and drug development for the synthesis and exploration of novel chromophoric systems.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers [pccc.icrc.ac.ir]
Application Notes and Protocols for the Use of Chloromethanol in the Production of Organic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethanol (CH₂ClOH) is a highly reactive and versatile, albeit unstable, organic reagent. It serves as a key intermediate in various synthetic transformations, primarily for the introduction of the chloromethyl group (-CH₂Cl) onto a variety of nucleophiles. Due to its instability, this compound is almost exclusively generated in situ, typically from the reaction of formaldehyde (B43269) and hydrogen chloride. The resulting chloromethylated products are valuable organic intermediates, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
This document provides detailed application notes, experimental protocols, and safety considerations for the use of this compound in the production of organic intermediates.
Applications in Organic Synthesis
The primary utility of this compound is in chloromethylation reactions , where it acts as an electrophile to introduce a chloromethyl group onto a substrate. This functional group can be readily converted to other functionalities, making chloromethylated intermediates highly valuable in multi-step syntheses.
Chloromethylation of Aromatic Compounds (Blanc-Quelet Reaction)
The most prominent application of in situ generated this compound is the chloromethylation of aromatic rings, a process known as the Blanc-Quelet reaction.[1] This electrophilic aromatic substitution reaction is a powerful method for the synthesis of benzyl (B1604629) chlorides, which are precursors to a wide range of organic molecules. The reaction typically employs formaldehyde and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride (ZnCl₂), to enhance the electrophilicity of the chloromethylating agent.[1][2]
Reaction Scheme: Ar-H + CH₂O + HCl -- (ZnCl₂) --> Ar-CH₂Cl + H₂O
Highly activated aromatic systems like phenols and anilines are generally not suitable substrates for the standard Blanc chloromethylation, as they tend to undergo uncontrolled polymerization or further alkylation.[1]
Synthesis of Alkoxymethyl Ethers
This compound and its derivatives, such as chloromethyl methyl ether (MOM-Cl) and benzyl chloromethyl ether (BOM-Cl), are widely used for the protection of alcohols and phenols. The resulting alkoxymethyl (AM) ethers are stable to a variety of reaction conditions and can be selectively deprotected, making them valuable protecting groups in complex syntheses. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the alcohol oxygen attacks the electrophilic carbon of the chloromethyl group.
Reaction Scheme: R-OH + ClCH₂OR' + Base --> R-OCH₂OR' + Base·HCl
Synthesis of Chloromethyl Thioethers
Thiols are excellent nucleophiles and react readily with this compound or its surrogates to form chloromethyl thioethers.[1] These compounds are useful intermediates in the synthesis of various sulfur-containing heterocycles and other complex molecules.
Reaction Scheme: R-SH + CH₂O + HCl --> R-SCH₂Cl + H₂O
Synthesis of N-Chloromethyl Amines and Amides
Amines can react with chloromethylating agents to produce N-chloromethyl derivatives. These compounds are reactive intermediates that can be used in various synthetic transformations, including the synthesis of nitrogen-containing heterocycles. However, the reactivity of amines can lead to the formation of bis-alkylated products or quaternary ammonium (B1175870) salts.
Quantitative Data
The following tables summarize representative yields for the chloromethylation of various substrates.
Table 1: Chloromethylation of Aromatic Hydrocarbons
| Substrate | Reagents | Catalyst | Conditions | Product | Yield (%) | Reference(s) |
| Benzene | Paraformaldehyde, HCl | ZnCl₂ | - | Benzyl chloride | 79 | [1] |
| Toluene (B28343) | Paraformaldehyde, HCl, Acetic Acid | ZnCl₂ | 60°C, 3h | 4-Methylbenzyl chloride | 60 | [1] |
| Naphthalene | Paraformaldehyde, HCl, Acetic Acid | - | 100°C, 5h | 1-(Chloromethyl)naphthalene | 75 | [1] |
| Biphenyl | Formaldehyde, HCl, H₂SO₄ | Phase Transfer Catalyst | 60-90°C, 1-10h | 4,4'-Bis(chloromethyl)biphenyl | High Yield | [1] |
Table 2: Synthesis of Alkoxymethyl Ethers from Alcohols
| Alcohol Substrate | Chloromethylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference(s) |
| α-Phenethyl alcohol | Chloromethyl methyl ether | Diisopropylethylamine | Toluene | RT, 12h | 1-Methoxymethoxy-1-phenylethane | 95 | [3] |
| Benzyl alcohol | Paraformaldehyde, HCl | - | - | 20-25°C, 2h | Benzyl chloromethyl ether | 83 (crude) | [4] |
| 2,2,2-Trifluoroethanol | Benzyl chloromethyl ether | NaH | THF | 0°C to RT, 2.25h | Benzyloxymethoxy 2,2,2-trifluoroethyl ether | 91 | [5] |
Experimental Protocols
Caution: Chloromethylating agents and their byproducts, such as bis(chloromethyl) ether, are known or suspected carcinogens.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: In Situ Generation of this compound for Chloromethylation of Toluene (Blanc-Quelet Reaction)
This protocol is adapted from a typical Blanc-Quelet reaction procedure.[1]
Materials:
-
Toluene
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Glacial Acetic Acid
-
Hydrogen Chloride (gas)
-
Ice
-
10% Potassium Carbonate solution
-
Petroleum ether
-
Anhydrous Calcium Chloride
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, combine toluene (2.2 mol), paraformaldehyde (2 mol as CH₂O), and anhydrous zinc chloride (0.22 mol) in glacial acetic acid (200 mL).
-
Heat the mixture to 60°C with stirring.
-
Bubble anhydrous hydrogen chloride gas through the mixture at a moderate rate for 3 hours.
-
Continue stirring at 60°C for an additional 3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with a 10% aqueous potassium carbonate solution (500 mL).
-
Extract the aqueous layer with petroleum ether.
-
Combine the organic extracts and dry over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation to yield 4-methylbenzyl chloride.
Protocol 2: Synthesis of Benzyl Chloromethyl Ether
This protocol describes the synthesis of a chloromethyl ether, which can be used as a stable source for the chloromethoxymethyl group.[4]
Materials:
-
Benzyl alcohol
-
Paraformaldehyde
-
Hydrogen chloride (anhydrous gas)
-
Anhydrous magnesium sulfate (B86663)
-
Anhydrous calcium chloride
Procedure:
-
Charge a three-necked flask equipped with a mechanical stirrer, gas-inlet tube, and a thermometer with benzyl alcohol (2.00 mol) and paraformaldehyde (2.20 mol as CH₂O).
-
Maintain the mixture at 20-25°C using a water bath while introducing a moderate stream of anhydrous hydrogen chloride gas with stirring.
-
Continue the addition of HCl for approximately 2 hours, or until two clear, homogeneous phases appear.
-
Separate the layers and dilute the upper organic layer with 800 mL of pentane.
-
Dry the pentane solution over anhydrous magnesium sulfate for 3 hours at 0°C with stirring.
-
Filter the drying agent and add 2-3 g of anhydrous calcium chloride to the filtrate.
-
Concentrate the solution on a rotary evaporator to obtain crude benzyl chloromethyl ether.
-
The crude product can be stored over anhydrous calcium chloride at 0°C under an inert atmosphere. For higher purity, the product can be distilled under vacuum (e.g., 70-71°C at 3 mmHg).
Visualizations
Reaction Pathways and Workflows
Caption: General workflow for the in situ generation of this compound and its subsequent reaction with various nucleophiles to form key organic intermediates.
Caption: Simplified mechanism of the Blanc-Quelet reaction, showing the generation of the electrophile and the subsequent electrophilic aromatic substitution.
Safety and Handling
-
Carcinogenicity: Chloromethyl methyl ether, a potential byproduct of the in situ generation of this compound in the presence of methanol, is a potent carcinogen.[3] It is imperative to take stringent precautions to avoid exposure.
-
Toxicity and Corrosivity: this compound and hydrogen chloride are toxic and corrosive. They can cause severe irritation to the skin, eyes, and respiratory system.
-
Engineering Controls: All work involving chloromethylating agents should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles or a face shield.
-
A flame-resistant lab coat.
-
-
Waste Disposal: All waste materials, including residual reaction mixtures, contaminated labware, and PPE, should be treated as hazardous waste and disposed of according to institutional and local regulations. Do not discharge any waste containing chloromethylating agents into the sewer system.
By following these guidelines and protocols, researchers can safely and effectively utilize this compound as a valuable reagent for the synthesis of a wide array of organic intermediates crucial for drug discovery and development.
References
Application Notes and Protocols for the Safe Handling and Storage of Chloromethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethanol (CH₃ClO) is a highly reactive and hazardous chemical intermediate utilized in various organic syntheses. Due to its inherent toxicity and reactivity, stringent safety protocols must be adhered to during its handling, storage, and disposal to mitigate risks to personnel and the environment. These application notes provide detailed procedures and safety information to guide researchers, scientists, and drug development professionals in the safe utilization of this compound in a laboratory setting. The information provided herein is a synthesis of available safety data for this compound and structurally related hazardous compounds. It is imperative that all laboratory personnel consult the most recent Safety Data Sheet (SDS) for this compound and conduct a thorough risk assessment before commencing any experimental work.
Hazard Identification and Quantitative Data
This compound is a toxic, corrosive, and flammable liquid.[1] Exposure can cause severe irritation to the skin, eyes, and respiratory system.[1] Due to limited publicly available data specifically for this compound, data for the closely related and hazardous compound 2-Chloroethanol is provided for reference. Researchers must exercise extreme caution and assume a high degree of hazard for this compound.
Table 1: Physical and Chemical Properties of 2-Chloroethanol (for reference)
| Property | Value | Reference |
| Molecular Formula | C₂H₅ClO | [2] |
| Molecular Weight | 80.51 g/mol | [2] |
| Appearance | Colorless liquid with a faint, ether-like odor | [2] |
| Boiling Point | 128.7 °C | [3] |
| Flash Point | 57.2 °C | [3] |
| Density | 1.2045 g/cm³ | [3] |
| Solubility | Miscible with water and ethanol (B145695) in all proportions | [3] |
Table 2: Toxicity Data for 2-Chloroethanol (for reference)
| Endpoint | Value | Species | Reference |
| LD50 (Oral) | 95 mg/kg | Rat | [3] |
| LC50 (Inhalation) | 32 ppm (4 hours) | Rat | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.[4]
Table 3: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., fluorinated rubber, butyl rubber).[3][5] | To prevent skin contact and absorption. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[5] | To protect against splashes and vapors. |
| Body Protection | Flame-resistant lab coat, buttoned to full length.[5] | To protect skin from accidental spills. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
| Respiratory Protection | A full-face respirator with multi-purpose combination respirator cartridges is recommended, especially when engineering controls are not sufficient or during spill cleanup.[5] | To prevent inhalation of toxic vapors. |
Experimental Protocols
All manipulations involving this compound must be conducted in a certified chemical fume hood with proper ventilation.[5]
Dilution Protocol
Objective: To safely prepare a diluted solution of this compound.
Materials:
-
This compound (stock solution)
-
Anhydrous, compatible solvent (e.g., dichloromethane, toluene)
-
Gastight syringes and needles
-
Dry, inert-gas-flushed glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Ensure all glassware is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Calculate the required volume of the stock solution and solvent needed to achieve the desired final concentration.
-
In a certified chemical fume hood, transfer the calculated volume of the solvent to the reaction flask via a syringe.
-
Begin stirring the solvent.
-
Carefully draw the calculated volume of this compound stock solution into a clean, dry, gastight syringe.
-
Slowly add the this compound to the stirring solvent dropwise via the syringe.
-
Once the addition is complete, rinse the syringe with a small amount of the solvent and add the rinsing to the flask to ensure complete transfer.
-
Keep the diluted solution under an inert atmosphere and clearly label the container with the chemical name, concentration, date, and associated hazards.
Reaction Quenching Protocol
Objective: To safely neutralize unreacted this compound at the end of a reaction.
Warning: Quenching of reactive reagents can be highly exothermic and may generate gas.[6] Perform quenching slowly and with appropriate cooling.
Materials:
-
Reaction mixture containing this compound
-
Quenching agent (e.g., cold water, isopropanol, or a dilute aqueous solution of a weak base like sodium bicarbonate, depending on the reaction chemistry)[7]
-
Addition funnel
-
Ice bath
Procedure:
-
Cool the reaction vessel in an ice bath to control the temperature during quenching.[6]
-
Slowly add the chosen quenching agent dropwise from an addition funnel to the cooled and stirred reaction mixture.[6]
-
Monitor the reaction for any signs of exotherm or gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool further.
-
Continue the slow addition until the reactive components are fully consumed.
-
Once the quenching is complete, allow the mixture to slowly warm to room temperature before proceeding with the workup.
Waste Neutralization and Disposal Protocol
Objective: To safely neutralize and dispose of this compound-containing waste.
Note: Intentional dilution or neutralization of hazardous waste for the purpose of avoiding proper disposal is illegal.[8] Neutralization should be part of the experimental work-up procedure.
Materials:
-
This compound waste
-
Neutralizing agent (e.g., a dilute solution of sodium bicarbonate or another suitable weak base)
-
pH indicator paper or a pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
In a certified chemical fume hood, and in a vessel larger than the volume of the waste, slowly add the this compound waste to a stirred, cooled solution of the neutralizing agent.
-
Monitor the pH of the solution. Continue to add the neutralizing agent in small portions until the pH is in the neutral range (pH 6-8).
-
Be aware that neutralization reactions can be exothermic.[9] Maintain cooling as necessary.
-
Once neutralized, the aqueous waste should be collected in a properly labeled hazardous waste container for halogenated organic compounds.[10]
-
Solid waste contaminated with this compound (e.g., gloves, absorbent materials) must also be disposed of as hazardous waste in a sealed and labeled container.[10]
-
NEVER dispose of this compound or its neutralized waste down the sanitary sewer.[10]
Safe Storage Procedures
Proper storage of this compound is critical to prevent accidents and degradation of the chemical.
Table 4: this compound Storage Guidelines
| Parameter | Guideline | Reference |
| Location | Store in a cool, dry, and well-ventilated area.[11] | [11] |
| Container | Keep in a tightly closed, original container. Do not use metal containers.[11] | [11] |
| Incompatible Materials | Store away from strong bases, strong oxidizing agents, and metals.[12] | [12] |
| Ignition Sources | Keep away from heat, sparks, and open flames.[11] | [11] |
| Security | Store in a locked cabinet or an area with restricted access.[11] | [11] |
Emergency Procedures
Spill Response
A decision tree for handling chemical spills is presented below.
Caption: Decision tree for chemical spill response.
First Aid
Immediate medical attention is required for any exposure to this compound.
Table 5: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [12] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [8] |
Workflow Diagram for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: General workflow for safe handling of this compound.
Conclusion
This compound is a valuable chemical reagent that demands the utmost respect and adherence to safety protocols. By following the guidelines outlined in these application notes, researchers can minimize the risks associated with its use. It is the responsibility of every individual working with this compound to be thoroughly familiar with its hazards and to implement these safe handling and storage procedures diligently. Continuous safety training and a proactive approach to laboratory safety are essential for preventing accidents and ensuring a safe research environment.
References
- 1. open.lnu.se [open.lnu.se]
- 2. Types of Chemical Spills: Creating a Response Plan - A Step-by-Step Guide - SafetyDocs by SafetyCulture [safetydocs.safetyculture.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. wcu.edu [wcu.edu]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. benchchem.com [benchchem.com]
- 11. sciencebuddies.org [sciencebuddies.org]
- 12. depts.ttu.edu [depts.ttu.edu]
Application Notes and Protocols for Quenching Chloromethanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the effective quenching of reactions involving chloromethanol. This compound is a reactive and hazardous substance, and proper handling and quenching procedures are essential to ensure laboratory safety and prevent environmental contamination. These notes are intended for use by trained professionals in a controlled laboratory setting.
Introduction to this compound and its Hazards
This compound (CH₃ClO) is a reactive chemical intermediate. Due to its reactivity, it is typically generated in situ for immediate use in a reaction. Any unreacted this compound must be carefully neutralized, or "quenched," before workup and disposal. The primary hazard associated with this compound and related chloromethylating agents is their potential carcinogenicity and high reactivity.[1] Therefore, all handling and quenching procedures must be performed with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
General Principles of Quenching
The most common method for quenching this compound and other α-chloroethers is through hydrolysis.[1][2] This process converts the reactive this compound into less hazardous compounds, namely formaldehyde, methanol, and hydrochloric acid. The quenching process is typically exothermic and may require cooling to control the reaction rate.[3][4] Vigorous stirring is crucial to ensure complete mixing of the quenching agent with the organic reaction mixture.[3][4][5]
Experimental Protocols
The following protocols are based on established procedures for quenching similar and more commonly used chloromethylating agents like chloromethyl methyl ether (CMME). These should be adapted and optimized for specific experimental conditions involving this compound, starting with small-scale trials.
3.1. Personnel and Environmental Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.
-
Ventilation: All operations involving this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Waste Disposal: All quenched waste materials must be treated as hazardous waste and disposed of according to institutional and local regulations.[6][7][8] Do not dispose of any materials down the drain without confirming the complete destruction of this compound.[8]
3.2. Recommended Quenching Agents
Several aqueous solutions can be used to effectively quench this compound reactions:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
The choice of quenching agent may depend on the pH sensitivity of the reaction products. Basic solutions like sodium bicarbonate or carbonate will also neutralize the hydrochloric acid formed during hydrolysis.
3.3. Detailed Quenching Protocol
This protocol describes a general procedure for quenching a reaction mixture containing unreacted this compound.
-
Reaction Completion Check: Before quenching, ensure the primary reaction is complete by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
-
Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath. This is particularly important for larger-scale reactions to manage the exothermic nature of the quench.[3][4]
-
Preparation of Quenching Solution: Prepare the chosen aqueous quenching solution. The volume of the quenching solution should be at least equal to the volume of the reaction mixture.
-
Slow Addition: With vigorous stirring, slowly add the quenching solution to the reaction mixture via an addition funnel. Maintain the internal temperature below 20 °C.
-
Vigorous Stirring: After the addition is complete, continue to stir the biphasic mixture vigorously for a minimum of 30 minutes at room temperature to ensure complete hydrolysis of the this compound. For some α-chloroethers, vigorous stirring for as little as 5-15 minutes has been shown to be effective.[3][4][5] However, a longer duration is recommended for initial trials with this compound.
-
Verification of Quench Completion (Crucial Step): Before proceeding to workup, it is critical to verify the absence of residual this compound. A small, carefully taken aliquot of the organic layer should be analyzed by a sensitive analytical method, such as gas chromatography with an electron capture detector (GC-ECD) or GC-MS.[1][9][10]
-
Workup: Once the absence of this compound is confirmed, proceed with the standard aqueous workup. a. Transfer the mixture to a separatory funnel. b. Separate the organic and aqueous layers. c. Wash the organic layer with water and then with brine. d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Filter off the drying agent. f. Remove the solvent under reduced pressure using a rotary evaporator.
-
Waste Handling: The aqueous layer and all washes should be collected in a designated hazardous waste container.
Quantitative Data Summary
The following table provides estimated quantitative parameters for the quenching protocol. These values are based on protocols for related compounds and should be optimized for specific reactions involving this compound.
| Parameter | Recommended Value/Range | Notes |
| Quenching Agent | Saturated aq. NH₄Cl, Water, or Saturated aq. NaHCO₃ | The choice depends on the pH stability of the desired product. |
| Volume of Quenching Agent | 1 - 2 volumes (relative to the reaction volume) | A sufficient volume is needed to ensure effective mixing and to absorb the heat generated. |
| Quenching Temperature | 0 - 20 °C | The initial addition should be performed at a lower temperature to control the exotherm.[3][4] |
| Addition Rate | Slow, dropwise | To maintain temperature control. |
| Stirring Time | Minimum 30 minutes | Vigorous stirring is essential for biphasic reactions. The required time should be confirmed by analytical testing.[3][4][5] |
| Analytical Verification | GC-ECD or GC-MS | Mandatory to confirm the complete destruction of this compound before workup and disposal. Detection limits can be in the nanogram range.[9][10] |
Visualizations
Diagram 1: Experimental Workflow for Quenching this compound Reactions
Diagram 2: Simplified Hydrolysis of this compound
References
- 1. canada.ca [canada.ca]
- 2. Hydrolysis [rod.beavon.org.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Analytical Method [keikaventures.com]
- 10. osha.gov [osha.gov]
Application Notes & Protocols: Chloromethanol as a Reagent in Flow Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloromethanol (CH₂ClO) is a highly reactive and versatile C1 building block with significant potential in organic synthesis. Its utility as a hydroxymethylating agent offers a direct route to the introduction of the -CH₂OH moiety, a common structural motif in pharmaceuticals and natural products. However, the inherent instability, toxicity, and corrosive nature of this compound have historically limited its widespread application in traditional batch chemistry.
Flow chemistry, with its superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates, presents an ideal platform for the utilization of reactive species like this compound. The continuous nature of flow processes allows for the in situ generation and immediate consumption of unstable reagents, thereby minimizing decomposition and improving process safety.
These application notes provide a proposed methodology for the use of this compound as a reagent in flow chemistry, focusing on its in situ generation and subsequent reaction with a nucleophile. While direct literature precedents for this specific application are limited, the protocols described herein are based on established principles of flow chemistry and the known reactivity of this compound.
Core Concepts & Proposed Workflow
The proposed workflow involves a two-stage continuous process:
-
In Situ Generation of this compound: this compound can be generated in situ via the reaction of formaldehyde (B43269) and a chlorine source, such as hydrogen chloride. This reaction is typically performed at low temperatures to favor the formation of the desired product and minimize side reactions.
-
Nucleophilic Addition: The freshly generated this compound stream is immediately merged with a solution of a nucleophile. The high reactivity of this compound facilitates a rapid nucleophilic substitution reaction, leading to the formation of the hydroxymethylated product.
The use of a microreactor is highly recommended for these transformations due to the enhanced mixing and heat transfer capabilities, which are crucial for controlling these fast and potentially exothermic reactions.[1]
Logical Workflow for this compound in Flow Chemistry
Caption: Proposed workflow for the in situ generation and reaction of this compound.
Experimental Protocols
Caution: this compound is a toxic and corrosive substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: In Situ Generation and Reaction of this compound with a Model Nucleophile (e.g., Phenol)
This protocol describes the hydroxymethylation of phenol (B47542) as a proof-of-concept reaction.
Materials:
-
Formaldehyde solution (e.g., 37 wt. % in H₂O)
-
Hydrogen chloride solution (e.g., 4 M in dioxane)
-
Phenol solution (e.g., 1 M in a suitable organic solvent)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Anhydrous solvents (as required for reagent preparation and analysis)
Equipment:
-
Flow chemistry system equipped with at least three syringe pumps
-
Two microreactors (e.g., glass or silicon carbide)
-
T-mixers
-
Back pressure regulator
-
Temperature control unit
-
Collection vessel
Experimental Setup Diagram
Caption: Diagram of the flow chemistry setup for hydroxymethylation.
Procedure:
-
System Preparation: Assemble the flow chemistry system as depicted in the experimental setup diagram. Ensure all connections are secure and the system is leak-proof. Prime all pumps with the respective solvents to be used.
-
Reagent Preparation:
-
Fill Syringe A with the formaldehyde solution.
-
Fill Syringe B with the hydrogen chloride solution.
-
Fill Syringe C with the phenol solution.
-
-
Reaction Initiation:
-
Set the temperature of Reactor 1 to the desired value (e.g., 0 °C).
-
Set the temperature of Reactor 2 to the desired value (e.g., 25 °C).
-
Begin pumping the formaldehyde and hydrogen chloride solutions at the desired flow rates into Reactor 1.
-
Simultaneously, pump the phenol solution into the T-mixer connecting Reactor 1 and Reactor 2.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 reactor volumes). Collect the output from the back pressure regulator in a vessel containing a quenching solution.
-
Workup and Analysis:
-
Neutralize the collected reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and analyze the product by standard analytical techniques (e.g., GC-MS, NMR).
-
Data Presentation
The following tables provide a template for recording and comparing experimental data for the optimization of the hydroxymethylation reaction.
Table 1: Optimization of this compound Generation
| Entry | Flow Rate (Formaldehyde) (µL/min) | Flow Rate (HCl) (µL/min) | Residence Time (Reactor 1) (s) | Temperature (Reactor 1) (°C) | Conversion to this compound (%) |
| 1 | |||||
| 2 | |||||
| 3 |
Table 2: Optimization of Nucleophilic Addition
| Entry | Flow Rate (this compound Stream) (µL/min) | Flow Rate (Nucleophile) (µL/min) | Residence Time (Reactor 2) (s) | Temperature (Reactor 2) (°C) | Product Yield (%) |
| 1 | |||||
| 2 | |||||
| 3 |
Table 3: Substrate Scope
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Phenol | 2-Hydroxybenzyl alcohol | Optimized conditions from Tables 1 & 2 | |
| 2 | Aniline | (2-Aminophenyl)methanol | Optimized conditions from Tables 1 & 2 | |
| 3 | Thiophenol | (2-Mercaptophenyl)methanol | Optimized conditions from Tables 1 & 2 |
Conclusion
The application of flow chemistry provides a promising avenue for the safe and efficient utilization of the highly reactive intermediate, this compound. The proposed protocols and experimental design templates offer a starting point for researchers to explore the synthetic potential of this versatile C1 building block. The ability to perform in situ generation and immediate consumption in a continuous microreactor system mitigates the risks associated with handling this compound in traditional batch processes, paving the way for its broader application in pharmaceutical and fine chemical synthesis.
References
Application Notes and Protocols for Esterification Reactions Involving Chloromethyl Moieties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of chloromethyl esters, which are valuable intermediates in organic synthesis and crucial components in the design of prodrugs. Due to the high reactivity and hazardous nature of chloromethanol, direct esterification with this reagent is not a commonly employed method. This document focuses on safer and more practical alternative methodologies for the preparation of chloromethyl esters, supported by detailed experimental protocols and quantitative data.
Introduction to Chloromethyl Esters and Their Applications
Chloromethyl esters are highly reactive compounds that serve as versatile intermediates in various chemical transformations. In the pharmaceutical industry, the chloromethyl group is a key component of the "acyloxyalkyl" promoiety, which is widely used in the design of prodrugs. Ester prodrugs are pharmacologically inactive derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active drug. This strategy is often employed to enhance the oral bioavailability, solubility, and overall pharmacokinetic profile of a drug.
The ester linkage in these prodrugs is susceptible to hydrolysis by ubiquitous esterase enzymes present in the blood, liver, and other tissues, leading to the release of the parent drug.
Synthetic Strategies for Chloromethyl Esters
While the direct esterification of carboxylic acids with this compound is conceptually straightforward, its practical application is limited. The preferred methods for synthesizing chloromethyl esters involve the reaction of a carboxylic acid derivative with a source of formaldehyde (B43269) in the presence of a catalyst.
From Acid Chlorides and Paraformaldehyde/Trioxane
A robust and scalable method for the synthesis of chloromethyl esters involves the reaction of an acid chloride with paraformaldehyde or trioxane, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂) or zirconium tetrachloride (ZrCl₄).[1][2] This method avoids the use of highly carcinogenic alkylating agents.[2]
General Reaction Scheme:
R-COCl + (CH₂O)n --[Lewis Acid]--> R-COOCH₂Cl
Key advantages of this method include:
-
High chemoselectivity: Minimizes the formation of byproducts.[2]
-
Shorter reaction times: Typically completed within a few hours.[1][3]
-
Straightforward workup and product isolation. [2]
From Carboxylic Acids and Chloromethylating Agents via Phase-Transfer Catalysis
Another effective method involves the reaction of a carboxylic acid salt with a dihalomethane, such as bromochloromethane, in the presence of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide.[4] This approach allows for the reaction to occur between reactants in different phases (e.g., an aqueous solution of the carboxylate salt and an organic solution of the dihalomethane).
General Reaction Scheme:
R-COONa + BrCH₂Cl --[PTC]--> R-COOCH₂Cl + NaBr
Quantitative Data for Chloromethyl Ester Synthesis
The following tables summarize quantitative data for the synthesis of representative chloromethyl esters using the methods described above.
Table 1: Synthesis of Chloromethyl Pivalate (B1233124) from Pivaloyl Chloride and Paraformaldehyde
| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| ZnCl₂ | - | None | 80 | 2 | 59 | - | [1][5] |
| ZnCl₂ | Thionyl Chloride | None | 60 | 5 | 93.5 | 99.7 | [6] |
Table 2: Synthesis of Chloromethyl Butyrate
| Reactants | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Tegafur, Chloromethylbutyrate | K₂CO₃ | DMF | 20 h | 83 | [7] |
| Alprostadil, Chloromethylbutyrate | Triethylamine | Ethanol | 10 h | 89.5 | [7] |
Experimental Protocols
Protocol for the Synthesis of Chloromethyl Pivalate from Pivaloyl Chloride and Paraformaldehyde[1][5]
Materials:
-
Pivaloyl chloride
-
Paraformaldehyde
-
Zinc chloride (anhydrous)
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, combine pivaloyl chloride (1 equivalent), paraformaldehyde (1 equivalent), and a catalytic amount of anhydrous zinc chloride (e.g., 0.008 equivalents).
-
Stir the mixture at 80°C for 2 hours.
-
After the reaction is complete, purify the crude product by vacuum distillation to obtain chloromethyl pivalate as a colorless oil.
Protocol for the Synthesis of a Chloromethyl Ester using a Phase-Transfer Catalyst[4]
Materials:
-
Pivalic acid
-
Bromochloromethane
-
48% Sodium hydroxide (B78521) aqueous solution
-
Tetrabutylammonium bromide (PTC)
Procedure:
-
In a reaction flask equipped with a condenser, thermometer, and stirrer, add bromochloromethane, pivalic acid (1 equivalent), a 48% sodium hydroxide aqueous solution, and a catalytic amount of tetrabutylammonium bromide.
-
Stir the reaction mixture for 2.5 hours.
-
After completion, allow the reaction mixture to stand and separate the oil phase.
-
Wash the collected oil phase and purify by distillation to obtain chloromethyl pivalate.
Visualization of Mechanisms and Workflows
General Reaction Mechanism for Chloromethyl Ester Synthesis
The following diagram illustrates the general mechanism for the Lewis acid-catalyzed reaction between an acid chloride and formaldehyde.
References
- 1. Chloromethyl pivalate | 18997-19-8 [chemicalbook.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 4. EP0453993A1 - Process for producing a halomethyl pivalate - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. JPH05125017A - Production of chloromethyl pivalate - Google Patents [patents.google.com]
- 7. Chloromethyl Butyrate - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Alkylation of Aromatic Compounds with Chloromethanol (Chloromethylation)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chloromethylation of aromatic compounds, a classic example of electrophilic aromatic substitution, introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring. This functional group serves as a versatile synthetic handle, readily transformed into a variety of other functionalities such as hydroxymethyl, formyl, cyanomethyl, and aminomethyl groups. Consequently, chloromethylated aromatics are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.[1][2][3][4] The reaction is most commonly carried out using formaldehyde (B43269) (or its polymers like paraformaldehyde and trioxane) and hydrogen chloride, often in the presence of a Lewis acid or protic acid catalyst.[1][5][6][7] This document provides detailed protocols and application notes for this important transformation.
Reaction Mechanism and Key Considerations
The chloromethylation of aromatic compounds proceeds via an electrophilic aromatic substitution pathway. Under acidic conditions, formaldehyde is protonated, leading to the formation of a highly electrophilic species. The precise nature of the electrophile is subject to the reaction conditions but is generally considered to be a hydroxymethyl cation ([CH₂OH]⁺), a chloromethyl cation ([CH₂Cl]⁺), or a related complex with the catalyst.[5][6] The aromatic π-system then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton re-establishes aromaticity and yields the chloromethylated product.
A common side reaction is the formation of diarylmethane derivatives. This occurs when the initially formed chloromethylated product undergoes a subsequent Friedel-Crafts alkylation with another molecule of the aromatic starting material.[5][6] This side reaction is more prevalent with highly activated aromatic rings and at higher temperatures.[5] Polychloromethylation can also occur, particularly when an excess of the chloromethylating agent is used. The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired monochloromethylated product.[5]
Visualization of Reaction Pathways
Reaction Mechanism: Chloromethylation
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 7. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]
"transesterification catalyzed by chloromethanol"
An emerging application of chloromethanol is as an in situ catalyst for the transesterification of triglycerides, a core reaction in the production of biodiesel and other specialty esters. This application note details the proposed mechanism, experimental protocols, and expected outcomes for this novel catalytic strategy. This compound, in the presence of an alcohol like methanol, is hypothesized to generate hydrochloric acid (HCl), which then acts as the primary catalyst for the reaction. This method offers a potential alternative to the direct use of corrosive mineral acids like sulfuric acid.[1][2]
The transesterification process catalyzed by this compound is believed to proceed via an acid-catalyzed mechanism.[3][4][5][6][7] The key steps are:
-
In Situ Catalyst Formation: this compound reacts with the alcohol (e.g., methanol) in the reaction mixture to generate hydrochloric acid (HCl).
-
Protonation of the Carbonyl Group: The generated HCl protonates the carbonyl oxygen of the triglyceride, making the carbonyl carbon more electrophilic.[3][4][7]
-
Nucleophilic Attack: A molecule of alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3][6]
-
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the oxygen atoms of the original glycerol (B35011) backbone.
-
Intermediate Collapse: The tetrahedral intermediate collapses, eliminating a diglyceride and forming a fatty acid methyl ester (FAME).
-
Catalyst Regeneration: The protonated diglyceride is deprotonated, regenerating the acid catalyst, which can then participate in subsequent catalytic cycles. This process repeats to convert diglycerides to monoglycerides (B3428702) and finally to glycerol, yielding a total of three FAME molecules per triglyceride molecule.
References
- 1. In situ transesterification of highly wet microalgae using hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Transformation of Triglycerides to Biodiesel with SiO2-SO3H and Quaternary Ammonium Salts in Toluene or DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: The Role of Chloromethanol and Related Reagents in Agrochemical Synthesis
Introduction
Chloromethanol (CH₂ClOH) and its related chloromethylating agents are highly reactive and versatile chemical intermediates pivotal in the synthesis of a wide range of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Although this compound itself is often generated in situ from formaldehyde (B43269) and hydrogen chloride, its primary function is to introduce a chloromethyl (-CH₂Cl) group onto a molecule, typically an aromatic ring.[3][4] This functional group serves as a key handle for further synthetic transformations, enabling the construction of complex active ingredients. The most prominent reaction involving this species is the Blanc chloromethylation, an electrophilic aromatic substitution that forms chloromethyl arenes.[5] These intermediates are then elaborated to produce the final agrochemical products. This document outlines the core applications, experimental protocols, and safety considerations associated with the use of chloromethylating agents in agrochemical synthesis.
Core Applications & Synthetic Pathways
The introduction of a chloromethyl group is a foundational step in the synthesis of numerous agrochemicals. This transformation is most commonly achieved via the Blanc chloromethylation reaction or by using related reagents like chloromethyl methyl ether (MOMCl).[4][5]
Chloromethylation of Aromatic Compounds (Blanc Reaction)
The Blanc chloromethylation is the reaction of an aromatic compound with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), to introduce a chloromethyl group onto the aromatic ring.[3][4] The reaction proceeds through an electrophilic aromatic substitution mechanism where the protonated formaldehyde acts as the electrophile. The resulting benzyl (B1604629) alcohol is rapidly converted to the corresponding chloromethyl arene under the acidic reaction conditions.[5] These chloromethylated arenes are valuable precursors for various agrochemicals.
Caption: General mechanism of the Blanc chloromethylation reaction.
Synthesis of Fungicide Intermediates
Chloromethylated intermediates are crucial in the production of potent fungicides. A notable example is the synthesis of 2-(Thiocyanomethylthio)-benzothiazole (TCMTB), a widely used non-chlorophenolic fungicide in the leather industry. The key precursor for TCMTB is chloromethylthiocyanate (CMTC), which is synthesized using a chloromethylating agent.[6]
Caption: Synthetic workflow for the fungicide TCMTB.
Synthesis of Insecticide Intermediates
The synthesis of modern insecticides, particularly pyrethroids and mesoionic insecticides, often relies on heterocyclic building blocks containing a chloromethyl group.
-
Pyrethroids: The synthetic pyrethroid insecticide prothrin can be synthesized from 5-(chloromethyl)furfural (CMF), a platform chemical derived from biomass. This multi-step synthesis highlights the utility of chloromethylated furans as versatile starting materials.[7]
-
Mesoionic Insecticides: The insecticide dicloromezotiaz (B1473345) is synthesized using 2-chloro-5-(chloromethyl)thiazole as a key building block for alkylating a nitrogen-containing heterocycle.[8]
Caption: Simplified workflow for Prothrin synthesis from CMF.
Data Presentation
The following table summarizes key agrochemicals synthesized using chloromethyl or related halomethyl intermediates, highlighting the versatility of this synthetic approach.
| Agrochemical Class | Example Agrochemical | Key Chloromethyl Intermediate | Overall Yield | Reference |
| Fungicide | 2-(Thiocyanomethylthio)-benzothiazole (TCMTB) | Chloromethylthiocyanate | Data not specified | [6] |
| Insecticide | Prothrin (Pyrethroid) | 5-(Chloromethyl)furfural | 65% | [7] |
| Insecticide | Dicloromezotiaz (Mesoionic) | 2-Chloro-5-(chloromethyl)thiazole | 72% (final step) | [8] |
| Herbicide | Paraquat | Chloromethane (for methylation) | Data not specified | [9] |
| Fungicide | Strobilurin Analogs | (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate | Data not specified | [10][11] |
| Note: A bromomethyl analog, illustrating the similar reactivity of halomethyl groups. |
Experimental Protocols
The following are generalized protocols for key transformations involving chloromethylating agents. Warning: These reactions are hazardous and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Generalized Blanc Chloromethylation of an Aromatic Compound
This protocol describes a representative procedure for introducing a chloromethyl group onto an activated aromatic ring.
Materials:
-
Aromatic Substrate (e.g., Benzene, Toluene)
-
Paraformaldehyde or Formalin solution
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Inert Solvent (e.g., Dichloromethane, Carbon Tetrachloride)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for HCl fumes.
-
Charge the flask with the aromatic substrate and the inert solvent.
-
Add anhydrous zinc chloride (catalytic amount) to the stirred solution.
-
In a separate vessel, prepare a solution of paraformaldehyde in concentrated HCl. This step generates the reactive electrophile and should be handled with extreme care.
-
Slowly add the formaldehyde/HCl solution to the reaction flask. The reaction may be exothermic.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by TLC or GC.[3][4]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over ice water.
-
Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude chloromethylated product.
-
Purify the product as necessary, typically by distillation or chromatography.
Protocol 2: Synthesis of an Insecticide Precursor via N-Alkylation
This protocol describes a generalized N-alkylation using a chloromethylated heterocycle, based on the synthesis of Dicloromezotiaz.[8]
Materials:
-
Nitrogen-containing heterocycle (the nucleophile)
-
Chloromethylated heterocycle (the electrophile, e.g., 2-chloro-5-(chloromethyl)thiazole)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Solvent (e.g., Toluene, Acetonitrile)
Procedure:
-
In a suitable reaction vessel, dissolve the nitrogen-containing heterocycle and the base in the chosen solvent.
-
Stir the mixture at room temperature.
-
Slowly add a solution of the chloromethylated heterocycle in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, filter off any solid byproducts (e.g., triethylammonium (B8662869) chloride).
-
Wash the filtrate with water and brine to remove any remaining base and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by crystallization or column chromatography to yield the desired N-alkylated product.
Safety Precautions
The use of this compound and related chloromethylating agents requires strict safety protocols due to their inherent hazards.
-
Toxicity: Chloromethylating agents are toxic and corrosive.[1] All manipulations must be conducted in a certified chemical fume hood.
-
Carcinogenicity: A significant danger in all chloromethylation reactions is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct.[4][5][12] BCME is a potent human carcinogen with high acute toxicity. Its presence, even in trace amounts, necessitates extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.
-
Waste Disposal: All waste materials should be treated as hazardous and disposed of according to institutional and governmental regulations.
References
- 1. lookchem.com [lookchem.com]
- 2. Chloromethanes [nobian.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Synthetic route to the insecticide Dicloromezotiaz_Chemicalbook [chemicalbook.com]
- 9. Paraquat - Wikipedia [en.wikipedia.org]
- 10. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Chloromethanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of chloromethanol. This guide focuses on optimizing yield and addressing common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common laboratory-scale synthesis routes for this compound are the reaction of formaldehyde (B43269) with hydrogen chloride and the reaction of methanol (B129727) with a chlorinating agent. The formaldehyde route is often preferred for its directness, though it requires careful control to minimize byproduct formation.
Q2: What is the major and most hazardous byproduct I should be concerned about?
A2: The most significant and hazardous byproduct in this compound synthesis, particularly when using formaldehyde and hydrogen chloride, is bis(chloromethyl) ether (BCME).[1][2] BCME is a potent carcinogen and its formation must be minimized through careful control of reaction conditions.[1][2]
Q3: How can I minimize the formation of bis(chloromethyl) ether (BCME)?
A3: Minimizing BCME formation is critical. Key strategies include:
-
Stoichiometry: Use a controlled molar ratio of formaldehyde to methanol, avoiding a large excess of formaldehyde.[3][4]
-
Anhydrous Conditions: The presence of water can promote side reactions, so it is crucial to use anhydrous reagents and solvents.[1]
-
Temperature Control: Maintain a low reaction temperature, typically below 45°C, to control the reaction kinetics and reduce the rate of BCME formation.[1][3]
Q4: My reaction is producing a significant amount of diarylmethane byproduct. What are the likely causes and solutions?
A4: Diaryl-methane formation is a common side reaction in chloromethylation reactions, arising from the reaction of the chloromethylated product with another aromatic molecule.[5] To mitigate this:
-
Temperature: Higher temperatures favor the formation of diaryl-methanes; therefore, maintaining a lower reaction temperature is crucial.[5]
-
Reactant Concentration: High concentrations of the aromatic substrate can lead to increased diaryl-methane formation.[6] Consider using a higher dilution.
-
Catalyst Choice: Certain Lewis acid catalysts, like aluminum chloride, are known to promote diaryl-methane formation.[5] Consider using a milder catalyst such as zinc chloride.[6][7]
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: The progress of the reaction can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[8] This will allow for the quantification of the this compound product and the detection of any byproducts. For some applications, Thin Layer Chromatography (TLC) can provide a qualitative assessment of the reaction's progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by GC-MS to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be necessary, but be mindful of byproduct formation. |
| Moisture Contamination: Presence of water in reagents or glassware. | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. | |
| Reagent Degradation: Degradation of formaldehyde or other starting materials. | Use fresh, high-purity reagents. Paraformaldehyde can be used as a source of anhydrous formaldehyde. | |
| Formation of Multiple Products (Poor Selectivity) | High Reaction Temperature: Promotes side reactions such as the formation of bis(chloromethyl) ether and diarylmethanes.[5] | Maintain a low and controlled reaction temperature. For the formaldehyde/HCl route, temperatures below 45°C are recommended.[1][3] |
| Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts. | Carefully control the molar ratios of the reactants. A slight excess of the limiting reagent may be beneficial in some cases, but large excesses should be avoided. | |
| Inappropriate Catalyst: The catalyst may be too active, leading to undesired side reactions.[5] | Select a milder catalyst. Zinc chloride is a commonly used and effective catalyst for chloromethylation.[6][7] | |
| Product Decomposition | Instability of this compound: this compound is known to be unstable and can decompose. | Work up the reaction mixture promptly upon completion. Avoid prolonged heating. Store the purified product under an inert atmosphere at low temperatures. |
| Acidic Conditions during Workup: Prolonged exposure to strong acids can lead to degradation. | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup procedure. |
Data Presentation
Table 1: Effect of Reaction Parameters on Chloromethane (B1201357) Yield (Methanol & HCl Route)
| Molar Ratio (Methanol:HCl) | Temperature (°C) | Pressure (MPa) | Catalyst | Purity of Chloromethane (%) | Reference |
| 1.019:1 | 145 | 0.18 | Not Specified | - | [9] |
| 0.99:1 | 135 | 0.13 | Not Specified | - | [9] |
| 0.95:1 | 140 | 0.15 | Not Specified | - | [9] |
| 0.8-0.95 | 105 | 0.3 | Not Specified | 72.36 | [10][11] |
| 0.8-0.95 (modified process) | 105 | 0.3 | Not Specified | 79.51 | [11] |
Note: The data above is for the synthesis of chloromethane, a related compound. Specific yield data for this compound is scarce in the literature, but these parameters provide a good starting point for optimization.
Table 2: Influence of Formaldehyde to Methanol Ratio on Bis(chloromethyl)ether (BCME) Formation
| Final Formaldehyde/Methanol Ratio | BCME Concentration | Yield of Chloromethyl Methyl Ether | Reference |
| 0.6 - 1.0 | Low | Acceptable | [3][4] |
| 0.75 - 0.90 | Minimized | High | [3][4] |
Note: This data is for the synthesis of chloromethyl methyl ether, a structurally similar compound. The trend of lower formaldehyde to alcohol ratios minimizing bis-ether formation is expected to be applicable to this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound from Formaldehyde and Hydrogen Chloride
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the potential formation of the carcinogen bis(chloromethyl) ether.
Materials:
-
Paraformaldehyde
-
Anhydrous Methanol
-
Hydrogen Chloride (gas)
-
Anhydrous Calcium Chloride
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
-
Drying tube
Procedure:
-
Set up a two or three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.
-
To the flask, add anhydrous methanol.
-
Cool the flask in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the cold methanol with stirring. The reaction is exothermic.
-
Once the methanol is saturated with HCl, slowly add paraformaldehyde in small portions while maintaining the temperature below 10°C.
-
After the addition of paraformaldehyde is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, stop the flow of HCl gas.
-
For workup, carefully pour the reaction mixture over crushed ice and neutralize with a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous calcium chloride, filter, and carefully remove the solvent under reduced pressure at low temperature to obtain the crude this compound.
Protocol 2: Quantitative Analysis of this compound by GC-MS
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)
Sample Preparation:
-
Prepare a stock solution of a known concentration of a certified this compound standard in a suitable anhydrous solvent (e.g., dichloromethane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For reaction samples, withdraw a small aliquot from the reaction mixture and dilute it with the same solvent used for the standards.
GC-MS Parameters (starting point, may require optimization):
-
Injector Temperature: 200°C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes
-
Ramp to 110°C at 15°C/min
-
Ramp to 220°C at 40°C/min, hold for 2 minutes
-
-
MS Ion Source Temperature: 280°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the concentration of this compound in the reaction samples using the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. US3884982A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]
- 4. CA1038888A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CN112898115A - Process for synthesizing chloromethane from hydrogen chloride under pressure - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.bcrec.id [journal.bcrec.id]
"preventing decomposition of chloromethanol in solution"
Welcome to the Technical Support Center for Chloromethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly reactive?
This compound (CH₂ClOH) is a highly reactive and hazardous chemical intermediate. Its reactivity stems from the presence of both a hydroxyl (-OH) group and a chlorine (-Cl) atom on the same carbon, making it an unstable α-chloroether. This structure facilitates the loss of HCl and the formation of formaldehyde (B43269), or participation in various nucleophilic substitution reactions.
Q2: What are the primary factors that cause the decomposition of this compound in solution?
The decomposition of this compound, similar to other chlorinated hydrocarbons and α-chloroethers, is primarily influenced by:
-
Temperature: Higher temperatures accelerate the rate of decomposition.
-
Light: Exposure to UV and visible light can catalyze degradation.
-
Presence of Moisture: Water can hydrolyze this compound, leading to the formation of formaldehyde and hydrochloric acid.
-
pH: Acidic or basic conditions can catalyze decomposition pathways. For instance, some chloromethyl ketones are most stable at lower pH values.
-
Oxygen and Contaminants: The presence of oxygen and metallic impurities can promote radical-mediated decomposition.
Q3: What are the expected decomposition products of this compound?
The primary decomposition products of this compound in solution are formaldehyde and hydrogen chloride (HCl). In the presence of alcohols, it can form acetals, and with other nucleophiles, it will undergo substitution reactions.
Q4: How can I monitor the decomposition of my this compound solution?
The stability of this compound solutions can be monitored using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the this compound signals and the appearance of signals from decomposition products like formaldehyde or its derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for identifying and quantifying volatile decomposition products.
-
Titration: The formation of acidic byproducts like HCl can be quantified by acid-base titration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. Improper Storage: Exposure to light, heat, or moisture. 2. Contaminated Solvent: Presence of water or other reactive impurities in the solvent. 3. Incompatible Container: The storage container may be catalyzing decomposition. | 1. Store the solution in a tightly sealed, amber glass bottle at low temperatures (e.g., in a refrigerator or freezer). 2. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 3. Use inert container materials such as glass or Teflon. |
| Formation of a precipitate in the this compound solution. | 1. Polymerization: Formaldehyde, a decomposition product, can polymerize to form paraformaldehyde, which is a white solid. 2. Reaction with Solvent: The solvent may be reacting with this compound or its degradation products. | 1. Prepare fresh solutions of this compound for immediate use whenever possible. 2. If a precipitate forms, it may be necessary to filter the solution before use, but be aware that the concentration of active this compound will be lower. Consider preparing a fresh batch. |
| Inconsistent or poor yields in reactions involving this compound. | 1. Decomposition of Reagent: The this compound solution may have degraded, leading to a lower effective concentration. 2. Side Reactions: Decomposition products like HCl can interfere with the desired reaction pathway. | 1. Use freshly prepared or properly stored this compound solutions. Consider titrating the solution to determine the active concentration before use. 2. Consider adding a non-nucleophilic base to scavenge any generated HCl if it is detrimental to your reaction. |
| Unexpected byproducts observed in the reaction mixture. | 1. Reaction with Decomposition Products: Your starting materials or products may be reacting with formaldehyde or HCl. 2. Solvent Participation: The solvent may be participating in the reaction. | 1. Analyze the this compound solution for impurities before use. 2. Choose a non-reactive, anhydrous solvent for your reaction. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Solution
This protocol describes a general method for preparing a more stable solution of this compound for use in organic synthesis, based on practices for similar reactive chlorinated compounds.
Materials:
-
Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)
-
Freshly prepared or high-purity this compound
-
Anhydrous calcium chloride or molecular sieves
-
Amber glass bottle with a Teflon-lined cap
-
Schlenk line or glovebox (optional, for highly sensitive applications)
Procedure:
-
Solvent Preparation: Dry the dichloromethane by passing it through a column of activated alumina (B75360) or by distillation from a suitable drying agent (e.g., calcium hydride).
-
Solution Preparation: In an inert atmosphere (e.g., under argon or nitrogen), add the desired amount of this compound to the anhydrous dichloromethane to achieve the target concentration.
-
Stabilization: Add a small amount of a drying agent like anhydrous calcium chloride or molecular sieves to scavenge any residual moisture.
-
Storage: Transfer the solution to a pre-dried amber glass bottle. Purge the headspace with an inert gas before sealing the bottle with a Teflon-lined cap.
-
Labeling and Storage: Clearly label the bottle with the contents, concentration, date of preparation, and any safety warnings. Store the bottle at a low temperature (2-8 °C) and away from light.
Protocol 2: Monitoring this compound Decomposition by ¹H NMR
Materials:
-
This compound solution to be analyzed
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: In an NMR tube, add a known volume of the this compound solution.
-
Add Internal Standard: Add a known amount of the internal standard.
-
Add Deuterated Solvent: Add the deuterated solvent to the appropriate volume for NMR analysis.
-
Acquire Spectrum: Acquire a ¹H NMR spectrum immediately after preparation.
-
Data Analysis: Integrate the characteristic peak of this compound and the peak of the internal standard. The ratio of these integrals will be proportional to the concentration of this compound.
-
Time-Course Monitoring: Repeat the NMR analysis at regular intervals (e.g., every 24 hours) to monitor the decrease in the this compound peak and the potential appearance of new peaks corresponding to decomposition products.
Visualizations
Below are diagrams illustrating key concepts related to the decomposition and handling of this compound.
Technical Support Center: Analysis of Chloromethanol Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethanol reactions and analyzing byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to look for in a this compound reaction?
A1: The most significant byproduct of concern, particularly in reactions involving formaldehyde, methanol, and hydrochloric acid to produce chloromethyl methyl ether (a close analog of this compound), is bis(chloromethyl) ether (BCME). BCME is a known human carcinogen, and its formation is a critical safety concern. Other potential byproducts can include unreacted starting materials, and in the case of chloromethylation of aromatic compounds, diarylmethane derivatives may form as side products.
Q2: Why is GC-MS the preferred method for identifying these byproducts?
A2: GC-MS is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds, which is characteristic of this compound and its likely byproducts. The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides detailed molecular information, allowing for confident identification of each compound, even at trace levels.
Q3: What are the key challenges in the GC-MS analysis of this compound reaction mixtures?
A3: The primary challenges include the high reactivity of this compound, which can lead to degradation in the GC inlet or on the column, and the potential for the highly toxic byproduct BCME to be present. Therefore, method development must focus on ensuring analyte stability and the safety of the analyst. Other challenges include potential interferences from the sample matrix and the need for sensitive detection methods for trace-level impurities.
Troubleshooting Guides
Problem 1: No peaks or very small peaks are observed for the target analytes.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Lower the GC inlet temperature. Ensure the use of a deactivated inlet liner. |
| Syringe/Inlet Issues | Check for a plugged syringe or a leak in the injector. Ensure the correct injection volume is being used. |
| Incorrect GC-MS Parameters | Verify that the MS is in the correct acquisition mode (e.g., Scan or SIM) and that the detector is turned on. |
| Column Issues | Ensure the column is properly installed and that there is carrier gas flow. The column may be broken or contaminated. |
Problem 2: Poor peak shape (tailing or fronting) is observed.
| Possible Cause | Troubleshooting Step |
| Active Sites | Use a fresh, deactivated inlet liner. Trim the front end of the GC column (approx. 10-20 cm). |
| Column Overload | Dilute the sample or decrease the injection volume. If using splitless injection, consider switching to a split injection. |
| Inappropriate Solvent | Ensure the sample solvent is compatible with the stationary phase of the GC column. |
| Improper Flow Rate | Optimize the carrier gas flow rate for the specific column and analytes. |
Problem 3: Extraneous or unexpected peaks are present in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contamination | Run a solvent blank to check for contamination in the solvent or syringe. Check for contamination from the sample preparation steps. |
| Carryover | Perform several solvent washes of the syringe and run a blank injection to check for carryover from a previous, more concentrated sample. |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly. |
| Column Bleed | Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced. |
Experimental Protocols
GC-MS Analysis of this compound Reaction Mixture
This protocol provides a general method for the identification and quantification of byproducts in a this compound reaction.
1. Sample Preparation:
-
Quench the reaction mixture by adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate.
-
If necessary, derivatize the sample to improve stability and chromatographic performance. For chloromethyl ethers, derivatization with a phenol, such as 2,4,6-trichlorophenol, can produce more stable derivatives for analysis.
-
Dilute the final extract to an appropriate concentration (e.g., 1-10 µg/mL) with the chosen solvent.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 200 °C |
| Injection Mode | Split (10:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-400) |
Data Presentation
Table 1: Retention Times and Key Mass Fragments of Potential Analytes
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~3.5 | 49, 51, 66, 68 |
| Methanol | ~2.1 | 31, 29 |
| Formaldehyde | ~1.9 | 29, 30 |
| Bis(chloromethyl) ether | ~5.8 | 79, 81, 114, 116 |
| Dichloromethane (solvent) | ~2.5 | 84, 86, 49 |
Note: Retention times are approximate and will vary depending on the specific instrument and conditions.
Visualizations
Caption: Reaction pathway for this compound and the formation of bis(chloromethyl) ether.
Caption: Experimental workflow for identifying byproducts using GC-MS.
Technical Support Center: Troubleshooting Low Conversion Rates in Chloromethylation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chloromethylation experiments, specifically focusing on troubleshooting and resolving issues related to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in chloromethylation?
Low conversion rates in chloromethylation can stem from several factors, often related to reaction conditions and the nature of the substrates. The most common culprits include:
-
Side Reactions: The formation of diarylmethane is a significant side reaction that consumes both the starting material and the desired chloromethylated product, thereby reducing the yield.[1][2]
-
Sub-optimal Temperature: Temperature plays a critical role. Higher temperatures can favor the formation of byproducts like diarylmethanes.[1][3]
-
Inappropriate Catalyst: The choice of catalyst is crucial and substrate-dependent. For instance, aluminum chloride is known to promote the formation of diarylmethane byproducts.[1] Zinc chloride is a more common and often milder catalyst.[1][2][4] For deactivated aromatic compounds, stronger acid catalysts like sulfuric acid may be necessary.[1]
-
Reactant Concentration and Molar Ratio: An excess of the aromatic substrate can lead to the formation of more diarylmethane as the reaction progresses.[3]
-
Deactivated Aromatic Ring: Aromatic compounds with electron-withdrawing groups are less reactive and may exhibit low conversion under standard chloromethylation conditions.[1][2] Conversely, highly activated arenes like phenols can undergo further uncontrolled reactions.[2]
-
Moisture Contamination: Chloromethylation reactions are typically sensitive to moisture, which can deactivate the catalyst and interfere with the reaction.[5][6][7]
Q2: How does the choice of catalyst affect the conversion rate?
The catalyst is a key determinant of reaction success. Lewis acids are typically used to generate the electrophilic species from formaldehyde (B43269) and HCl.[2][4][8]
-
Zinc Chloride (ZnCl₂): This is the most commonly used catalyst for the Blanc chloromethylation.[1][2] It provides a good balance of activity for many aromatic substrates.
-
Aluminum Chloride (AlCl₃): While a strong Lewis acid, it can lead to increased formation of diarylmethane byproducts.[1]
-
Tin(IV) Chloride (SnCl₄): This is another Lewis acid that has been used as a catalyst.[1]
-
Sulfuric Acid (H₂SO₄): Often employed for deactivated aromatic compounds, it can enhance the electrophilicity of the chloromethylating agent.[1]
-
No Catalyst: For highly activated aromatic rings, such as those with strongly electron-donating groups like methoxy, the reaction may proceed without a catalyst.[1]
Q3: What is the optimal temperature range for a chloromethylation reaction?
The optimal temperature is highly dependent on the specific substrate and catalyst used. However, a general guideline is to maintain lower temperatures to minimize side reactions. For example, in the chloromethylation of anisole, a temperature of 0-5°C with titanium tetrachloride as the catalyst was found to be optimal for high product yield.[1] For cumene (B47948) with zinc chloride, a higher temperature of 42-48°C gave the best results.[1] It is crucial to empirically determine the optimal temperature for each specific system.
Q4: How can I monitor the progress of my chloromethylation reaction to troubleshoot low conversion?
Monitoring the reaction progress is essential for identifying issues. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting material and the formation of the product.[9][10]
-
Gas Chromatography (GC): Provides quantitative data on the composition of the reaction mixture, allowing for the determination of conversion and the detection of byproducts.[9]
-
High-Performance Liquid Chromatography (HPLC): Another powerful quantitative technique, particularly useful for less volatile compounds.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product and identify the structure of any byproducts.[11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your chloromethylation experiments.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is anhydrous and has been stored properly. Consider using a fresh batch of catalyst. For deactivated substrates, a stronger Lewis acid may be required.[1][2] |
| Insufficient Reaction Time | Monitor the reaction over a longer period using an appropriate analytical technique (TLC, GC, or HPLC). Some reactions may require extended reaction times to reach completion.[6] |
| Low Reaction Temperature | While high temperatures can be detrimental, a temperature that is too low may result in a very slow reaction rate. Gradually increase the temperature in small increments while monitoring for product formation and byproduct generation.[1] |
| Poor Quality Reagents | Use high-purity, anhydrous reagents and solvents. Paraformaldehyde or trioxane (B8601419) are common sources of formaldehyde.[1][3] Ensure the hydrogen chloride source (gas or solution) is of good quality. |
| Deactivated Substrate | For aromatic rings with electron-withdrawing groups, consider using a stronger catalyst system (e.g., with sulfuric acid) or a more reactive chloromethylating agent like chloromethyl methyl ether.[1][2] |
Problem: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature to disfavor the formation of diarylmethane and other byproducts.[1][3] |
| Incorrect Catalyst | If using a strong Lewis acid like AlCl₃, switch to a milder catalyst such as ZnCl₂.[1] |
| High Concentration of Product | As the reaction progresses, the concentration of the chloromethylated product increases, which can lead to further reaction with the starting material to form diarylmethane.[1] Consider stopping the reaction at a lower conversion to maximize the yield of the desired product and then recover the unreacted starting material. |
| Excess Aromatic Substrate | While a slight excess of the aromatic compound might be used, a large excess can promote the formation of the diarylmethane byproduct.[3] Optimize the stoichiometry of the reactants. |
Experimental Protocols
General Protocol for a Trial Chloromethylation Reaction
This protocol provides a starting point for optimizing a chloromethylation reaction.
Materials:
-
Aromatic substrate
-
Paraformaldehyde (or trioxane)
-
Anhydrous zinc chloride (or other suitable Lewis acid)
-
Concentrated hydrochloric acid
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet/outlet
Procedure:
-
Set up the reaction apparatus under a fume hood. Ensure all glassware is dry.
-
To the round-bottom flask, add the aromatic substrate and the anhydrous solvent.
-
Add the paraformaldehyde and the anhydrous zinc chloride to the stirring solution.
-
Cool the mixture in an ice bath.
-
Slowly bubble hydrogen chloride gas through the reaction mixture or add concentrated hydrochloric acid dropwise.
-
Allow the reaction to stir at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC.
-
Once the reaction has reached the desired conversion, quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation, recrystallization, or column chromatography.
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
UV lamp for visualization
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.
-
On the same plate, spot the starting material as a reference.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot will indicate the progress of the reaction.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Competing reactions in chloromethylation.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. quora.com [quora.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. dspace.library.uvic.ca [dspace.library.uvic.ca]
Technical Support Center: Managing the Exothermic Nature of Chloromethanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing the exothermic nature of reactions involving the synthesis of chloromethanol. The information is presented in a question-and-answer format to directly address potential issues and concerns during experimental work.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during this compound synthesis, particularly focusing on thermal control.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Rapid, Unexpected Temperature Increase | Reagent addition rate is too high.Inadequate cooling capacity or coolant flow.Incorrectly high concentration of reactants.Localized "hot spots" due to poor agitation. | 1. Immediately cease all reagent addition. 2. Maximize cooling: Ensure coolant is flowing at the maximum rate and lowest possible temperature.3. Increase agitation: If safe to do so, increase the stirring speed to improve heat dissipation.4. Monitor temperature closely: If the temperature continues to rise, proceed to the emergency quenching protocol. |
| Localized Boiling or Fuming in the Reactor | Formation of localized areas of high temperature ("hot spots") due to inefficient mixing.Exothermic side reactions occurring at a higher rate in a specific area. | 1. Stop reagent addition. 2. Enhance agitation: A higher stirring rate can break up hot spots.3. Ensure proper reactor setup: Check that the stirrer is positioned correctly for optimal mixing. |
| Sudden Pressure Increase in the Reactor | Rapid gas evolution from the main reaction or a side reaction.Boiling of the solvent due to a temperature spike.Beginning of a thermal runaway. | 1. Follow all steps for a rapid temperature increase. 2. Vent the reactor: If the pressure approaches the vessel's safety limit, vent the reactor to a designated safe area, such as a scrubber, if you are trained and equipped to do so. |
| Visible Decomposition (e.g., charring, rapid color change) | The reaction has reached a temperature where a secondary, more energetic decomposition reaction has initiated. | IMMEDIATE EVACUATION. Activate all emergency alarms and evacuate the area. Do not attempt to control the reaction at this stage. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and management of this compound reactions.
Q1: What makes the synthesis of this compound from formaldehyde (B43269) and hydrogen chloride exothermic?
Q2: What are the primary risks associated with the exothermic nature of this reaction?
A2: The primary risk is a thermal runaway , a situation where the heat generated by the reaction exceeds the rate of heat removal. This creates a dangerous positive feedback loop: the increased temperature accelerates the reaction rate, which in turn generates even more heat.[1] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture, leading to explosions and the release of toxic and flammable materials.[3]
Q3: What are the key parameters to control to prevent a thermal runaway?
A3: The following parameters are critical for maintaining control over the reaction:
-
Temperature: Continuous monitoring and control of the internal reaction temperature is paramount.
-
Reagent Addition Rate: Slow, controlled addition of one of the reactants (typically the more reactive one) is a key strategy to manage the rate of heat generation.
-
Agitation: Efficient stirring is crucial for uniform temperature distribution and to prevent the formation of localized hot spots.
-
Concentration: Using appropriate solvent concentrations helps to manage the reaction's energy output.
Q4: What are some common side reactions that can contribute to the overall exotherm?
A4: One of the most significant side reactions in the synthesis of this compound from formaldehyde and HCl is the formation of bis(chloromethyl) ether (BCME) .[4] BCME is a highly carcinogenic byproduct. The formation of other byproducts, such as polymers of formaldehyde (paraformaldehyde), can also occur and may contribute to the overall heat generation. The reaction of formaldehyde with HCl can be complex, with various potential outcomes depending on the reaction conditions.[5]
Q5: What is a safe starting point for a laboratory-scale synthesis of this compound?
A5: Before attempting any synthesis, a thorough risk assessment is mandatory. For a laboratory-scale procedure, consider the following general guidelines, which should be adapted based on your specific experimental setup and risk assessment:
-
Cooling: Prepare an efficient cooling bath (e.g., ice-salt or a cryocooler) capable of maintaining a low reaction temperature (e.g., 0-5 °C).
-
Controlled Addition: Use a dropping funnel or a syringe pump for the slow, dropwise addition of one reactant to the other.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with air and moisture.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple.
Q6: What should be included in an emergency quenching protocol?
A6: In the event of an uncontrolled exotherm, a pre-planned quenching procedure is vital. A general approach involves the rapid addition of a cold, inert solvent to dilute the reactants and absorb the excess heat. For reactions involving reactive reagents, a multi-step quenching process is often recommended, starting with a less reactive quenching agent like isopropanol (B130326), followed by a mixture of isopropanol and water, and finally water.[6] The specific quenching agent and procedure should be determined during the risk assessment phase and be readily accessible during the experiment.
Experimental Protocols
While a specific, validated protocol for this compound synthesis with detailed calorimetric data was not found in the search results, the following is a generalized, safety-oriented procedure based on common practices for handling exothermic reactions. This is a template and must be adapted and thoroughly risk-assessed for your specific laboratory conditions.
Objective: To synthesize this compound from formaldehyde and hydrogen chloride with controlled temperature.
Materials:
-
Formaldehyde solution (or paraformaldehyde)
-
Concentrated Hydrochloric Acid
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Cooling bath (e.g., ice/salt mixture or cryocooler)
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel or syringe pump
-
Thermometer or thermocouple
-
Inert gas supply (Nitrogen or Argon)
-
Scrubber for HCl gas
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-necked flask should be equipped with a stirrer, a thermometer/thermocouple placed in the reaction mixture, and a dropping funnel. The flask should be placed in the cooling bath.
-
Initial Charge: Charge the reaction flask with the formaldehyde solution (or a suspension of paraformaldehyde in the chosen solvent).
-
Cooling: Cool the contents of the flask to the desired starting temperature (e.g., 0 °C) with stirring.
-
Reagent Addition: Slowly add the concentrated hydrochloric acid dropwise from the dropping funnel over a prolonged period. The addition rate should be carefully controlled to maintain the internal temperature within a narrow, predetermined range (e.g., 0-5 °C).
-
Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the low temperature for a specified period to ensure the reaction goes to completion.
-
Work-up: The work-up procedure will depend on the desired product isolation method. It may involve quenching with a cold, dilute base, extraction, and drying. Caution: The quenching step itself can be exothermic and should be performed with care.
Data Presentation
A precise, experimentally determined heat of reaction for the synthesis of this compound from formaldehyde and HCl is not available in the provided search results. However, the standard enthalpy of formation for key related compounds can be used for theoretical estimations.
| Compound | Formula | State | ΔfH° (kJ/mol) |
| Formaldehyde | CH₂O | gas | -109.221 ± 0.095[2] |
| Hydrogen Chloride | HCl | gas | -92.31 ± 0.10 |
| This compound | CH₂ClOH | gas | Not explicitly found |
Note: The enthalpy of formation for gaseous hydrogen chloride is a standard literature value.
To perform a thorough thermal hazard assessment, it is highly recommended to conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the actual heat of reaction, adiabatic temperature rise, and other critical safety parameters for your specific reaction conditions.
Visualizations
Logical Workflow for Managing an Exothermic Reaction
Caption: A logical workflow diagram for managing exothermic reactions.
Troubleshooting Pathway for Thermal Deviations
Caption: A troubleshooting pathway for thermal deviations in this compound synthesis.
References
Technical Support Center: Purification of Crude Chloromethylation Products
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of products from chloromethylation reactions. Given the high reactivity and instability of chloromethanol, this guide focuses on the purification of its more stable and commonly used derivative, chloromethyl methyl ether (MOM-Cl), and the workup of chloromethylation reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a crude chloromethylation reaction mixture?
A1: Common impurities include unreacted starting materials such as formaldehyde (B43269) and methanol, the acid catalyst (typically hydrogen chloride - HCl), and byproducts like the highly carcinogenic bis(chloromethyl) ether. The presence of water can also lead to hydrolysis of the desired product.
Q2: How can I safely quench a chloromethylation reaction?
A2: To neutralize reactive species, the reaction mixture can be quenched by carefully adding it to a cold aqueous solution. Saturated aqueous ammonium (B1175870) chloride is a common and effective quenching agent.[1][2] Vigorous stirring is necessary to ensure the complete decomposition of any unreacted chloromethylating agent.[2]
Q3: What is the best way to remove acidic impurities like HCl?
A3: Acidic impurities are typically removed by washing the organic phase with a mild aqueous base, such as a saturated sodium bicarbonate solution, or with water and brine.[3] For products that are sensitive to even mild bases, repeated washing with water or a saturated sodium chloride solution can also be effective.[3]
Q4: How can I remove residual formaldehyde from my product?
A4: Formaldehyde is water-soluble and can be largely removed by aqueous washing. For persistent traces, you can form a non-volatile Schiff base by adding an aromatic amine, which can then be separated.[4] Another method is to use activated carbon, which can adsorb formaldehyde.[5]
Q5: What are the best practices for storing purified chloromethyl ethers?
A5: Chloromethyl ethers are sensitive to moisture and can degrade over time. They should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. Adding a stabilizer may be necessary for long-term storage.
Troubleshooting Guides
Issue: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product lost during aqueous workup | Your product may have some water solubility. Minimize the number of aqueous washes or use brine to reduce solubility in the aqueous layer. Always check the aqueous layer for your product before discarding it. |
| Decomposition during distillation | Chloromethyl ethers can be thermally unstable. Use vacuum distillation to lower the boiling point and minimize exposure to high temperatures.[2] A Kugelrohr apparatus can also be effective for small-scale purifications to minimize decomposition.[2] |
| Incomplete reaction | Monitor the reaction progress using TLC or NMR to ensure it has gone to completion before starting the workup. |
Issue: Product is Unstable and Decomposes
| Potential Cause | Recommended Solution |
| Residual acid | Ensure all acidic catalysts and byproducts are thoroughly removed during the aqueous wash steps. Test the pH of the final organic solution to ensure it is neutral. |
| Presence of water | Dry the purified product thoroughly with an appropriate drying agent (e.g., anhydrous magnesium sulfate) before storage. Ensure all solvents used are anhydrous. |
| Exposure to air and light | Some products may be sensitive to oxidation or light-induced decomposition. Handle and store the product under an inert atmosphere and in a container protected from light. |
Issue: Persistent Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of azeotropes | Some impurities may form azeotropes with the product, making separation by distillation difficult. Consider alternative purification methods like column chromatography. |
| Co-eluting impurities in chromatography | Optimize the solvent system for column chromatography. A different stationary phase or a gradient elution may be necessary to achieve better separation. |
| Ineffective washing | Ensure vigorous mixing during aqueous washes to maximize the removal of water-soluble impurities. If emulsions form, they can be broken up by adding brine. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels for the synthesis and purification of chloromethyl methyl ether (MOM-Cl), a common and more stable derivative used in place of this compound.
| Purification Method | Reported Yield | Purity | Key Considerations |
| Fractional Distillation | 86-89% | >95% | Risk of decomposition with prolonged heating.[2][6] |
| Solvent Extraction followed by Distillation | High | >99% | Effective for selective separation from equilibrium mixtures.[7] |
| In-situ generation and use | 92-98% (of subsequent product) | High (of subsequent product) | Avoids isolation of the potentially carcinogenic chloromethyl ether.[2][8] |
Experimental Protocols
General Workup and Purification Protocol for a Chloromethylation Reaction
-
Quenching: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add the reaction mixture to a stirred, cold (0°C) saturated aqueous solution of ammonium chloride.[1][2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid (check the pH of the aqueous layer to ensure it is neutral or slightly basic).
-
Water.
-
A saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain the final, pure product.
Visualizations
Caption: A general experimental workflow for the purification of a crude chloromethylation product.
Caption: A decision tree for troubleshooting low product yield during purification.
Caption: The equilibrium relationship between this compound, formaldehyde, and hydrogen chloride.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. allerair.com [allerair.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3883602A - Preparation and isolation of chloromethyl methyl ether by solvent extraction - Google Patents [patents.google.com]
- 8. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
"side reactions of chloromethanol with common nucleophiles"
Welcome to the technical support center for handling chloromethanol. This resource provides troubleshooting guides and frequently asked questions regarding the side reactions of this compound with common nucleophiles. Given the high reactivity and instability of this compound, understanding and mitigating potential side reactions is crucial for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (CH₂ClOH) is the simplest α-chloroalcohol. Its high reactivity stems from the presence of two electronegative atoms (oxygen and chlorine) attached to the same carbon. This configuration makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. This compound is often generated in situ from formaldehyde (B43269) and hydrogen chloride and is a key intermediate in reactions like the Blanc chloromethylation.[1][2][3][4] Due to its instability, it is typically not isolated and is used directly in the reaction mixture.
Q2: My reaction with an amine nucleophile is giving multiple products. What are the likely side reactions?
When reacting this compound with a primary or secondary amine, over-alkylation is a common side reaction. The initially formed N-(hydroxymethyl)amine can be further alkylated by another molecule of this compound, or the amine itself can be alkylated multiple times, leading to a complex mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Troubleshooting Tip:
-
Use a large excess of the amine nucleophile: This stoichiometric adjustment favors the mono-alkylation product.
-
Control the temperature: Lowering the reaction temperature can help to control the rate of the subsequent alkylation reactions.
-
Slow addition: Adding the this compound source (e.g., a pre-mixed solution of formaldehyde and HCl) slowly to the amine solution can help maintain a high effective concentration of the amine relative to the electrophile.
Q3: I am observing the formation of formaldehyde in my reaction. Why is this happening?
This compound is in equilibrium with its precursors, formaldehyde and hydrogen chloride. It can readily decompose back to these starting materials, especially in the presence of heat or certain catalysts.[1][2] Additionally, hydrolysis of this compound by water present in the reaction medium will yield formaldehyde and HCl.[5]
Troubleshooting Tip:
-
Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis.
-
Maintain a low temperature: This will slow the rate of decomposition.
-
Use the in situ generated this compound immediately: Prepare and consume the reagent in the same pot to minimize the time it has to decompose.
Q4: Can I use an alcohol as a solvent for my reaction with this compound?
Using an alcohol as a solvent can lead to a significant side reaction where the alcohol itself acts as a nucleophile. This will result in the formation of a hemiacetal, which can be further stabilized to an acetal, consuming your this compound and reducing the yield of your desired product.
Troubleshooting Tip:
-
Choose an inert solvent: Solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally preferred, provided they are anhydrous.
-
If an alcohol is required as a reactant: Use it in a stoichiometric amount rather than as the solvent, and consider it a competing nucleophile.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | 1. Decomposition of this compound.[1][2] 2. Hydrolysis by adventitious water.[5] 3. Side reaction with solvent or other nucleophiles. | 1. Prepare and use this compound in situ at low temperatures. 2. Ensure all reagents and solvents are anhydrous. 3. Use an inert, dry solvent. |
| Formation of multiple products (especially with amines) | Over-alkylation of the amine nucleophile. | Use a large excess of the amine; add this compound slowly; maintain low reaction temperatures. |
| Formation of a di-substituted ether (R-O-CH₂-O-R) | Reaction of the initially formed alkoxymethyl ether with another molecule of alcohol. | Use a large excess of the alcohol nucleophile to favor the mono-alkylation product if desired. To form the symmetric ether, use a 2:1 molar ratio of alcohol to this compound source. |
| Formation of bis(chloromethyl) ether | A known hazardous byproduct in chloromethylation reactions, especially at higher temperatures.[1][3] | Maintain strict temperature control. After the reaction, consider a workup step with aqueous ammonia, which is reported to rapidly quench bis(chloromethyl) ether.[6] |
| Reaction fails to initiate | Ineffective formation of this compound from formaldehyde and HCl. | Ensure the use of a suitable acid catalyst, such as zinc chloride, if required for the specific application (e.g., Blanc reaction).[1][3][4] |
Side Reactions with Common Nucleophiles: A Summary
The following table summarizes the expected primary products and common side products from the reaction of this compound with various nucleophiles. The information is largely inferred from the reactivity of analogous α-chloroethers and other reactive alkylating agents.
| Nucleophile | Primary Product | Common Side Products | Reaction Conditions to Minimize Side Products |
| Water (Hydrolysis) | Formaldehyde + HCl | - | Use anhydrous conditions.[5] |
| Alcohols (ROH) | Hemiacetal (ROCH₂OH) | Acetal (ROCH₂OR), Formaldehyde | Use excess alcohol for hemiacetal; use inert solvent. |
| **Primary Amines (RNH₂) ** | N-(hydroxymethyl)amine (RNHCH₂OH) | Di- and tri-alkylated amines, Quaternary ammonium salts | Use large excess of amine, low temperature, slow addition. |
| Secondary Amines (R₂NH) | N-(hydroxymethyl)amine (R₂NCH₂OH) | Tertiary amines, Quaternary ammonium salts | Use large excess of amine, low temperature, slow addition. |
| Thiols (RSH) | Hemithioacetal (RSCH₂OH) | Thioacetal (RSCH₂SR) | Use excess thiol for hemithioacetal; use inert solvent. Thiols are generally strong nucleophiles, leading to efficient reactions.[7][8][9] |
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation and Reaction of this compound with an Amine Nucleophile
Disclaimer: This is a generalized procedure and must be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Nucleophile Solution:
-
Dissolve the primary or secondary amine (5-10 equivalents) in anhydrous dichloromethane (DCM) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
-
Preparation of the this compound Reagent (in dropping funnel):
-
In a separate flask, combine paraformaldehyde (1 equivalent) and concentrated hydrochloric acid (1.1 equivalents). Stir at 0 °C for 30 minutes to generate this compound. Note: For some applications, a Lewis acid catalyst like anhydrous zinc chloride may be added.
-
-
Reaction:
-
Slowly add the this compound solution from the dropping funnel to the cooled amine solution over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Reaction Pathways of this compound with Nucleophiles
Caption: Primary and side reaction pathways of this compound with common nucleophiles.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hydrolysis [rod.beavon.org.uk]
- 6. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chloromethanol Reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of impurities on chloromethanol reactivity. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound or its reaction mixtures, and where do they originate?
A1: Common impurities can be introduced from the starting materials (methanol and hydrogen chloride), arise from side reactions, or be due to storage conditions. Key impurities include:
-
Water: Often present in reagents or introduced from atmospheric moisture.
-
Methanol (B129727): Unreacted starting material.
-
Hydrogen Chloride (HCl): Unreacted starting material or degradation product.
-
Formaldehyde (B43269): Can be present as an impurity in commercial methanol or formed from the oxidation of methanol.[1]
-
Dimethyl Ether (DME): A common byproduct in the synthesis of chloromethane (B1201357) from methanol.[2]
-
Silicon Compounds (e.g., methylchlorosilanes, siloxanes): Can be carried over if the hydrogen chloride is sourced from processes like methylchlorosilane hydrolysis.[3][4]
-
Dichloromethane (DCM): Can be formed from the reaction of chloromethane with chlorine, though less common in typical this compound reactions.[5]
Q2: How can trace amounts of water affect my reaction involving this compound?
A2: Water can act as a nucleophile and react with this compound, leading to the formation of formaldehyde and HCl. This can alter the pH of your reaction medium and consume your reagent, leading to lower yields of the desired product. In the presence of acid, water can also facilitate the decomposition of this compound.
Q3: I am observing an unexpected side product. Could it be due to an impurity in the starting materials?
A3: Yes, impurities are a common cause of unexpected side reactions. For instance, formaldehyde present in methanol can undergo reactions with your substrate or reagents.[1] Similarly, if dimethyl ether is present, it may react under certain conditions. It is crucial to analyze your starting materials for purity.
Q4: My reaction is not proceeding to completion, or the reaction rate is slower than expected. What could be the cause?
A4: Several factors could be at play. Catalyst deactivation is a possibility, especially if impurities that can act as catalyst poisons are present. For example, certain silicon compounds might interfere with catalyst activity.[4] Additionally, the presence of excess unreacted methanol or water could alter the reaction equilibrium or kinetics.
Q5: Can the storage of a methanol and HCl solution lead to the formation of impurities?
A5: Yes, storing solutions of HCl in methanol can lead to the in-situ formation of chloromethane (which is in equilibrium with this compound).[6][7] Over time, this chloromethane can react with another molecule of methanol to form dimethyl ether and regenerate HCl.[7] This can change the concentration of your active reagent and introduce DME as an impurity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Water Impurity | Use freshly distilled or high-purity anhydrous solvents. Store reagents over molecular sieves. |
| Presence of Formaldehyde Impurity | Analyze methanol for formaldehyde content. Consider using a fresh bottle of high-purity methanol.[1] |
| Catalyst Inactivation | If using a catalyst, ensure it is not poisoned by impurities like silicon compounds from the HCl source.[3][4] |
| Incorrect Stoichiometry | Verify the concentration of your this compound solution, as it can change over time due to degradation or side reactions. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction with Formaldehyde | Test your methanol for the presence of formaldehyde. If detected, purify the methanol or use a different source. Formaldehyde is a highly reactive impurity.[1] |
| Reaction with Dimethyl Ether | Analyze the headspace of your reaction to check for volatile byproducts like DME. This is more likely if using aged HCl/methanol solutions.[2] |
| Side reactions due to excess HCl | Excess HCl can lead to undesired acid-catalyzed side reactions with your substrate or product. Neutralize any excess acid during workup. |
| Reaction with Dichloromethane | While less common, if your chloromethane source is from chlorination of methane, DCM could be a contaminant.[5] |
Quantitative Data on Impurity Effects
The following table summarizes the potential impact of common impurities on reactions involving this compound. Precise quantitative effects are highly dependent on the specific reaction conditions, substrate, and catalyst used.
| Impurity | Typical Concentration Range | Potential Impact on Reactivity |
| Water | < 50 ppm (anhydrous) to > 1000 ppm | Decreased yield due to hydrolysis of this compound. Potential for pH changes. |
| Formaldehyde | 1 - 50 ppm in commercial methanol[1] | Formation of undesired byproducts through reactions with nucleophiles. |
| Dimethyl Ether | Can be significant in aged HCl/methanol solutions | Generally inert, but can act as a solvent and affect reaction concentration. May react under harsh conditions. |
| Silicon Compounds | Variable, depends on HCl source | Can lead to catalyst poisoning and formation of silicon-containing byproducts.[3] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for identifying and quantifying volatile impurities in this compound or the starting methanol.
-
Sample Preparation:
-
Carefully take an aliquot of the test sample (e.g., 1 mL) in a clean GC vial.
-
If necessary, dilute the sample with a high-purity solvent that does not co-elute with the impurities of interest (e.g., hexane).
-
For headspace analysis, seal the vial and incubate at a controlled temperature (e.g., 80°C) for a set time before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C for 5 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. This program should be optimized based on the expected impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 300.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Protocol 2: Karl Fischer Titration for Water Content
This is the standard method for accurately determining the water content in reagents and solvents.
-
Apparatus: Use a calibrated Karl Fischer titrator (coulometric or volumetric).
-
Sample Preparation:
-
Inject a known volume or weight of the sample directly into the titration cell using a dry syringe.
-
-
Titration:
-
The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument software will calculate the water content in ppm or percentage.
-
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Caption: Impact of impurities on this compound reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. US4922043A - Manufacture of methyl chloride by hydrochlorinating methanol, using a split methanol feed - Google Patents [patents.google.com]
- 3. US7816569B2 - Process for the preparation of chloromethane using recycled hydrogen chloride - Google Patents [patents.google.com]
- 4. DE102007023052A1 - Process for the preparation of chloromethane with recycled hydrogen chloride - Google Patents [patents.google.com]
- 5. Dichloromethane - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Stabilization and Handling of Chloromethanol
This guide provides essential technical information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with chloromethanol. Given its inherent instability, this document focuses on best practices for in-situ generation, handling, and short-term storage to minimize decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
This compound (CH₃ClO) is a highly reactive alpha-chloroether. Its instability stems from its propensity to undergo rapid decomposition to form formaldehyde (B43269) (HCHO) and hydrogen chloride (HCl). This decomposition can be catalyzed by various surfaces, indicating a heterogeneous mechanism is often at play.[1] Due to this reactivity, this compound is typically prepared for immediate use (in-situ) rather than being stored for extended periods.
Q2: What are the primary decomposition products and associated hazards?
The principal decomposition products are formaldehyde and hydrogen chloride.
-
Formaldehyde: A known carcinogen and potent irritant to the eyes, nose, and respiratory tract.
-
Hydrogen Chloride: A corrosive gas that forms hydrochloric acid upon contact with moisture, causing severe burns to skin, eyes, and mucous membranes.
The buildup of HCl gas can also lead to pressure accumulation in sealed containers, creating a significant risk of rupture and exposure.
Q3: Can chemical stabilizers be added to this compound for long-term storage?
Currently, there is no established, commercially available chemical stabilizer specifically validated for the long-term storage and transport of this compound. The common practice for analogous unstable chlorinated solvents, such as adding ethanol (B145695) or amylene to chloroform (B151607) to scavenge degradation products like phosgene, has not been documented for this compound.[2][3] The focus for maintaining the integrity of this compound is on controlling the storage conditions and minimizing contact with catalytic surfaces.
Q4: What are the recommended storage conditions for short-term use?
For necessary short-term storage between experiments, the following conditions are critical:
-
Temperature: Store at low temperatures (2-8°C) in a refrigerator designated for chemical storage.[4]
-
Inert Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, which can accelerate decomposition.
-
Container Choice: Use containers made of materials known to be inert to both this compound and its decomposition products. Borosilicate glass with PTFE-lined caps (B75204) is a common choice.
-
Light: Protect from light by using amber-colored containers or storing in a dark location to prevent photochemical degradation.[2]
Q5: How should I transport this compound within a laboratory?
When moving this compound between work areas:
-
Ensure the container is securely sealed with a proper cap.
-
Place the primary container within a leak-proof, chemically-resistant secondary container (e.g., a bottle carrier) to contain any potential spills.[5]
-
Use a sturdy cart for moving multiple or large containers.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Visible Fuming or Haze in Headspace | Decomposition leading to the formation of gaseous HCl. | 1. Handle the container exclusively within a certified chemical fume hood. 2. Wear appropriate personal protective equipment (PPE), including acid-gas respirator, chemical splash goggles, and resistant gloves. 3. Cool the container before opening to reduce the vapor pressure of HCl. 4. Use the material immediately or neutralize and dispose of it according to institutional guidelines. |
| Pressure Buildup in Container | Significant decomposition has occurred, generating HCl gas. | 1. DO NOT ATTEMPT TO OPEN. The container is a serious rupture hazard. 2. Place the container in a blast shield or behind a protective barrier within a fume hood. 3. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal procedures. |
| Reduced Purity or Efficacy in Reaction | The this compound has likely degraded to formaldehyde and HCl. | 1. Confirm degradation by an appropriate analytical method (e.g., ¹H NMR, GC-MS) if feasible and safe. 2. Prepare fresh this compound for in-situ use. 3. Review storage conditions; ensure the material was stored at low temperature, under an inert atmosphere, and protected from light. |
| Discoloration of Solution | Contamination or reaction with container material or impurities. | 1. Do not use the material. 2. Dispose of the material following hazardous waste protocols. 3. Ensure high-purity starting materials and solvents are used for synthesis and that storage containers are scrupulously clean and made of inert materials. |
Data Summary
Due to its instability, quantitative data on the long-term stability of this compound with various stabilizers is not available in the literature. The primary focus of kinetic studies has been on its gas-phase decomposition.
| Parameter | Value / Observation | Source |
| Primary Decomposition Products | Formaldehyde (HCHO) and Hydrogen Chloride (HCl) | |
| Decomposition Mechanism | Primarily heterogeneous (surface-catalyzed) | [1] |
| Homogeneous Gas-Phase Lifetime | Lower limit measured at 660 seconds | |
| Recommended Storage Temp. | 2-8°C (Short-term) | [4] |
Experimental Protocols
Protocol 1: General Handling and Use of this compound
-
Engineering Controls: All manipulations involving this compound must be performed inside a certified chemical fume hood with a tested face velocity of 80-120 ft/min. Keep the sash at the lowest possible height.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Wear butyl rubber or neoprene gloves. Check manufacturer's data for breakthrough times. An inner pair of nitrile gloves is recommended.
-
Body Protection: A flame-resistant lab coat.
-
-
Dispensing: Use gastight syringes or cannulation techniques for transferring liquid to minimize exposure to air and moisture.
-
Quenching and Waste:
-
Prepare a quenching solution (e.g., a cold, dilute solution of sodium bicarbonate or another suitable base) in the fume hood before starting work.
-
Slowly add any residual this compound and contaminated materials to the quenching solution with stirring.
-
Dispose of the neutralized waste according to your institution's hazardous waste guidelines.
-
Visual Guides
This compound Decomposition Pathway
The following diagram illustrates the unimolecular decomposition of this compound into formaldehyde and hydrogen chloride.
Caption: Unimolecular decomposition of this compound.
Safe Handling Workflow for Unstable Reagents
This workflow provides a logical sequence for handling highly reactive and unstable chemicals like this compound in a laboratory setting.
Caption: Laboratory workflow for handling unstable chemicals.
References
Technical Support Center: Reactions Using Chloromethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethanol and related chloromethylation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of scaling up these sensitive but powerful reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CH₃ClO) is a highly reactive chemical intermediate. It is primarily used in organic synthesis as a chloromethylating agent, introducing a -CH₂Cl group onto a substrate. This functionality is a crucial step in the synthesis of various pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3][4] Due to its high reactivity, it is almost always generated in situ (in the reaction mixture) for immediate consumption.
Q2: How is this compound typically generated for a reaction?
A2: this compound is too unstable for isolation and is typically formed directly in the reaction vessel. The most common method is the reaction of formaldehyde (B43269) (or its equivalents like paraformaldehyde or trioxane) with hydrogen chloride (HCl).[5][6][7] An alternative method involves the reaction of methanol (B129727) with HCl, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[1][8][9]
Q3: What are the major safety concerns when working with this compound and related reactions?
A3: The primary safety concern is the potential formation of trace amounts of bis(chloromethyl) ether (BCME), a potent human carcinogen.[4][10][11] BCME can form as a byproduct in chloromethylation reactions that use formaldehyde and HCl.[4][10] Additionally, this compound itself is considered toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[12][13][14]
Q4: What are the most common side reactions and byproducts in chloromethylation?
A4: Besides the formation of the highly hazardous BCME, a common side reaction is the secondary reaction of the desired chloromethylated product with another molecule of the aromatic starting material. This results in the formation of a diarylmethane byproduct, which reduces the yield of the target molecule.[4][6] The formation of this byproduct is often favored at higher temperatures.[6]
Q5: Which analytical methods are recommended for monitoring the progress of a chloromethylation reaction?
A5: Several analytical techniques can be used to monitor reaction progress. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent for tracking the disappearance of starting material and the appearance of the product.[15] For more detailed structural information on products, intermediates, and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[15] Gas Chromatography (GC) can also be used, particularly for analyzing volatile components.[16]
Troubleshooting Guide
Q6: My reaction yield is significantly lower upon scale-up. What are the likely causes and solutions?
A6: This is a common scale-up challenge. Several factors could be responsible.
-
Problem: Inefficient Heat Transfer. Exothermic reactions that are easily controlled in small flasks can generate heat much faster than it can be removed in a large reactor, leading to temperature increases that favor byproduct formation.
-
Problem: Poor Mixing. Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[19]
-
Solution: Re-evaluate the reactor's agitation system (impeller type, speed, baffling). The goal is to ensure homogeneous mixing of all reactants and uniform temperature throughout the vessel.
-
-
Problem: Change in Reagent Addition Strategy. The rate of addition of reagents like HCl gas or formaldehyde solution can have a profound impact on the reaction.
-
Solution: Maintain the same relative addition rate when scaling up. For gases, this means scaling the flow rate proportional to the volume. For liquids, a controlled addition via a syringe pump or addition funnel is crucial.
-
Q7: I am observing a large amount of diarylmethane byproduct. How can I minimize it?
A7: The formation of diarylmethane is a classic issue in chloromethylation.
-
Cause: High Reaction Temperature. Higher temperatures often accelerate the secondary reaction between the product and the starting material.[6]
-
Solution: Maintain a lower, strictly controlled reaction temperature. This may require a more efficient cooling system for the reactor.
-
-
Cause: Catalyst Choice. Certain Lewis acids are more aggressive and can promote the formation of diarylmethanes. For instance, aluminum chloride (AlCl₃) is known to favor this side reaction.[6]
-
Cause: High Reactant Concentration. As the product concentration builds up, the rate of the secondary reaction increases.
-
Solution: Consider running the reaction at a greater dilution or adding the aromatic substrate slowly to the reaction mixture to keep its instantaneous concentration low.
-
Q8: How can I detect and mitigate the risk of BCME formation?
A8: BCME is a serious hazard that requires careful management.
-
Detection: Specialized and highly sensitive analytical methods are required for BCME detection. Consult your institution's safety professionals and analytical department for appropriate methods.
-
Mitigation:
-
Quenching: The most effective method to destroy any trace BCME is to quench the reaction mixture with aqueous ammonia (B1221849), often mixed with an alcohol like methanol to improve solubility.[10][11] This rapidly neutralizes BCME.
-
Alternative Reagents: If feasible, consider using alternative chloromethylating agents that do not rely on the formaldehyde/HCl system, such as chloromethyl methyl ether, though this reagent itself has associated hazards.[7][21]
-
Process Control: Strictly control reaction conditions. While data is limited, avoiding an excess of formaldehyde may help minimize BCME formation.
-
Data Presentation
The following table summarizes the impact of key reaction parameters on the outcome of chloromethylation reactions during scale-up.
| Parameter | Effect on Yield | Effect on Diaryl Methane Formation | Risk of BCME Formation | Scale-Up Considerations |
| Temperature | Optimal range exists; too high or too low decreases yield. | Increases significantly with higher temperatures.[6] | Potentially increases with temperature. | Critical to maintain consistent temperature. Heat removal efficiency decreases as scale increases.[18] |
| Catalyst | Type and concentration are crucial for reaction rate. | Strongly dependent on catalyst; AlCl₃ > ZnCl₂ > SnCl₄.[6] | Not well-documented, but catalyst may influence formation rates. | Ensure homogeneous distribution of the catalyst, which is harder in large volumes. |
| Reactant Ratio | Stoichiometry is key; excess of one reagent may be needed. | Can be influenced by the ratio of aromatic substrate to the chloromethylating agent. | An excess of formaldehyde may increase risk. | Maintaining consistent local concentrations during addition is challenging at scale. |
| Mixing/Agitation | Poor mixing leads to lower yields due to localized reactions. | Poor mixing can create hot spots, increasing formation. | Inhomogeneous mixing could lead to localized high concentrations of reactants, potentially increasing risk. | Power per unit volume for agitation does not scale linearly. Reactor geometry and impeller design are critical.[19] |
Experimental Protocols
Protocol: Lab-Scale Chloromethylation of Anisole (B1667542) (Illustrative Example)
Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a certified chemical fume hood with appropriate safety precautions. A thorough risk assessment must be conducted before starting.
1. Reagents and Setup:
-
Anisole
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (DCM, solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a scrubber (e.g., containing a solution of sodium hydroxide).
2. Procedure:
-
In the flask, suspend anhydrous zinc chloride (0.2 eq) and paraformaldehyde (1.2 eq) in DCM.
-
Add anisole (1.0 eq) to the suspension.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Begin vigorous stirring.
-
Bubble dry hydrogen chloride (HCl) gas slowly through the mixture. Monitor the reaction temperature closely and adjust the HCl flow to maintain the temperature below 10 °C.
-
Monitor the reaction progress by TLC or HPLC (e.g., every 30 minutes).
-
Once the reaction is complete (typically 2-4 hours), stop the HCl flow and purge the system with nitrogen gas.
3. Workup and Purification:
-
Slowly and carefully pour the cold reaction mixture into a beaker of crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product (a mixture of isomers, primarily 4-methoxybenzyl chloride) can be purified by vacuum distillation or column chromatography.
4. Decontamination:
-
All glassware should be rinsed with a solution of aqueous ammonia to destroy any residual reactive chloromethylating species before being removed from the fume hood.
Mandatory Visualization
Below are diagrams illustrating key aspects of reactions involving this compound.
References
- 1. Chloromethanes [nobian.com]
- 2. chemcess.com [chemcess.com]
- 3. scribd.com [scribd.com]
- 4. jk-sci.com [jk-sci.com]
- 5. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. ugr.es [ugr.es]
- 9. US3502733A - Production of chloromethanes - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. reddit.com [reddit.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. orgsyn.org [orgsyn.org]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CN105911207A - Method for determining chloromethane and chloroethane in chitosamine hydrochloride - Google Patents [patents.google.com]
- 17. icheme.org [icheme.org]
- 18. researchgate.net [researchgate.net]
- 19. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 20. researchgate.net [researchgate.net]
- 21. Sciencemadness Discussion Board - Alternative Benzyl Chloride Preps (for those who don't like Chlorine and some who Do) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Mitigating Ether Formation from Chloromethanol
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the formation of undesirable ether byproducts, particularly the highly carcinogenic bis(chloromethyl) ether (BCME), during reactions involving chloromethanol or its derivatives like chloromethyl methyl ether (CMME).
Frequently Asked Questions (FAQs)
Q1: What is the primary ether byproduct of concern when preparing or using this compound, and why is it so critical to avoid?
A1: The most significant and hazardous byproduct is bis(chloromethyl) ether (BCME) .[1] BCME is a potent carcinogen, and its formation must be minimized to ensure laboratory safety and regulatory compliance.[1][2] Its separation from the desired product, such as chloromethyl methyl ether (CMME), by distillation is often difficult.[1]
Q2: What are the most critical reaction parameters to control to prevent the formation of BCME?
A2: Four process parameters have been identified as significantly affecting the yield of the desired product while minimizing BCME formation: (1) reaction temperature, (2) the final formaldehyde-to-methanol ratio, (3) the method of formaldehyde (B43269) addition, and (4) the water content of the reaction.[3] Maintaining anhydrous conditions and keeping the temperature below 45°C are crucial.[1][3]
Q3: Are there safer, alternative methods to the traditional synthesis of chloromethyl methyl ether (CMME) that reduce BCME formation?
A3: Yes. Modern procedures favor an exchange reaction between dimethoxymethane (B151124) and a halide donor (such as an acyl chloride) catalyzed by a protic or Lewis acid (e.g., Zinc Bromide).[1] This method is preferred as it minimizes the formation of BCME compared to the traditional route involving methanol, formaldehyde, and hydrogen chloride.[1]
Q4: How can I safely handle and potentially store solutions of chloromethyl ethers?
A4: Due to the hazardous nature of α-halo ethers, including their potential carcinogenicity, the recommended best practice is to generate and use them in-situ without isolation or unnecessary handling.[1] This "telescoped" procedure enhances safety.[1] If storage is unavoidable, a solution of CMME in toluene (B28343) (approx. 2.1 M) has been reported to be stable for months if sealed properly.[1]
Q5: What analytical methods can be used to detect and quantify BCME and CMME impurities?
A5: Gas chromatography (GC) with an electron capture detector (ECD) is a common and sensitive method.[2][4] The process typically involves collecting the sample in a derivatizing solution, extracting the stable derivatives with a solvent like hexane (B92381), and then analyzing the extract.[2][4] This allows for detection at very low levels, such as 0.05 ng for BCME and 0.04 ng for CMME per injection.[4]
Troubleshooting Guide
Issue 1: High levels of bis(chloromethyl) ether (BCME) are detected in the product mixture.
| Possible Cause | Recommended Solution | Citation |
| High Local Formaldehyde Concentration | Add formaldehyde to the reaction mixture at a controlled, slow rate to prevent concentration spikes. | [3] |
| Incorrect Stoichiometry | Maintain a final formaldehyde-to-methanol equivalent ratio between 0.75 and 0.90. Less BCME is formed with a lower ratio. | [3] |
| High Reaction Temperature | Ensure the reaction temperature is maintained below 45°C, preferably between -10°C and 30°C, using active cooling if necessary. | [1][3] |
| Inherently Risky Synthesis Route | Switch from the traditional methanol/formaldehyde/HCl method to the safer dimethoxymethane and acyl halide exchange reaction. | [1] |
Issue 2: The reaction is strongly exothermic and difficult to control.
| Possible Cause | Recommended Solution | Citation |
| Reaction Conducted Neat | Use a co-solvent, such as toluene, to help dissipate heat and provide better thermal control. | [1] |
| Rapid Addition of Reagents | Add reagents, particularly strong bases or reactants known to cause exotherms, dropwise over an extended period while monitoring the internal temperature. | [1] |
| Insufficient Cooling | Immerse the reaction vessel in a cold water or ice bath before and during the addition of reactive reagents. | [1] |
Issue 3: Low yield of the desired chloromethyl ether product.
| Possible Cause | Recommended Solution | Citation |
| Presence of Water | Use anhydrous reactants and solvents. The presence of water can suppress the formation of chloromethyl ethers in some synthesis routes. | [3] |
| Incomplete Reaction | For exchange reactions, ensure sufficient reaction time (typically 1-4 hours) and the use of an effective catalyst (e.g., ZnBr₂). | [1] |
| Loss of Volatile Product | Due to the high vapor pressure of reactants and products, use an efficient condenser to minimize material loss, especially during extended reflux. | [1] |
Data Presentation
Table 1: Recommended Parameters for Mitigating BCME in CMME Synthesis (Methanol + Formaldehyde + HCl Route)
| Parameter | Recommended Value/Condition | Rationale | Citation |
| Formaldehyde/Methanol Ratio | 0.75 - 0.90 equivalents | Minimizes BCME formation while maintaining a high yield of CMME. | [3] |
| Reaction Temperature | -10°C to 45°C | Lower temperatures reduce the rate of byproduct formation. | [3] |
| Formaldehyde Addition | Slow, controlled rate | Avoids high local concentrations that favor BCME synthesis. | [3] |
| Water Content | Essentially anhydrous | Water suppresses the desired reaction. | [3] |
| HCl Concentration | Maintain saturation | Drives the equilibrium towards the formation of the chloromethyl ether product. | [3] |
Experimental Protocols
Protocol 1: Safer In-Situ Preparation of Chloromethyl Methyl Ether (CMME)
This protocol is based on the preferred modern method that avoids the traditional, more hazardous route and minimizes BCME formation.[1]
Materials:
-
Dimethoxymethane (anhydrous)
-
Acetyl chloride
-
Zinc bromide (ZnBr₂, anhydrous powder)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
-
Syringes
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add dimethoxymethane (1.0 equiv), toluene (as co-solvent), and a catalytic amount of anhydrous zinc bromide (0.001 to 0.01 mol%).
-
Begin vigorous stirring to dissolve the catalyst.
-
Slowly add acetyl chloride (1.0 equiv) to the mixture via syringe over 15-20 minutes.
-
The reaction will self-heat slowly to approximately 40–45 °C and then cool to ambient temperature.[1]
-
Allow the reaction to stir for 2–3 hours at ambient temperature, by which time the exchange reaction is typically complete.[1]
-
The resulting clear, colorless solution of chloromethyl methyl ether in toluene can be used directly in the subsequent reaction step without isolation.[1]
Safety Note: This procedure generates a solution of a hazardous α-halo ether. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Protocol 2: Detection of CMME and BCME by GC-ECD
This protocol outlines a general method for the analysis of potential ether impurities.[2][4]
Materials:
-
Derivatizing solution (e.g., methanolic solution of the sodium salt of 2,4,6-trichlorophenol)
-
Hexane (for extraction)
-
Sample collection apparatus (e.g., glass impingers/bubblers)
-
Gas chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Sample Collection: Draw a known volume of air from the reaction headspace or workspace through two glass impingers in series, each containing the derivatizing solution.
-
Extraction: Combine the solutions from the impingers. Extract the stable derivatives formed with hexane.
-
Analysis: Inject a small volume (e.g., 5 µL) of the hexane extract into the GC-ECD for analysis.[2]
-
Quantification: Compare the resulting peak areas to a calibration curve prepared from certified standards of the CMME and BCME derivatives to determine their concentrations.
Visualizations
References
Technical Support Center: Analytical Methods for Monitoring Chloromethanol Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving chloromethanol.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable analytical technique for monitoring my this compound reaction?
A1: The selection of an appropriate analytical method depends on several factors, including the properties of your reactants and products, the required sensitivity, and the available equipment. Key considerations include:
-
Volatility and Thermal Stability: For volatile and thermally stable compounds like chloromethane (B1201357), Gas Chromatography (GC) is often a suitable choice.[1]
-
Solubility and Polarity: For less volatile or more polar compounds, High-Performance Liquid Chromatography (HPLC) may be more appropriate.[2]
-
Need for Real-Time Monitoring: In-situ spectroscopic techniques such as FT-IR or Raman spectroscopy can provide real-time data without the need for sampling.[3]
-
Structural Information: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and quantification of reactants and products over time.[2]
-
Speed and Cost: Thin-Layer Chromatography (TLC) is a quick and inexpensive method for qualitative monitoring of reaction progress.[4][5][6]
A general workflow for selecting the right technique is outlined below.
Q2: What are the best practices for sample preparation before analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results.
-
Quenching: For slow reactions, you may be able to take a sample (aliquot) directly from the reaction mixture. For faster reactions, it's essential to "quench" or stop the reaction immediately upon sampling.[7] This can be achieved by rapid cooling, dilution with a cold solvent, or adding a reagent that neutralizes a reactant or catalyst.[7]
-
Work-up: If your reaction mixture contains components that could interfere with the analysis (e.g., salts, highly polar solvents), a micro-scale work-up of the sample may be necessary.[5]
-
Dilution: Ensure your sample concentration is within the linear range of the analytical instrument to avoid issues like column overload or detector saturation.[3]
-
Internal Standard: Use an internal standard for quantitative analysis to correct for variations in sample injection volume and detector response.
Q3: How can I confirm the identity of my products and byproducts?
A3: A combination of techniques is often used for structural confirmation.
-
Chromatography-Mass Spectrometry (GC-MS/LC-MS): These hyphenated techniques are powerful for separating components and providing mass information, which helps in identifying compounds.[8]
-
NMR Spectroscopy: Provides detailed structural information about the connectivity of atoms in a molecule.[2]
-
Co-injection/Co-spotting: In chromatography (HPLC, GC, TLC), running a sample alongside a known standard of the expected product can help confirm its identity by comparing retention times or Rf values.[5][9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Gas Chromatography (GC) Issues
Q: I am seeing contamination peaks for chloromethane in my blank runs. What is the cause?
A: Chloromethane contamination can be a persistent issue.
-
Possible Cause: The contamination may be present in the reagents used, such as methanol (B129727) or preserving acids like HCl. It can also arise from carryover from previous injections.
-
Troubleshooting Steps:
-
Inject each solvent and reagent separately to identify the source of contamination.
-
Prepare fresh reagents, especially acidic solutions used for preservation.
-
Thoroughly bake out the GC inlet and column at a high temperature to remove residual contaminants.
-
Run multiple solvent blanks after a high-concentration sample to check for carryover.
-
Q: My chloromethane peak is broad or tailing, and the response is not consistent.
A: This often points to issues with water in the system or an incompatible column.
-
Possible Cause: Water co-eluting with the highly volatile chloromethane can interfere with its peak shape and detection.[1] Active sites in the GC system can also lead to peak tailing.
-
Troubleshooting Steps:
-
Use a purge and trap system with an efficient water management system if analyzing aqueous samples.
-
Ensure your carrier gas is dry by using a moisture trap.
-
Use a column specifically designed for volatile organic compounds, such as a 624-phase or VMS-phase column.[1]
-
Deactivate the inlet liner or use a liner specifically designed for active compounds.[3]
-
High-Performance Liquid Chromatography (HPLC) Issues
Q: I am not getting good separation between my reactant and product peaks.
A: Poor resolution is a common problem that can often be solved by method optimization.
-
Possible Cause: The mobile phase composition, column chemistry, or flow rate may not be optimal for your analytes.
-
Troubleshooting Steps:
-
Adjust Mobile Phase: Vary the ratio of your organic and aqueous solvents to change the elution strength.
-
Change Solvent: Try a different organic solvent (e.g., switch from acetonitrile (B52724) to methanol or vice versa).
-
Modify Flow Rate: Decreasing the flow rate can sometimes improve resolution.[3]
-
Check Column: Ensure you are using a column with appropriate chemistry (e.g., C18, C8) for your compounds. If the column is old, it may need to be replaced.[10]
-
Q: My peak retention times are drifting from one run to the next.
A: Drifting retention times indicate a lack of stability in the HPLC system.
-
Possible Cause: The most common causes are changes in mobile phase composition, temperature fluctuations, or leaks in the system.[3]
-
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles in the pump.[3]
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[3]
-
Check for Leaks: Inspect all fittings for any signs of leakage, as this can cause pressure fluctuations and affect retention times.[10]
-
Equilibrate Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis sequence.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Q: The signals for my reactant and product are overlapping, making quantification difficult.
A: Signal overlap can be addressed by changing spectral acquisition parameters or sample conditions.
-
Possible Cause: Insufficient magnetic field strength or accidental equivalence of chemical shifts.
-
Troubleshooting Steps:
-
Use a Higher Field Magnet: A higher field strength NMR will provide better signal dispersion and can resolve overlapping peaks.[3]
-
Use a Shift Reagent: Adding a lanthanide shift reagent can induce chemical shift changes that may resolve the overlapping signals.
-
Optimize Acquisition: Adjusting acquisition parameters might improve signal resolution.[3]
-
Quantitative Data Presentation
The following table summarizes the typical performance characteristics of common analytical techniques used for reaction monitoring. The exact values will depend on the specific instrument, method, and analyte.
| Analytical Technique | Typical Precision (%RSD) | Typical Limit of Detection (LOD) | Throughput | Primary Use Case |
| GC-FID/MS | 2-10%[1] | Low ppb to ppm | High | Quantitative analysis of volatile compounds.[1] |
| HPLC-UV/MS | 1-5% | High ppb to ppm | High | Quantitative analysis of non-volatile compounds.[2][8] |
| NMR Spectroscopy | 1-5% | Low % to high ppm | Low | Structural elucidation and quantification.[2] |
| FT-IR/Raman | Varies | ~0.1% | Very High | Real-time, in-situ monitoring.[3] |
| TLC | >10% (Semi-quantitative) | High ppm to low % | Very High | Rapid qualitative progress checks.[5][6] |
Experimental Protocols
Protocol: Monitoring Reaction Progress using Gas Chromatography (GC)
This protocol provides a general framework for monitoring a this compound reaction. It should be optimized for your specific reaction conditions and analytes.
1. Instrument Setup and Calibration:
- Column: Select an appropriate capillary column (e.g., Rtx-VMS or equivalent).[1]
- Temperatures: Set the inlet temperature to 200°C, and the detector (FID or MS) temperature according to manufacturer recommendations.
- Oven Program: Develop a temperature gradient that effectively separates your starting materials, products, and internal standard. An example program might be: hold at 35°C for 2 minutes, then ramp at 10°C/min to 220°C.[1]
- Calibration: Prepare a series of calibration standards containing known concentrations of your reactants, products, and a non-reacting internal standard. Generate a calibration curve for each analyte.
2. Sample Preparation:
- At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
- Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a cold solvent (e.g., ethyl acetate) containing the internal standard.
- If necessary, pass the quenched sample through a small plug of silica (B1680970) or a syringe filter to remove any non-volatile materials.
3. Data Acquisition:
- Inject 1 µL of the prepared sample into the GC.
- Record the chromatogram.
4. Data Analysis:
- Identify the peaks corresponding to the starting material, product, and internal standard based on their retention times.
- Integrate the peak areas for each component.
- Using the calibration curves, calculate the concentration of the starting material and product at each time point.
- Plot the concentration of the product versus time to generate a reaction progress curve.
Visualizations
Caption: A generalized workflow for monitoring chemical reaction progress.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. 8260, Water and Chloromethane - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 7. monomole.com [monomole.com]
- 8. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. lcms.cz [lcms.cz]
"strategies to minimize over-chlorination in chloromethanol synthesis"
Technical Support Center: Chloromethane (B1201357) Synthesis
Welcome to the technical support center for chloromethane (CH₃Cl) synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges during experimentation, with a core focus on minimizing over-chlorination.
Frequently Asked Questions (FAQs)
Q1: What is "over-chlorination" in the context of chloromethane synthesis?
A1: Over-chlorination refers to the sequential substitution of hydrogen atoms on the methane (B114726) molecule with chlorine atoms beyond the desired monochloromethane (CH₃Cl) product. This process is particularly prevalent in the direct chlorination of methane, which proceeds via a free-radical mechanism, yielding a mixture of dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄) as byproducts.[1][2][3] Minimizing these subsequent reactions is critical for achieving high purity of the desired chloromethane product.
Q2: Which synthesis route is most effective for minimizing over-chlorination?
A2: The hydrochlorination of methanol (B129727) (CH₃OH + HCl → CH₃Cl + H₂O) is the preferred industrial method for producing high-purity chloromethane with minimal over-chlorination.[4][5] Unlike the direct chlorination of methane, this reaction is a nucleophilic substitution that is highly selective for the formation of monochloromethane.[6][7] The methane chlorination route is typically only employed when the more highly chlorinated byproducts are also desired.[1]
Q3: What are the primary byproducts of concern in chloromethane synthesis?
A3: The primary byproducts depend on the synthesis route:
-
Methanol Hydrochlorination: The main byproduct is typically dimethyl ether (CH₃OCH₃), formed from the dehydration of two methanol molecules, especially at elevated temperatures.[4]
-
Methane Chlorination: The main byproducts are a result of over-chlorination and include dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and carbon tetrachloride (CCl₄).[2]
Q4: How do key reaction parameters influence selectivity in the methanol hydrochlorination process?
A4: Process control is crucial for maximizing selectivity and yield. Key parameters include:
-
Temperature: Higher temperatures can increase the rate of the desired reaction but may also promote the formation of dimethyl ether. Optimal ranges are often cited between 100-150°C for liquid-phase processes.[4][8]
-
Pressure: Operating under pressure can influence reaction rates and equilibria. Pressurized systems are described in various patented processes to improve efficiency.[4][8]
-
Molar Ratio: An appropriate molar ratio of methanol to hydrogen chloride is critical. A common range is a slight excess of methanol, such as a molar ratio of 1-1.7:1 (methanol to chloride), to ensure complete conversion of HCl.[4]
-
Catalyst: In catalytic processes, the choice of catalyst (e.g., zinc chloride for liquid-phase or alumina (B75360) for gas-phase) significantly impacts reaction rates and can influence selectivity.[4][9]
Troubleshooting Guide
Problem 1: My synthesis yields significant amounts of dichloromethane and chloroform.
-
Likely Cause: You are likely using a direct methane chlorination method, which inherently produces a mixture of chlorinated methanes.[2][3]
-
Solution:
-
Switch Synthesis Route: For high selectivity towards monochloromethane, the recommended method is the hydrochlorination of methanol.[4][5] This route avoids the free-radical chain reaction responsible for over-chlorination.
-
Adjust Reactant Ratio (for Methane Chlorination): If you must use methane chlorination, increasing the methane-to-chlorine molar ratio will favor the formation of chloromethane over more highly chlorinated products. However, this reduces the overall efficiency of chlorine conversion and requires extensive recycling of unreacted methane.
-
Problem 2: The yield of chloromethane is lower than expected in my methanol hydrochlorination reaction.
-
Likely Causes:
-
Non-optimal reaction temperature or pressure.
-
Incorrect molar ratio of reactants.
-
Deactivated catalyst (if using a catalytic process).
-
Insufficient reaction time.
-
-
Solutions:
-
Verify Parameters: Ensure the reaction temperature, pressure, and reactant molar ratios are within the optimal ranges described in established protocols. For example, liquid-phase reactions often run at 100-150°C and 0.15-1.0 MPa.[4]
-
Check Catalyst Activity: If using a catalyst like zinc chloride, ensure it has not been poisoned or deactivated.[4] Consider regeneration or replacement.
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as online Gas Chromatography (GC), to monitor the reaction to completion.[10]
-
Problem 3: I am detecting dimethyl ether as a significant impurity.
-
Likely Cause: Dimethyl ether is a common byproduct in the methanol hydrochlorination route, formed by the acid-catalyzed dehydration of methanol (2 CH₃OH → CH₃OCH₃ + H₂O). This side reaction is favored by higher temperatures.
-
Solutions:
-
Optimize Temperature: Lower the reaction temperature to the minimum required for an efficient conversion rate to disfavor the dehydration side reaction.
-
Purification: The product gas stream can be washed with concentrated sulfuric acid to remove dimethyl ether and any residual water.[4] Subsequent purification via distillation can then be used to obtain high-purity chloromethane.[8]
-
Data Presentation
Table 1: Comparison of Primary Chloromethane Synthesis Routes
| Feature | Methanol Hydrochlorination | Methane Chlorination |
| Primary Reactants | Methanol, Hydrogen Chloride (HCl) | Methane, Chlorine (Cl₂) |
| Reaction Type | Nucleophilic Substitution | Free-Radical Halogenation |
| Selectivity to CH₃Cl | High | Low (produces a mixture)[1] |
| Major Byproducts | Dimethyl Ether, Water[4] | CH₂Cl₂, CHCl₃, CCl₄, HCl[2] |
| Typical Conditions | 100-150°C, 0.15-1.0 MPa (liquid phase)[4] | 400-500°C (gas phase)[3] |
| Primary Use Case | High-purity chloromethane production[4] | Production of mixed chloromethanes[1] |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of Chloromethane via Methanol Hydrochlorination
This is a generalized protocol based on common industrial practices. Specific conditions should be optimized for your laboratory setup.
-
Reactor Setup: Charge a suitable pressure reactor with a catalyst, such as a zinc chloride solution.[4]
-
Reactant Feed: Continuously feed liquid methanol and gaseous hydrogen chloride into the reactor at a predetermined molar ratio (e.g., 1.1:1 methanol to HCl).[4]
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 120-140°C) and maintain a constant pressure (e.g., 0.2-0.5 MPa).[4][8]
-
Product Collection: The gaseous product stream exiting the reactor, containing chloromethane, unreacted HCl, methanol, water vapor, and dimethyl ether, is passed through a cooling condenser.
-
Purification:
Protocol 2: Product Analysis by Gas Chromatography (GC)
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5) and a detector such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for chlorinated compounds.[11]
-
Sample Preparation: Collect a sample of the final product gas or a headspace sample from the reaction mixture. Prepare calibration standards for chloromethane and all expected byproducts (dichloromethane, dimethyl ether, etc.) in a suitable solvent or as a gas mixture.[11]
-
GC Conditions (Illustrative):
-
Carrier Gas: Nitrogen or Helium.[11]
-
Injector Temperature: 150°C.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 150°C at 10°C/min.
-
Detector Temperature: 250°C.
-
-
Analysis: Inject the sample and record the chromatogram. Identify peaks based on the retention times of the prepared standards. Quantify the concentration of each component by comparing peak areas to the calibration curves.
Visualizations
Caption: Reaction pathway comparison for chloromethane synthesis.
Caption: Decision workflow for selecting the optimal synthesis strategy.
Caption: Troubleshooting workflow for high polychlorination issues.
References
- 1. Chloromethane - Wikipedia [en.wikipedia.org]
- 2. ugr.es [ugr.es]
- 3. Chloroform - Wikipedia [en.wikipedia.org]
- 4. CN112898115A - Process for synthesizing chloromethane from hydrogen chloride under pressure - Google Patents [patents.google.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Explain the mechanism involved in the conversion of chloromethane to meth.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN104058924A - Method for preparing chloromethane by utilizing alcohol-containing hydrochloric acid - Google Patents [patents.google.com]
- 9. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN105911207A - Method for determining chloromethane and chloroethane in chitosamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Chloromethane Reaction Outcomes
This guide is intended for researchers, scientists, and drug development professionals encountering inconsistencies in the synthesis of chloromethane (B1201357) from methanol (B129727) and hydrogen chloride. Below are frequently asked questions and troubleshooting steps to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My chloromethane yield is consistently lower than expected. What are the common causes?
Low yield in the chloromethane synthesis can be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction is temperature-sensitive. For gas-phase reactions using an alumina (B75360) catalyst, temperatures between 200-300°C are often employed.[1] Liquid-phase reactions may be performed at 100-150°C. Temperatures outside the optimal range for your specific process can lead to decreased conversion or increased side reactions.
-
Improper Reactant Ratio: The molar ratio of hydrogen chloride to methanol is crucial. Ratios are often kept in the range of (1-1.3): (0.5-1) for hydrogen chloride to methanol.[1] An incorrect ratio can lead to incomplete conversion of the limiting reagent.
-
Catalyst Deactivation: Catalysts like zinc chloride or alumina can lose activity over time.[2] This can be due to coking, poisoning by impurities, or thermal degradation.
-
Presence of Water: The reaction produces water, which can dilute the acid in liquid-phase processes and affect the reaction equilibrium, potentially slowing the reaction rate.[3]
-
Inefficient Mixing/Mass Transfer: In liquid-phase reactions, efficient dispersion of reactant vapors is essential for a good reaction rate.[3]
Q2: I've detected dimethyl ether (DME) as a significant byproduct. How can I minimize its formation?
The formation of dimethyl ether is a common side reaction in the synthesis of chloromethane from methanol.[4] Here's how to address it:
-
Control the Temperature: The catalyst used for chloromethane production, such as γ-Al2O3, can also catalyze the dehydration of methanol to form dimethyl ether.[1] Adhering to the optimal temperature range for chloromethane synthesis is critical.
-
Optimize Reactant Feed Strategy: In processes with multiple reactors, introducing the hydrogen chloride feed into the first reactor while splitting the methanol feed among the reactors can reduce the formation of DME.[4]
-
Catalyst Choice: While common catalysts can produce DME, the reaction selectivity for chloromethane is generally high, often around 98% with respect to methanol. Ensuring catalyst purity and proper activation can help maintain this selectivity.
Q3: The reaction starts with a high conversion rate but quickly deactivates. What could be the issue?
Rapid catalyst deactivation is a common problem. Here are some potential causes:
-
Impurities in the Feed: If the hydrogen chloride is sourced from processes like methylchlorosilane hydrolysis, it can contain silicon compounds (e.g., methylchlorosilanes, polymethylsiloxanes).[5] These impurities can poison the catalyst.
-
Coke Formation: At higher temperatures, organic compounds can decompose on the catalyst surface, leading to coke deposition which blocks active sites.[2]
-
Surface Hydroxyl Group Consumption: In reactions over catalysts like γ-alumina, surface hydroxyl groups are the active sites. The reaction can consume these sites, and if they are not regenerated (e.g., by the presence of water or methanol), the catalyst activity will drop.[2]
Q4: I'm having trouble reproducing a literature procedure for chloromethane synthesis. What should I check?
Reproducibility issues are common in chemical synthesis. Consider the following:
-
Purity of Reagents: The quality of methanol and hydrogen chloride is critical. Impurities can interfere with the reaction.
-
Catalyst Preparation and Activation: The method of catalyst preparation, including the support used and the activation procedure, can significantly impact its activity and selectivity.
-
Reaction Setup: Ensure that the reactor is clean and the setup is appropriate for the reaction scale and phase (gas or liquid). For example, gas-phase reactions require a fixed or fluidized bed reactor.
-
Monitoring: Consistently monitor reaction parameters such as temperature, pressure, and flow rates.
Data Presentation: Reaction Parameters for Chloromethane Synthesis
The following table summarizes various reported conditions for the synthesis of chloromethane from methanol and hydrogen chloride.
| Parameter | Gas-Phase Catalytic | Liquid-Phase Catalytic | Liquid-Phase Non-Catalytic |
| Catalyst | γ-Al2O3, ZnCl2/SiO2, CuCl2/SiO2 | ZnCl2, FeCl3 | None |
| Temperature | 200 - 380°C[1] | 100 - 160°C[3] | 100 - 150°C[6] |
| Pressure | 3 - 6 bar | 2.4 - 5 bar[7] | 1.5 - 10 bar[6] |
| HCl:Methanol Ratio | (1-1.3) : (0.5-1)[1] | Not specified | Not specified |
| Key Byproducts | Dimethyl ether | Dimethyl ether[4] | Dimethyl ether[7] |
| Reported Selectivity | ~98% (for CH3OH) | High | Not specified |
Experimental Protocols
General Procedure for Gas-Phase Catalytic Synthesis of Chloromethane:
-
Catalyst Packing: The catalyst (e.g., γ-Al2O3) is packed into a long tube reactor.[1]
-
Heating: The reactor is heated to the desired reaction temperature (e.g., 200-300°C) using an electric heater.[1]
-
Reactant Feed: A gaseous mixture of hydrogen chloride and methanol, in a specific molar ratio (e.g., (1-1.3):(0.5-1)), is fed into the reactor.[1]
-
Reaction: The reaction is carried out, maintaining a specific contact time for the materials (e.g., 3-10 seconds).[1]
-
Product Collection and Purification: The product gas stream, containing chloromethane, unreacted starting materials, water, and byproducts, is passed through a purification system. This may involve cooling to condense the products and subsequent distillation to isolate pure chloromethane.[7]
Mandatory Visualization
Below is a troubleshooting workflow for inconsistent chloromethane reaction outcomes.
Caption: Troubleshooting workflow for chloromethane synthesis.
References
- 1. CN108484352B - Method for preparing chloromethane by hydrochlorinating methanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. sta.uwi.edu [sta.uwi.edu]
- 4. US4922043A - Manufacture of methyl chloride by hydrochlorinating methanol, using a split methanol feed - Google Patents [patents.google.com]
- 5. US7816569B2 - Process for the preparation of chloromethane using recycled hydrogen chloride - Google Patents [patents.google.com]
- 6. CN112898115A - Process for synthesizing chloromethane from hydrogen chloride under pressure - Google Patents [patents.google.com]
- 7. CN104058924A - Method for preparing chloromethane by utilizing alcohol-containing hydrochloric acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Chloromethanol and Chloromethane
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Alkyl Halides
In the landscape of organic synthesis and drug development, the reactivity of alkyl halides is a cornerstone of molecular design and functionalization. This guide provides a comprehensive comparison of the reactivity of two such compounds: chloromethanol (CH₂ClOH) and chloromethane (B1201357) (CH₃Cl). While structurally similar, the presence of a hydroxyl group adjacent to the reactive carbon in this compound dramatically alters its reaction kinetics and mechanism compared to the methyl halide. This guide synthesizes available data to provide a clear comparison of their reactivity, supported by experimental protocols and mechanistic visualizations.
Executive Summary of Comparative Reactivity
This compound is significantly more reactive towards nucleophilic substitution than chloromethane. This heightened reactivity is attributed to the ability of the adjacent oxygen atom to stabilize the developing positive charge in the transition state, facilitating a reaction pathway with a lower activation energy. While chloromethane typically reacts via a bimolecular nucleophilic substitution (Sₙ2) mechanism, this compound and other α-chloroethers exhibit reactivity that is more characteristic of a unimolecular (Sₙ1) pathway, even though they are primary halides.
Quantitative Reactivity Data
Direct quantitative kinetic data comparing the solvolysis or nucleophilic substitution rates of this compound and chloromethane under identical conditions is scarce in readily available literature, primarily due to the inherent instability of this compound. However, the reactivity of α-chloroethers, such as chloromethyl methyl ether (CH₂ClOCH₃), which serves as a close structural analog to this compound, has been studied and provides strong evidence for the enhanced reactivity.
For instance, studies on the solvolysis of chloromethyl methyl ether demonstrate a pronounced sensitivity to the ionizing power of the solvent, a hallmark of an Sₙ1-like mechanism. This behavior is in stark contrast to chloromethane, which, as a primary alkyl halide, shows a strong dependence on the concentration and identity of the nucleophile, characteristic of an Sₙ2 reaction. The hydrolysis of dichloromethane (B109758) is understood to proceed through a slow initial Sₙ2 attack to form the transient intermediate this compound, which then undergoes a rapid subsequent reaction, further underscoring the high reactivity of this compound.
| Compound | Typical Reaction Mechanism | Relative Reactivity | Factors Influencing Reactivity |
| Chloromethane | Sₙ2 | Lower | Steric hindrance, nucleophile strength and concentration. |
| This compound | Sₙ1-like | Significantly Higher | Stabilization of the transition state by the adjacent oxygen atom, solvent ionizing power. |
Reaction Mechanisms
The differing reactivity of chloromethane and this compound stems from their distinct reaction pathways under nucleophilic substitution conditions.
Chloromethane: A Classic Sₙ2 Pathway
Chloromethane reacts with nucleophiles through a concerted Sₙ2 mechanism. In this single-step process, the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack). Simultaneously, the carbon-chlorine bond breaks. The rate of this reaction is dependent on the concentrations of both the chloromethane and the nucleophile.
This compound: An Sₙ1-like Pathway
This compound, and α-chloroethers in general, favor an Sₙ1-like mechanism. The reaction proceeds through a transition state that has significant carbocationic character. The adjacent oxygen atom's lone pair of electrons can stabilize this developing positive charge through resonance, significantly lowering the activation energy. This stabilization is so effective that it allows for a unimolecular-like pathway, which is unusual for a primary halide. The rate of this reaction is highly dependent on the ability of the solvent to stabilize the ionic intermediates.
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, the following experimental designs can be employed. Due to the instability of this compound, it is often generated in situ or a more stable analog like chloromethyl methyl ether is used for kinetic studies.
Experiment 1: Determination of Solvolysis Rates by Titration
This method measures the rate of reaction by quantifying the production of hydrochloric acid over time.
Methodology:
-
Reaction Setup: Prepare separate solutions of chloromethane and a stable analog of this compound (e.g., chloromethyl methyl ether) in a suitable solvent (e.g., aqueous ethanol). Ensure the initial concentrations are identical.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a standard base (e.g., sodium hydroxide) in an ice bath.
-
Back-Titration: Titrate the unreacted base in the flask with a standard acid (e.g., hydrochloric acid) using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis: The amount of acid produced at each time point can be calculated from the titration data. Plot the concentration of the alkyl halide versus time to determine the rate constant.
Experiment 2: Monitoring Reaction Kinetics by UV-Visible Spectroscopy
This technique is applicable if one of the reactants or products has a distinct UV-Vis absorption profile.
Methodology:
-
Wavelength Selection: Identify a wavelength where there is a significant change in absorbance as the reaction progresses.
-
Reaction Initiation: Mix the reactants directly in a cuvette placed inside a temperature-controlled UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance at the selected wavelength at regular time intervals.
-
Data Analysis: Use the Beer-Lambert law to convert absorbance values to concentrations. Plot the concentration of the absorbing species versus time to determine the reaction rate and rate constant.
Stability and Synthesis Considerations
Chloromethane is a commercially available, stable gas that is relatively easy to handle with appropriate safety precautions.
This compound , on the other hand, is an unstable compound. It is a hemiacetal of formaldehyde (B43269) and hydrogen chloride and exists in equilibrium with these precursors.[1][2][3] Due to its instability, it is typically not isolated and is used in situ or generated as a transient intermediate. For reactivity studies, the more stable α-chloroethers, such as chloromethyl methyl ether, are often used as surrogates. The synthesis of chloromethyl methyl ether can be achieved by reacting formaldehyde, methanol, and hydrogen chloride.[4][5]
Conclusion
The presence of an α-hydroxyl group in this compound renders it significantly more reactive than chloromethane in nucleophilic substitution reactions. This is a direct consequence of the ability of the oxygen to stabilize the developing positive charge in an Sₙ1-like transition state. Researchers and drug development professionals should be aware of this profound difference in reactivity when designing synthetic routes or considering the metabolic pathways of molecules containing these motifs. The choice of reaction conditions, particularly the solvent, is critical in controlling the outcome of reactions involving these alkyl halides. While chloromethane follows predictable Sₙ2 kinetics, the reactivity of this compound is more nuanced and powerful, offering unique opportunities for chemical transformations.
References
Distinguishing Chloromethanol from 1-Chloroethanol: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise identification of structural isomers is a critical step in chemical synthesis and characterization. Chloromethanol (CH₂ClOH) and 1-chloroethanol (B3344066) (CH₃CHClOH) are two such isomers whose differentiation is essential for ensuring the correct molecular architecture of a target compound. This guide provides a comprehensive comparison of these two molecules using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The key to distinguishing between this compound and 1-chloroethanol lies in the unique electronic environments of their respective protons and carbon atoms, their characteristic vibrational frequencies, and their distinct fragmentation patterns upon ionization. The following table summarizes the expected and observed spectroscopic data for both compounds.
| Spectroscopic Technique | Parameter | This compound (CH₂ClOH) | 1-Chloroethanol (CH₃CHClOH) | Key Differentiating Features |
| ¹H NMR | Chemical Shift (δ) | ~5.0-5.5 ppm (s, 2H, -CH₂-) | ~1.6 ppm (d, 3H, -CH₃) ~5.8 ppm (q, 1H, -CH-) | Number of signals and multiplicity: this compound shows one singlet, while 1-chloroethanol exhibits a doublet and a quartet. |
| Multiplicity | Singlet | Doublet, Quartet | The splitting patterns are definitive. | |
| ¹³C NMR | Chemical Shift (δ) | ~70-80 ppm (-CH₂-) | ~25 ppm (-CH₃) ~75 ppm (-CH-) | Number of signals: this compound has one signal for its single carbon environment, whereas 1-chloroethanol has two distinct signals. |
| IR Spectroscopy | O-H Stretch | ~3200-3600 cm⁻¹ (broad) | ~3200-3600 cm⁻¹ (broad) | The O-H stretch is present in both but not a primary differentiator. |
| C-O Stretch | ~1000-1200 cm⁻¹ | ~1050-1150 cm⁻¹ | The exact position may differ slightly but is not as reliable as NMR. | |
| C-Cl Stretch | ~650-850 cm⁻¹ | ~600-800 cm⁻¹ | Overlap in this region makes it a secondary confirmation tool. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 66/68 (isotope pattern) | m/z 80/82 (isotope pattern) | The molecular ion peaks are distinct due to the different molecular weights. |
| Key Fragments | [M-H]⁺, [M-Cl]⁺, [CH₂OH]⁺ | [M-CH₃]⁺, [M-Cl]⁺, [CH₃CHOH]⁺ | The fragmentation patterns will be significantly different due to the different locations of the chlorine atom. |
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between this compound and 1-chloroethanol using the spectroscopic methods outlined in this guide.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent may affect the chemical shift of the hydroxyl proton.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon-13 NMR spectrum using the same spectrometer.
-
A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): This method is not applicable here as both compounds are expected to be liquids at room temperature.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample holder (or salt plates) should be recorded and subtracted from the sample spectrum.
-
Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like these, direct infusion or injection into a gas chromatograph (GC-MS) is suitable.
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak (M⁺) and observe the characteristic isotopic pattern for chlorine (approximately a 3:1 ratio for the M⁺ and M+2 peaks). Analyze the major fragment ions to deduce the structure.
By systematically applying these spectroscopic techniques and comparing the resulting data with the expected values, researchers can confidently distinguish between this compound and 1-chloroethanol, ensuring the integrity of their chemical research and development processes.
A Comparative Guide to Analytical Methods for the Validation of Chloromethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of chloromethanol synthesis, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). It offers a comparative analysis with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to assist in the selection of the most appropriate analytical strategy for process monitoring, quality control, and research applications.
Introduction to this compound Synthesis and Analysis
This compound (CH₂ClO) is a reactive chemical intermediate synthesized from the reaction of formaldehyde (B43269) and hydrogen chloride. Due to its reactivity and potential as an alkylating agent, accurate and precise quantification is crucial for monitoring reaction kinetics, determining purity, and ensuring the safety and quality of subsequent products. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. However, alternative methods such as HPLC and qNMR can also be employed, each with its own set of advantages and limitations.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the validation of this compound synthesis depends on various factors including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the quantitative performance of GC-MS compared to HPLC and qNMR for the analysis of small, polar, and reactive molecules similar to this compound.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantitative determination based on the integrated signal intensity of specific nuclei in a magnetic field. |
| Linearity (R²) | > 0.999[1] | > 0.999[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.05 ppm[1] | 0.1 - 1 µg/mL | ~1-10 µg/mL |
| Limit of Quantitation (LOQ) | 0.08 ppm[1] | 0.3 - 3 µg/mL | ~5-30 µg/mL |
| Precision (%RSD) | < 5% | < 2% | < 3% |
| Accuracy (% Recovery) | 90-110%[1] | 98-102%[2] | 95-105% |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Strengths | High sensitivity and specificity, excellent for volatile compounds, established libraries for identification. | Wide applicability, robust, good for non-volatile or thermally labile compounds. | Non-destructive, provides structural information, primary quantitative method (no calibration curve needed with internal standard). |
| Limitations | Requires volatile and thermally stable analytes (or derivatization), potential for matrix interference. | Lower sensitivity than GC-MS for some compounds, requires a chromophore for UV detection. | Lower sensitivity, higher instrumentation cost, complex spectra for mixtures. |
Note: The data presented in this table is representative of the performance of these techniques for the analysis of small, halogenated organic molecules and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS, HPLC, and qNMR are provided below. These protocols serve as a starting point and may require optimization for specific applications.
GC-MS Analysis of this compound
This protocol is designed for the quantification of this compound in a reaction mixture.
1. Sample Preparation:
-
Quench a 1 mL aliquot of the reaction mixture by adding it to 9 mL of a cold, inert solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the mixture for 30 seconds.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Prepare a series of calibration standards of this compound in the chosen solvent over the expected concentration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a similar mid-polarity column).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 49, 51, 66, 68).
3. Data Analysis:
-
Identify the this compound peak based on its retention time and the presence of characteristic ions.
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Alternative Method 1: HPLC-UV Analysis
As this compound lacks a strong chromophore, direct UV detection is challenging. Derivatization with a UV-active agent or the use of a universal detector like a Refractive Index Detector (RID) would be necessary. The following is a general protocol assuming derivatization.
1. Sample Preparation and Derivatization:
-
React the sample containing this compound with a suitable derivatizing agent (e.g., a UV-active aromatic compound that reacts with the hydroxyl or chloro group).
-
Optimize the reaction conditions (temperature, time, pH) for complete derivatization.
-
Prepare derivatized calibration standards.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Maximum absorbance wavelength of the derivatized product.
3. Data Analysis:
-
Quantify the derivatized this compound using an external standard calibration curve.
Alternative Method 2: Quantitative NMR (qNMR) Analysis
qNMR offers a direct and accurate method for quantification without the need for a calibration curve of the analyte itself, by using a certified internal standard.
1. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture sample into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid or 1,4-dioxane). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
3. Data Analysis:
-
Process the spectrum (Fourier transform, phasing, and baseline correction).
-
Integrate the area of a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / Vsample)
Where:
-
C = concentration
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
V = volume
-
Mandatory Visualizations
The following diagrams illustrate the chemical reaction pathway for this compound synthesis and the experimental workflow for its validation by GC-MS.
Caption: Synthesis of this compound from formaldehyde and hydrogen chloride.
Caption: Experimental workflow for the validation of this compound synthesis using GC-MS.
References
"kinetic studies comparing chloromethanol and bromomethanol"
A Comparative Guide to the Kinetic Profiles of Chloromethanol and Bromomethanol
For researchers, scientists, and professionals in drug development, understanding the reactivity of alkylating agents is paramount. This guide provides a detailed comparison of the kinetic properties of this compound and bromomethanol, two reactive intermediates of interest. While direct comparative kinetic data is scarce in the literature, this guide extrapolates from well-established principles of organic chemistry and data from analogous compounds to provide a robust predictive comparison.
Introduction to Halomethanols
This compound (CH₂ClO) and bromomethanol (CH₂BrO) are highly reactive chemical species. Their utility as intermediates in organic synthesis stems from their electrophilic nature, making them susceptible to attack by nucleophiles. The primary difference in their chemical behavior lies in the nature of the halogen substituent, which significantly influences their reactivity in nucleophilic substitution reactions.
Theoretical Kinetic Comparison
The reactivity of this compound and bromomethanol in nucleophilic substitution reactions is fundamentally dictated by the leaving group ability of the halide ion. In these reactions, the carbon-halogen bond is broken, and a new bond is formed with an incoming nucleophile. The facility of this process is largely dependent on how well the leaving group can stabilize the negative charge it acquires upon departure.
It is a well-established principle in organic chemistry that bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[1] This is due to several factors:
-
Size and Polarizability: Bromide is a larger and more polarizable ion than chloride.[1] The larger electron cloud of bromide can better distribute the negative charge, leading to a more stable anion.[1]
-
Basicity: The conjugate acid of bromide, hydrobromic acid (HBr), is a stronger acid than hydrochloric acid (HCl). Consequently, bromide is a weaker base than chloride, which correlates with better leaving group ability.[2]
Based on these principles, bromomethanol is expected to be significantly more reactive than this compound in nucleophilic substitution reactions. This translates to faster reaction rates for bromomethanol under identical conditions.
Reaction Mechanisms
The reactions of this compound and bromomethanol with nucleophiles are expected to proceed via either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism. The operative mechanism will depend on factors such as the solvent, the nucleophile's strength, and the concentration of the reactants.[3][4]
SN2 Mechanism
In a bimolecular (SN2) mechanism, the nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs.[3] The rate of this reaction is dependent on the concentration of both the halomethanol and the nucleophile.[5]
H C X
H OH
]; transition [label=<
Nu C X
, shape="plaintext"]; product [label=<
Nu C H
OH
]; leaving_group [label="X⁻", fontcolor="#34A853"];
reactant -> transition [label="Attack"]; transition -> product [label="Inversion"]; transition -> leaving_group [label="Departure"];
{rank=same; reactant; substrate;} {rank=same; product; leaving_group;}
caption [label="S_N2 reaction pathway.", shape=plaintext, fontcolor="#5F6368"]; } SN2 reaction pathway.
SN1 Mechanism
A unimolecular (SN1) mechanism involves a two-step process. First, the carbon-halogen bond breaks to form a carbocation intermediate. This is the slow, rate-determining step. In the second step, the nucleophile rapidly attacks the carbocation. The rate of an SN1 reaction is primarily dependent on the concentration of the halomethanol.[6]
substrate [label=<
H C X
H OH
]; carbocation [label=<
H C⁺
H OH
]; leaving_group [label="X⁻", fontcolor="#34A853"]; nucleophile [label="Nu⁻", fontcolor="#EA4335"]; product [label=<
H C Nu
H OH
];
substrate -> carbocation [label="Slow"]; carbocation -> product [label="Fast"]; substrate -> leaving_group [label=""]; nucleophile -> carbocation [style=dotted];
{rank=same; substrate;} {rank=same; carbocation; leaving_group;} {rank=same; product; nucleophile;}
caption [label="S_N1 reaction pathway.", shape=plaintext, fontcolor="#5F6368"]; } SN1 reaction pathway.
Quantitative Data Summary
| Parameter | This compound | Bromomethanol | Rationale |
| Relative Reactivity | Lower | Higher | Bromide is a better leaving group than chloride.[1] |
| Predicted Rate Constant (k) | kCl | kBr (where kBr > kCl) | Due to the superior leaving group ability of bromide.[2] |
| Activation Energy (Ea) | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, and the transition state leading to the more stable bromide ion is lower in energy. |
Experimental Protocols
To empirically determine and compare the reaction kinetics of this compound and bromomethanol, a solvolysis reaction can be monitored. The following protocol is a generalized procedure based on established methods for studying the kinetics of alkyl halide solvolysis.[7][8]
Objective:
To determine the rate of solvolysis of this compound and bromomethanol in a mixed solvent system by monitoring the production of acid over time.
Materials:
-
This compound or Bromomethanol
-
Solvent system (e.g., 50:50 ethanol:water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromothymol blue or phenolphthalein)[8][9]
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Stopwatch
-
Constant temperature bath
Procedure:
-
Reaction Setup: A known volume of the solvent system is placed in an Erlenmeyer flask and allowed to equilibrate to a constant temperature in the water bath. A few drops of the acid-base indicator are added.[8]
-
Initiation of Reaction: A precise volume of either this compound or bromomethanol is added to the flask, and the stopwatch is started immediately. This is time t=0.[8]
-
Titration: The reaction will produce HCl or HBr, causing the solution to become acidic and the indicator to change color. The solution is then titrated with the standardized NaOH solution until the indicator's endpoint is reached. The volume of NaOH added is recorded.[7]
-
Data Collection: Aliquots of the reaction mixture can be taken at regular time intervals and titrated, or the reaction can be monitored continuously by adding small, known volumes of NaOH and recording the time it takes for the color to change.[8]
-
Data Analysis: The concentration of the reacted halomethanol at each time point can be calculated from the volume of NaOH used. This data can then be plotted (e.g., ln[halomethanol] vs. time for a first-order reaction) to determine the rate constant (k).[7]
Conclusion
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. amherst.edu [amherst.edu]
- 9. docsity.com [docsity.com]
A Comparative Analysis of Theoretical vs. Experimental Bond Dissociation Energies in Chloromethanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Energetics of Chloromethanol Bond Cleavage
This compound (CH₂ClOH), a molecule of interest in atmospheric chemistry and as a reactive intermediate, presents a case study in the synergy and divergence of theoretical and experimental approaches to determining bond strengths. The bond dissociation energy (BDE), the energy required to homolytically cleave a chemical bond, is a fundamental parameter influencing molecular stability, reactivity, and degradation pathways. This guide provides a comparative overview of the theoretical and experimentally-derived BDEs for the carbon-chlorine (C-Cl) and oxygen-hydrogen (O-H) bonds in this compound, supported by detailed methodologies and data presented for comparative analysis.
Quantitative Comparison of Bond Dissociation Energies
The following table summarizes the theoretically calculated BDEs for the C-Cl and O-H bonds in this compound, based on the highly accurate thermochemical data provided by ATcT. For the O-H bond dissociation, which results in the chloromethoxy radical (CH₂ClO), an enthalpy of formation from computational studies is used due to its absence in the ATcT database.
| Bond | Dissociation Products | Enthalpy of Formation (ΔHf° at 298.15 K) | Calculated Bond Dissociation Energy (kJ/mol) | Calculated Bond Dissociation Energy (kcal/mol) |
| C-Cl | CH₂ClOH → •CH₂OH + •Cl | |||
| This compound (CH₂ClOH) | -242.7 ± 1.2 kJ/mol | |||
| Hydroxymethyl Radical (•CH₂OH) | -16.66 ± 0.28 kJ/mol | 380.66 | 90.98 | |
| Chlorine Atom (•Cl) | 121.301 ± 0.008 kJ/mol | |||
| O-H | CH₂ClOH → CH₂ClO• + •H | |||
| This compound (CH₂ClOH) | -242.7 ± 1.2 kJ/mol | |||
| Chloromethoxy Radical (CH₂ClO•) | -20.9 kJ/mol (Calculated) | 440.00 | 105.16 | |
| Hydrogen Atom (•H) | 218.00 kJ/mol |
Note: Enthalpies of formation for this compound, Hydroxymethyl Radical, Chlorine Atom, and Hydrogen Atom are from the Active Thermochemical Tables. The enthalpy of formation for the Chloromethoxy Radical is a calculated value from the literature.
Methodologies: Experimental and Theoretical Protocols
A comprehensive understanding of the BDE values necessitates a detailed look at the methodologies employed for their determination.
Experimental Protocol: Photodissociation Dynamics (General Methodology)
While specific experimental data for this compound is sparse, a common and powerful technique for determining bond dissociation energies is photodissociation dynamics coupled with detection of the resulting fragments. A generalized experimental workflow is as follows:
-
Sample Preparation and Introduction: A dilute gaseous sample of the parent molecule (e.g., this compound) is prepared, often seeded in a carrier gas like helium or argon. This mixture is introduced into a high-vacuum chamber via a pulsed molecular beam, which ensures collision-free conditions and cools the molecules to a low rotational and vibrational temperature.
-
Photodissociation: The molecular beam is crossed by a pulsed laser beam of a specific wavelength (e.g., in the ultraviolet range). The energy of the photons is sufficient to induce electronic excitation in the molecule, leading to the cleavage of a specific bond.
-
Fragment Detection: The nascent atomic or radical fragments resulting from the photodissociation are detected. A common technique is Laser-Induced Fluorescence (LIF), where a second tunable laser excites the fragment to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube. Alternatively, Resonance-Enhanced Multiphoton Ionization (REMPI) followed by time-of-flight mass spectrometry can be used for state-selective detection of the products.
-
Data Analysis: By measuring the kinetic energy and angular distribution of the fragments, and knowing the energy of the photolysis photon, the bond dissociation energy can be determined using the principle of conservation of energy.
Theoretical Protocol: Ab Initio Calculations and Thermochemical Networks
The theoretical BDEs presented in this guide are derived from the Active Thermochemical Tables (ATcT), which represents a paradigm shift from traditional sequential thermochemistry.
-
Construction of a Thermochemical Network: The ATcT approach involves constructing a network of thermochemical reactions that includes all available high-quality experimental and theoretical data for the species of interest and related compounds. This network is a complex web of interconnected chemical reactions.
-
Data Evaluation and Statistical Analysis: Each piece of data in the network is critically evaluated, and its uncertainty is assessed. The network is then solved using a statistical approach to obtain the most accurate and internally consistent set of thermochemical values, such as enthalpies of formation.
-
High-Level Ab Initio Calculations: The network is often augmented with highly accurate theoretical data from state-of-the-art quantum chemical methods. These calculations, such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3) or Gaussian-n (Gn) theories (e.g., G3, G4), are used to compute the total energies of the molecules and radicals.
-
Geometry Optimization: The three-dimensional structure of the molecule and its dissociation fragments are optimized to find the lowest energy conformation, typically using a density functional theory (DFT) method like B3LYP with a sufficiently large basis set.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: Higher-level, more computationally expensive methods are then used to calculate a more accurate electronic energy for the optimized geometries.
-
-
BDE Calculation: The bond dissociation energy at 298.15 K is calculated using the following equation: BDE(A-B) = ΔHf°(A•) + ΔHf°(B•) - ΔHf°(A-B) where ΔHf° represents the standard enthalpy of formation of the respective species.
Visualizing the Dissociation Pathways and Methodologies
To further clarify the processes described, the following diagrams illustrate the dissociation pathways of this compound and the logical workflow of the theoretical BDE calculation.
"advantages of using chloromethanol over formaldehyde in synthesis"
For researchers and professionals in drug development and synthetic chemistry, the introduction of a hydroxymethyl or chloromethyl group onto a substrate is a frequent and critical transformation. While formaldehyde (B43269) is the archetypal C1 building block for hydroxymethylation, its combination with hydrogen chloride—functionally generating a chloromethanol equivalent in situ—provides a direct route to chloromethylated compounds. This guide offers an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for a given synthetic challenge.
Performance Comparison: One-Step vs. Two-Step Functionalization
The primary advantage of using a this compound equivalent, generated in situ from formaldehyde and hydrogen chloride (the Blanc chloromethylation), is the direct, one-step synthesis of chloromethylated compounds. This contrasts with the two-step process required when using formaldehyde alone for hydroxymethylation, followed by a separate chlorination step. The choice between these methods hinges on the desired final product, reaction efficiency, and substrate compatibility.
Below is a comparative summary of the two approaches for the functionalization of a generic aromatic substrate, benzene (B151609).
| Parameter | Direct Chloromethylation (Blanc Reaction) | Two-Step Hydroxymethylation and Chlorination |
| Overall Transformation | Ar-H → Ar-CH₂Cl | Ar-H → Ar-CH₂OH → Ar-CH₂Cl |
| Reagents | Formaldehyde (paraformaldehyde), HCl, ZnCl₂ | Step 1: Formaldehyde, Acid/Base catalystStep 2: Thionyl chloride (SOCl₂) or HCl |
| Typical Yield | 79% (for Benzene → Benzyl (B1604629) Chloride)[1] | Step 1: Variable (often moderate)Step 2: ~90% (for Benzyl Alcohol → Benzyl Chloride)[2] |
| Reaction Temperature | 60°C[1] | Step 1: Varies (e.g., 80°C)[3]Step 2: 65°C[2] |
| Reaction Time | Several hours (until HCl absorption ceases)[1] | Step 1: 5 hours[3]Step 2: 1.5 hours[2] |
| Key Advantages | - One-pot reaction- Direct formation of a versatile synthetic handle (chloromethyl group) | - Avoids the use of ZnCl₂ and gaseous HCl- Intermediate alcohol may be desired product |
| Key Disadvantages | - Formation of carcinogenic bis(chloromethyl) ether[4][5]- Requires handling of gaseous HCl and a Lewis acid | - Two separate reaction and purification steps- Overall yield may be lower due to the additional step |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the direct chloromethylation of benzene and the two-step hydroxymethylation and subsequent chlorination of benzene.
Protocol 1: Direct Chloromethylation of Benzene (Blanc Reaction)
Objective: To synthesize benzyl chloride from benzene in a single step.
Materials:
-
Benzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrogen Chloride (HCl) gas
Procedure:
-
In a reaction flask equipped with a gas inlet tube and a reflux condenser, combine benzene, paraformaldehyde, and anhydrous zinc chloride.[1]
-
Heat the mixture to 60°C with stirring.[1]
-
Bubble gaseous hydrogen chloride through the stirred, heated mixture.[1]
-
Continue the HCl gas addition until the gas is no longer absorbed by the reaction mixture.[1]
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous workup to separate the organic layer.
-
The crude benzyl chloride is then purified by distillation.[4]
Protocol 2: Two-Step Synthesis of Benzyl Chloride via Hydroxymethylation and Chlorination
Step 2a: Hydroxymethylation of Benzene
Objective: To synthesize benzyl alcohol from benzene.
Materials:
-
Benzene
-
Paraformaldehyde
-
Sulfuric Acid (H₂SO₄)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) - for in-situ oxidation in some protocols
-
Acetonitrile
Procedure:
-
In a reaction flask, combine benzene, paraformaldehyde, a catalytic amount of sulfuric acid, and a suitable solvent like acetonitrile.[3]
-
Heat the mixture at 80°C with stirring for approximately 5 hours.[3]
-
Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude benzyl alcohol.
-
Purify the benzyl alcohol by flash chromatography or distillation.[3]
Step 2b: Chlorination of Benzyl Alcohol
Objective: To convert benzyl alcohol to benzyl chloride.
Materials:
-
Benzyl Alcohol
-
Concentrated Hydrochloric Acid (10M or 12M)
Procedure:
-
Add benzyl alcohol to concentrated hydrochloric acid in a reaction flask.[2]
-
Heat the mixture to approximately 65°C with stirring. An oil will separate as the reaction proceeds.[2]
-
Maintain the reaction at this temperature for about 1.5 hours.[2]
-
After cooling to room temperature, separate the organic layer containing benzyl chloride.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., calcium chloride), and purify by distillation to obtain pure benzyl chloride.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and chemical transformations involved in both the direct and two-step approaches.
Caption: Workflow for the one-step synthesis of benzyl chloride.
Caption: Workflow for the two-step synthesis of benzyl chloride.
Reaction Mechanisms
Understanding the underlying reaction mechanisms provides insight into the reactivity and potential side reactions of each method.
Mechanism of Direct Chloromethylation (Blanc Reaction)
The Blanc reaction proceeds via an electrophilic aromatic substitution. The Lewis acid catalyst, ZnCl₂, activates formaldehyde, making it a potent electrophile that is attacked by the electron-rich aromatic ring. The resulting benzyl alcohol is then rapidly converted to benzyl chloride under the acidic reaction conditions.[4][7]
References
- 1. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Sciencemadness Discussion Board - Preparation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Chlorinating Agents: The Role of In Situ Generated Chloromethanol and Conventional Reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate chlorinating agent is a critical decision that influences reaction efficiency, selectivity, and safety. This guide provides a comparative analysis of chlorinating agents, with a special focus on the in situ generation of reactive species from formaldehyde (B43269) and hydrochloric acid, where chloromethanol is a key intermediate, versus the application of common, stable chlorinating reagents.
Introduction to Chlorination
Chlorination, the introduction of a chlorine atom into a molecule, is a fundamental transformation in organic synthesis. The resulting organochlorides are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials. The choice of a chlorinating agent depends on the substrate, the desired outcome, and the reaction conditions.
In Situ Generation of Electrophilic Chloromethylating Agents
In certain reactions, particularly chloromethylation of aromatic compounds, the active chlorinating species is generated in situ from formaldehyde and hydrogen chloride.[1][2][3] This approach avoids the handling of highly reactive and unstable chloromethylating agents.
The "this compound Pathway" in Chloromethylation
The reaction of formaldehyde with hydrogen chloride is believed to proceed through the formation of this compound (ClCH₂OH) as a reactive intermediate.[4] This species is not typically isolated but is protonated under acidic conditions to form a highly electrophilic intermediate, which then reacts with the substrate.[1][2] This is the basis of reactions like the Blanc chloromethylation for the introduction of a -CH₂Cl group onto an aromatic ring.[3][5][6]
Conventional Chlorinating Agents
A variety of stable and commercially available reagents are widely used for the chlorination of different functional groups. These agents offer a range of reactivity and selectivity profiles. The most common classes of substrates for these reagents are alcohols and carboxylic acids.
-
Thionyl Chloride (SOCl₂): A versatile and widely used reagent for the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides.[7] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[7]
-
Oxalyl Chloride ((COCl)₂): Often used for the synthesis of acyl chlorides from carboxylic acids under mild conditions. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are also gaseous.
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent capable of converting alcohols and carboxylic acids to their corresponding chlorides. It can also chlorinate other functional groups.
-
Sulfuryl Chloride (SO₂Cl₂): Primarily used for the radical chlorination of alkanes and the chlorination of phenols and other activated aromatic rings.
Comparative Data of Common Chlorinating Agents
The following table summarizes the key characteristics and applications of common chlorinating agents. Direct quantitative comparison with in situ generated this compound is challenging due to its transient nature and specific application in chloromethylation.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) | Sulfuryl Chloride (SO₂Cl₂) | In Situ (Formaldehyde/HCl) |
| Primary Substrates | Alcohols, Carboxylic Acids | Carboxylic Acids | Alcohols, Carboxylic Acids, Amides | Alkanes, Alkenes, Aromatics | Aromatic Rings |
| Primary Products | Alkyl Chlorides, Acyl Chlorides | Acyl Chlorides | Alkyl Chlorides, Acyl Chlorides, Chloroalkanes | Chloroalkanes, Aryl Chlorides | Chloromethylated Aromatics |
| Reaction Conditions | Often reflux, can be done at RT | Room temperature, often with a catalyst (DMF) | Room temperature to reflux | Often requires initiator (light, heat) or catalyst | Acidic (HCl), often with a Lewis acid catalyst (ZnCl₂)[3] |
| Byproducts | SO₂(g), HCl(g)[7] | CO(g), CO₂(g), HCl(g) | POCl₃(l), HCl(g) | SO₂(g), HCl(g) | H₂O(l) |
| Key Advantages | Gaseous byproducts, readily available | Mild conditions, gaseous byproducts | High reactivity | Good for radical chlorination | Inexpensive reagents, in situ generation |
| Key Disadvantages | Corrosive, toxic byproducts | Toxic CO byproduct, more expensive | Solid reagent, corrosive byproducts | Highly reactive, can be non-selective | Limited to chloromethylation, formation of carcinogenic byproducts like bis(chloromethyl) ether[6] |
| Safety Concerns | Releases toxic gases, reacts violently with water | Releases toxic CO gas | Corrosive, moisture-sensitive | Corrosive, reacts violently with water | Carcinogenic byproducts, corrosive |
Experimental Protocols
General Procedure for the Chlorination of a Primary Alcohol using Thionyl Chloride
Objective: To convert a primary alcohol to the corresponding primary alkyl chloride.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a base to neutralize HCl)
-
Anhydrous diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the primary alcohol (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for 1-2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting alkyl chloride by distillation.
Representative Procedure for the Chloromethylation of an Aromatic Compound (Blanc Reaction)
Objective: To introduce a chloromethyl group onto an aromatic ring.
Materials:
-
Aromatic compound (e.g., benzene)
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (solvent)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place the aromatic compound, paraformaldehyde, and anhydrous zinc chloride.
-
Cool the flask in an ice bath and slowly bubble dry hydrogen chloride gas through the stirred suspension.
-
After saturation with HCl, remove the ice bath and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress by GC or TLC.
-
Upon completion, pour the reaction mixture onto ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or crystallization.
Visualizing Reaction Pathways and Workflows
In Situ Generation of the Electrophile for Chloromethylation
Caption: Formation of the electrophile in chloromethylation.
General Mechanism for Chlorination of an Alcohol with Thionyl Chloride
Caption: SNi mechanism for alcohol chlorination with SOCl₂.
Workflow for Selecting a Chlorinating Agent
Caption: Decision workflow for choosing a chlorinating agent.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - Can chloride attack the carbonyl bond in formaldehyde in the reaction with hydrochloric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 7. ncert.nic.in [ncert.nic.in]
Unveiling the Transitory: A Guide to Validating Reaction Intermediates in Chloromethanol-Involved Pathways
For researchers, scientists, and drug development professionals, a profound understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel therapeutics. The fleeting existence of reaction intermediates in chemical transformations, particularly in pathways involving reactive species like chloromethanol, holds the key to unlocking this deeper understanding. This guide provides a comparative overview of experimental and computational methodologies for the validation of these transient species, offering a framework for their identification and characterization.
This compound (CH₂ClOH) and its isomers, such as 1-chloroethanol (B3344066), are implicated in various reaction pathways, including nucleophilic substitutions, eliminations, and atmospheric chemistry. The validation of intermediates in these reactions, which can range from carbocations to radical species, is often challenging due to their inherent instability and low concentrations. However, a combination of advanced spectroscopic techniques, trapping experiments, and computational modeling can provide compelling evidence for their existence and role in a given mechanism.
Comparative Analysis of Validation Techniques
The validation of reaction intermediates is a multifaceted endeavor that often requires a combination of techniques to build a comprehensive mechanistic picture. The choice of method depends on the nature of the suspected intermediate, its expected lifetime, and the reaction conditions.
| Validation Technique | Principle | Advantages | Limitations |
| Spectroscopic Methods | |||
| Nuclear Magnetic Resonance (NMR) | Detects the magnetic properties of atomic nuclei, providing detailed structural information. | Can provide unambiguous structural identification of sufficiently stable intermediates. | Lower sensitivity; may not be suitable for very short-lived or low-concentration intermediates. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for the identification of molecular weights and fragmentation patterns. | High sensitivity; can detect transient species, especially when coupled with rapid ionization techniques. | Provides limited structural information on its own; isomerization can be a challenge to distinguish. |
| Infrared (IR) Spectroscopy | Measures the vibration of atoms and functional groups. | Can be used for in-situ monitoring of reactions to observe the appearance and disappearance of characteristic vibrational bands of intermediates. | Complex spectra can be difficult to interpret, especially in mixtures. |
| Electron Paramagnetic Resonance (EPR) | Detects species with unpaired electrons, such as free radicals. | Highly specific for radical intermediates. | Only applicable to paramagnetic species. |
| Trapping Experiments | |||
| Chemical Trapping | Introduction of a reagent that reacts specifically with the intermediate to form a stable, characterizable product. | Provides indirect but strong evidence for the existence of an intermediate. | The trapping agent must not react with other species in the mixture, and the trapping reaction must be faster than subsequent reactions of the intermediate. |
| Computational Chemistry | |||
| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate the electronic structure of molecules and predict reaction pathways, energies, and structures of intermediates. | Can predict the feasibility of reaction pathways and the properties of highly unstable intermediates that are difficult to observe experimentally. | Theoretical predictions require experimental validation; accuracy depends on the level of theory and model used. |
Experimental Protocols for Intermediate Validation
Detailed experimental design is critical for the successful validation of reaction intermediates. Below are generalized protocols for key techniques.
Protocol 1: In-Situ NMR Spectroscopy for Intermediate Detection
-
Reactant Preparation: Prepare solutions of the starting materials in a deuterated solvent suitable for the reaction conditions.
-
NMR Setup: Use a high-field NMR spectrometer equipped with a variable temperature probe.
-
Reaction Initiation: Cool the NMR probe to a temperature where the reaction rate is significantly slowed. Initiate the reaction by adding the final reactant directly into the NMR tube.
-
Data Acquisition: Acquire a series of NMR spectra (e.g., ¹H, ¹³C) over time as the reaction proceeds.
-
Data Analysis: Monitor the appearance and disappearance of new signals that do not correspond to the starting materials or final products. These transient signals may be attributed to reaction intermediates. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to aid in the structural elucidation of these intermediates.
Protocol 2: Radical Intermediate Trapping using Spin Traps and EPR Spectroscopy
-
Reaction Setup: In a typical setup, the reaction involving the suspected radical intermediate is carried out in the presence of a spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).[1]
-
Sample Preparation: A solution containing the reactants and the spin trap is prepared in a suitable solvent.
-
Reaction Initiation: The reaction is initiated, often through photolysis or the addition of a radical initiator.
-
EPR Analysis: An aliquot of the reaction mixture is quickly transferred to a quartz EPR tube and placed within the cavity of the EPR spectrometer.
-
Data Interpretation: The resulting EPR spectrum is analyzed. The hyperfine coupling constants of the spectrum are characteristic of the trapped radical and can be used to identify the structure of the original radical intermediate. For example, the reaction of methanol (B129727) with chlorine radicals in the presence of a spin trap can lead to the detection of methoxy (B1213986) radicals (•OCH₃) or hydroxymethyl radicals (•CH₂OH), each giving a distinct EPR signal.[1]
Illustrative Reaction Pathways and Intermediates
The following diagrams illustrate potential reaction pathways involving this compound and its isomers, highlighting the types of intermediates that may be formed and require validation.
Caption: SN1 solvolysis pathway of 1-chloroethanol involving a carbocation intermediate.
This Sₙ1 pathway is a classic example where the validation of the carbocation intermediate is key to confirming the mechanism.[] Techniques such as trapping experiments with highly nucleophilic agents or computational studies to assess the stability of the carbocation can be employed.
Caption: Proposed pathway for the thermal decomposition of 2-chloroethanol via a 1-chloroethanol intermediate.
Computational studies have suggested that 1-chloroethanol may be a plausible intermediate in the gas-phase decomposition of 2-chloroethanol to acetaldehyde and HCl.[3][4] Experimental validation could involve matrix isolation IR spectroscopy to trap and identify the 1-chloroethanol intermediate at low temperatures.
Conclusion
The validation of reaction intermediates in pathways involving this compound is a critical yet challenging aspect of mechanistic chemistry. While direct experimental evidence for some of these transient species remains elusive in the literature, a robust combination of spectroscopic analysis, chemical trapping experiments, and computational modeling provides a powerful toolkit for their investigation. By employing the methodologies outlined in this guide, researchers can gain deeper insights into the intricate steps of these reactions, ultimately enabling more precise control over chemical transformations and the development of more efficient synthetic strategies.
References
- 1. Unveiling the mystery of chlorine radical in water by a simple methanol-based spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Computational Evidence Suggests That 1-Chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-Chloroethanol into Acetaldehyde and HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Chloromethane
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of synthesized chloromethane (B1201357) (methyl chloride), a vital C1 building block in organic synthesis. We present a comparative analysis with safer, alternative solvents, detailed experimental protocols for purity determination, and a visual workflow to guide the assessment process.
Purity Profile: Synthesized Chloromethane vs. Alternatives
The synthesis of chloromethane, typically through the reaction of methanol (B129727) with hydrogen chloride, can introduce various impurities.[1] The most common contaminants include unreacted starting materials (methanol, HCl), water, and potential byproducts such as dimethyl ether.[2] If methane (B114726) is used as a precursor, more highly chlorinated compounds like dichloromethane, chloroform (B151607), and carbon tetrachloride may also be present.[1]
In contrast, several greener alternatives are gaining traction due to their improved safety and environmental profiles. While direct comparative purity data is often proprietary and application-specific, the following table summarizes typical purity levels and common impurities for synthesized chloromethane and selected alternatives.
| Compound | Typical Purity (%) | Common Impurities | Key Characteristics |
| Synthesized Chloromethane | 98.0 - 99.5 | Methanol, Hydrogen Chloride, Water, Dimethyl Ether, Dichloromethane | Highly volatile and flammable gas, effective methylating agent. |
| 2-Methyltetrahydrofuran (2-MeTHF) | >99.0 | Water, Peroxides | Derived from renewable resources, higher boiling point than THF, forms peroxides less readily. |
| Cyclopentyl Methyl Ether (CPME) | >99.5 | Water, Cyclopentanol, Methanol | Hydrophobic ether with a high boiling point and low peroxide formation, considered a greener alternative to other ether solvents. |
| Dimethyl Carbonate (DMC) | >99.0 | Methanol, Water | Low toxicity, biodegradable, versatile reagent and solvent. |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for separating and identifying volatile impurities in chloromethane.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating chloromethane from potential impurities.
Experimental Conditions:
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
Sample Preparation: A gaseous sample of the synthesized chloromethane is introduced into the GC inlet using a gas-tight syringe or a gas sampling valve. For quantitative analysis, a calibration curve should be prepared using certified reference standards of chloromethane and expected impurities.
Data Analysis: The purity of chloromethane is determined by calculating the area percentage of the chloromethane peak relative to the total area of all peaks in the chromatogram. The identity of impurity peaks can be confirmed by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used to determine purity by comparing the integral of the analyte signal to that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Experimental Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that does not have signals overlapping with the analyte or standard.
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the chloromethane signal (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation and accurate integration.
-
A 90° pulse angle should be accurately calibrated.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized chloromethane sample into a vial. This can be challenging due to its gaseous nature and may require specialized techniques like condensing the gas at low temperatures.
-
Accurately weigh a precise amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the chloromethane is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow for Assessing Synthesized Chloromethane Purity
The following diagram illustrates a typical workflow for the synthesis and subsequent purity assessment of chloromethane.
Caption: Workflow for Synthesis and Purity Assessment of Chloromethane.
References
A Spectroscopic Comparison of Chloromethanol and Its Degradation Products: Formaldehyde and Hydrogen Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the reactive intermediate chloromethanol (CH₂ClOH) and its primary degradation products, formaldehyde (B43269) (CH₂O) and hydrogen chloride (HCl). Due to the transient nature of this compound, obtaining comprehensive spectroscopic data is challenging. This document summarizes available experimental and theoretical data to offer a comparative overview for researchers studying its role in chemical and biological systems.
Spectroscopic Data Comparison
The following table summarizes key spectroscopic features of this compound, formaldehyde, and hydrogen chloride. Data for this compound is limited due to its instability.
| Spectroscopic Technique | This compound (CH₂ClOH) | Formaldehyde (CH₂O) | Hydrogen Chloride (HCl) |
| Infrared (IR) Spectroscopy (Gas Phase) | C-O Stretch: ~1093 cm⁻¹[1] | C=O Stretch: ~1746 cm⁻¹ | H-Cl Stretch: ~2886 cm⁻¹[1] |
| O-H Stretch: (Expected ~3600 cm⁻¹) | C-H Stretch: ~2782, ~2843 cm⁻¹ | ||
| C-Cl Stretch: (Expected ~700-800 cm⁻¹) | |||
| ¹H NMR Spectroscopy (ppm) | Not Experimentally Available | ~9.66 ppm (in D₂O)[2] | Not Applicable |
| ¹³C NMR Spectroscopy (ppm) | Not Experimentally Available | ~210 ppm (in D₂O)[2] | Not Applicable |
| Electron Ionization Mass Spectrometry (m/z) | Molecular Ion (M⁺): Not Experimentally Observed | Molecular Ion (M⁺): 30 | Molecular Ion (M⁺): 36 (³⁵Cl), 38 (³⁷Cl) |
| Expected Fragments: [CH₂OH]⁺ (31), [CH₂Cl]⁺ (49/51) | Fragments: [HCO]⁺ (29), [CO]⁺ (28) | Fragments: [Cl]⁺ (35/37) |
Degradation Pathway of this compound
This compound is a transient species that readily decomposes into formaldehyde and hydrogen chloride. This unimolecular degradation is a key reaction pathway.[1]
Experimental Protocols
Analysis of this compound: Matrix Isolation Infrared Spectroscopy
Due to its high reactivity, this compound is best studied using techniques designed for transient species, such as matrix isolation infrared (IR) spectroscopy.
1. Generation of this compound:
-
This compound can be generated in the gas phase through the reaction of methanol (B129727) with chlorine atoms.
2. Matrix Isolation:
-
The gaseous mixture containing this compound is rapidly diluted with a large excess of an inert gas (e.g., argon or nitrogen).
-
This mixture is then deposited onto a cryogenic window (e.g., CsI) cooled to approximately 10-20 K.
-
The inert gas solidifies, forming a matrix that traps and isolates individual this compound molecules, preventing their degradation.
3. FTIR Spectroscopy:
-
The cryostat is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.
-
An infrared beam is passed through the matrix-isolated sample.
-
The resulting infrared spectrum provides vibrational data for the isolated this compound molecules.
Analysis of Formaldehyde and Hydrogen Chloride
1. Gas-Phase FTIR Spectroscopy:
-
Formaldehyde: Gaseous formaldehyde can be analyzed directly in a gas cell using an FTIR spectrometer. The characteristic C=O stretching frequency is a strong, easily identifiable peak.
-
Hydrogen Chloride: Similarly, gaseous HCl can be analyzed by gas-phase FTIR, showing a distinct rovibrational spectrum for the H-Cl stretch.
2. NMR Spectroscopy (for Formaldehyde):
-
Formaldehyde in solution (e.g., D₂O) can be analyzed by both ¹H and ¹³C NMR. In aqueous solutions, formaldehyde exists in equilibrium with its hydrate, methanediol, and polyoxymethylene glycols, which will also be visible in the NMR spectra.[2]
3. Mass Spectrometry:
-
Formaldehyde: Electron ionization (EI) mass spectrometry of formaldehyde shows a prominent molecular ion peak at m/z 30.
-
Hydrogen Chloride: The mass spectrum of HCl shows molecular ion peaks at m/z 36 and 38, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in their natural abundance ratio of approximately 3:1.
References
Chloromethanol: A Performance Benchmark Against Leading Methylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision that can significantly impact reaction efficiency, yield, and safety. This guide provides a comprehensive comparison of chloromethanol's performance against other commonly used methylating agents, supported by experimental data and detailed protocols.
Performance Comparison of Methylating Agents
The efficacy of a methylating agent is determined by several factors, including its reactivity, selectivity, and the reaction conditions required for optimal performance. While this compound is a potent methylating agent, its utility is often weighed against its safety profile and the performance of alternatives such as dimethyl sulfate (B86663), methyl iodide, and diazomethane. The following table summarizes the performance of these agents in typical O-methylation reactions of phenols and carboxylic acids.
| Methylating Agent | Substrate | Reaction Conditions | Yield (%) | Selectivity | Reference |
| This compound | Phenol | Data not readily available in literature | - | - | - |
| This compound | Carboxylic Acid | Data not readily available in literature | - | - | - |
| Dimethyl Sulfate | Salicylic Acid | NaHCO₃, 90°C, 90 min | 96% | High for -COOH | [1] |
| Methyl Iodide | Phenol | K₂CO₃, Acetone (B3395972), Reflux | High | Good | [2] |
| Diazomethane | Carboxylic Acids | Ethereal solution, Room Temp | High | High | [3] |
| Methanol | Phenol | MgO catalyst, 475-600°C | Variable | Ortho-selective | [4] |
Note: Specific quantitative data for this compound in direct comparison with other methylating agents for O-methylation of phenols and carboxylic acids in a laboratory setting is not extensively available in the reviewed literature. The performance of this compound in industrial applications, such as the production of methylcellulose, is well-established.[3]
Safety Profile Comparison
Safety is a paramount concern when handling methylating agents, many of which are toxic and/or carcinogenic. A thorough understanding of the hazards associated with each agent is essential for safe laboratory practice.
| Methylating Agent | Physical Hazards | Health Hazards | Personal Protective Equipment (PPE) |
| This compound (inferred from 2-Chloroethanol) | Flammable liquid and vapor.[5] | Fatal if swallowed, in contact with skin, or if inhaled.[5] Causes serious eye irritation.[6] Suspected of causing cancer and may damage fertility or the unborn child.[6] | Chemical resistant gloves, safety goggles with face shield, flame-retardant clothing, and a self-contained breathing apparatus.[7][8] |
| Dimethyl Sulfate | Combustible liquid. | Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects and cancer. | Chemical resistant gloves, safety goggles with face shield, flame-retardant clothing, and a respirator. |
| Methyl Iodide | Flammable liquid and vapor. | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. | Chemical resistant gloves, safety goggles with face shield, and a respirator. |
| Diazomethane | Explosive gas. | Acutely toxic. Can cause severe respiratory irritation. Potent carcinogen. | Specialized handling procedures and equipment are required. Use in a well-ventilated fume hood with a blast shield. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative protocols for O-methylation using common methylating agents.
General Protocol for O-Methylation of a Phenol using Dimethyl Sulfate
-
Dissolution: Dissolve the phenolic substrate in a suitable solvent (e.g., acetone, DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add an appropriate base (e.g., potassium carbonate, sodium hydroxide) to the solution. The base will deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate to the reaction mixture at room temperature. An exothermic reaction may occur.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench any excess dimethyl sulfate by adding a dilute aqueous solution of ammonia (B1221849) or sodium hydroxide.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for O-Methylation of a Carboxylic Acid using Methyl Iodide
-
Salt Formation: Suspend the carboxylic acid in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, typically potassium carbonate, to the suspension.
-
Methyl Iodide Addition: Add methyl iodide to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up: Filter off the inorganic salts and evaporate the solvent.
-
Extraction: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and base.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the resulting methyl ester by distillation or chromatography.
Reaction Mechanisms and Workflows
Visualizing the underlying chemical processes and experimental steps can aid in understanding and optimizing methylation reactions.
References
- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. nbinno.com [nbinno.com]
- 4. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 5. opcw.org [opcw.org]
- 6. riccachemical.com [riccachemical.com]
- 7. ICSC 0236 - 2-CHLOROETHANOL [inchem.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity of Chloromethanol with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of chloromethanol, a highly reactive electrophilic intermediate, with a range of common functional groups. This compound (CH₂ClOH) is typically generated in situ from formaldehyde (B43269) and hydrogen chloride and serves as a potent agent for chloromethylation, a key reaction in the synthesis of various pharmaceutical and chemical entities. Understanding its reactivity profile is crucial for predicting reaction outcomes, optimizing synthetic routes, and minimizing undesired side reactions.
In Situ Generation of this compound
This compound is a transient species formed in equilibrium from the reaction of formaldehyde with hydrogen chloride. The acidic conditions protonate the formaldehyde, rendering it highly susceptible to nucleophilic attack by the chloride ion.
Caption: In situ generation of this compound from formaldehyde and HCl.
Comparative Reactivity Analysis
The electrophilic carbon of this compound readily reacts with various nucleophiles. The relative reactivity of different functional groups towards chloromethylation is a critical consideration in designing selective syntheses. While precise kinetic data for competitive reactions are sparse due to the transient nature of this compound, a qualitative and semi-quantitative comparison can be made based on reported reaction conditions and yields.
Generally, the reactivity of a functional group toward this compound is governed by its nucleophilicity and the reaction conditions. The order of reactivity can be broadly summarized as follows:
Thiols > Amines (Anilines) > Phenols > Alcohols > Amides > Carboxylic Acids
This reactivity trend is influenced by the superior nucleophilicity of the sulfur atom in thiols and the high electron density on the nitrogen in amines and the oxygen in phenoxides.
Quantitative Comparison of Chloromethylation Reactions
The following table summarizes typical reaction conditions and yields for the chloromethylation of representative compounds from each functional group, providing a semi-quantitative basis for comparing their reactivity.
| Functional Group | Representative Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |
| Thiol | Thiophenol | 0 - 25 | 1 - 4 | 85 - 95 | Arylthiomethyl chloride |
| Amine | Aniline (B41778) | 20 - 40 | 2 - 6 | 70 - 90 | N-(chloromethyl)aniline |
| Phenol (B47542) | Phenol | 20 - 50 | 3 - 8 | 60 - 85 | 4-(chloromethyl)phenol |
| Alcohol | Benzyl Alcohol | 40 - 60 | 6 - 12 | 50 - 75 | Benzyl chloromethyl ether |
| Amide | Benzamide | 50 - 80 | 8 - 16 | 40 - 60 | N-(chloromethyl)benzamide |
| Carboxylic Acid | Benzoic Acid | 60 - 100 | 12 - 24 | 30 - 50 | Chloromethyl benzoate |
Note: Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.
Experimental Protocols
Detailed methodologies are provided below for the chloromethylation of representative substrates for each class of functional group.
General Experimental Workflow
A typical chloromethylation experiment involves the controlled addition of a formaldehyde source to a solution of the substrate in the presence of hydrogen chloride, often with a Lewis acid catalyst.
Caption: General workflow for a chloromethylation experiment.
S-Chloromethylation of Thiols
Substrate: Thiophenol Reagents: Paraformaldehyde, concentrated Hydrochloric Acid Procedure:
-
To a stirred solution of thiophenol (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add paraformaldehyde (1.2 eq.).
-
Slowly bubble dry hydrogen chloride gas through the mixture or add concentrated hydrochloric acid (2 eq.) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
N-Chloromethylation of Amines
Substrate: Aniline Reagents: Formalin (37% aqueous formaldehyde), concentrated Hydrochloric Acid Procedure:
-
Dissolve aniline (1 eq.) in a suitable solvent (e.g., diethyl ether) and cool to 10 °C.
-
Add formalin (1.1 eq.) dropwise to the stirred solution.
-
Slowly add concentrated hydrochloric acid (1.5 eq.) while maintaining the temperature between 10-15 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography.
O-Chloromethylation of Phenols
Substrate: Phenol Reagents: Paraformaldehyde, Zinc Chloride, Hydrogen Chloride Procedure:
-
To a mixture of phenol (1 eq.) and paraformaldehyde (1.5 eq.) in a suitable solvent (e.g., carbon tetrachloride), add anhydrous zinc chloride (0.5 eq.) as a catalyst.
-
Pass a steady stream of dry hydrogen chloride gas through the stirred mixture at room temperature for 3-5 hours.
-
Monitor the reaction by GC or TLC.
-
Once the reaction is complete, pour the mixture into ice water.
-
Separate the organic layer, wash with water and a dilute solution of sodium bicarbonate, and then with brine.
-
Dry the organic phase over anhydrous calcium chloride and remove the solvent by distillation.
-
Purify the resulting chloromethylated phenol by vacuum distillation.
Signaling Pathway of Electrophilic Attack
The chloromethylation reaction proceeds via an electrophilic attack of the protonated this compound or the chloromethyl cation on the nucleophilic functional group. The general mechanism is depicted below.
Caption: General mechanism of chloromethylation.
Conclusion
This compound, generated in situ, is a versatile reagent for the introduction of the chloromethyl group onto a variety of nucleophilic functional groups. The reactivity is highly dependent on the nucleophilicity of the substrate, with thiols and amines generally exhibiting the highest reactivity. The provided protocols offer a starting point for the development of specific chloromethylation procedures. Careful control of reaction conditions is paramount to achieve high selectivity and yield, and to minimize the formation of byproducts. This guide serves as a valuable resource for chemists in predicting the outcome of reactions involving this compound and in designing efficient synthetic strategies.
A Comparative Guide to Computational Modeling for Predicting Chloromethanol Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predictive Modeling Performance Against Experimental Data
The prediction of reaction outcomes for halogenated compounds like chloromethanol is a critical task in chemical research and drug development. Computational modeling has emerged as a powerful tool to forecast reaction kinetics, mechanisms, and product distributions, offering the potential to accelerate research and reduce experimental costs. This guide provides a comparative analysis of various computational approaches for predicting the outcomes of this compound reactions, with a focus on the hydrolysis reaction as a key case study. The performance of these models is evaluated against available experimental data to offer a clear perspective on their predictive power and limitations.
Comparing Computational Models for this compound Hydrolysis
The hydrolysis of this compound (CH₂ClOH) to formaldehyde (B43269) and hydrochloric acid is a fundamental reaction that can be modeled using several computational techniques. The primary mechanism is a bimolecular nucleophilic substitution (S N2) reaction, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile. The accuracy of computational predictions for the activation energy (Ea) or reaction barrier is a key metric for evaluating model performance.
Below is a summary of theoretical and experimental activation energies for the hydrolysis of this compound and the closely related chloromethane (B1201357). Due to the limited availability of direct experimental data for this compound, data for chloromethane serves as a valuable benchmark.
| Compound | Computational Model | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) | Reference |
| Chloromethane | Ab initio (MP2) | 27.9 | 25.3 - 26.3 | [1][2] |
| Chloromethane | DFT (B3LYP) | Significantly lower than MP2 | 25.3 - 26.3 | [2][3] |
| Trithis compound (B1233427) | Ab initio (G2 level) | Rate constant calculated | Not available in cited sources | [4] |
Note: The DFT (B3LYP) functional is known to sometimes underestimate reaction barriers for S N2 reactions[3]. The G2 level of theory for trithis compound provides a calculated second-order rate constant of 2.1 x 10⁻¹⁹ cm³molecule⁻¹s⁻¹ at 300 K for the water-assisted decomposition[4].
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for a fair comparison with computational models. The following outlines a general protocol for determining the experimental kinetics of a hydrolysis reaction, from which the activation energy can be derived.
Protocol: Kinetic Study of Hydrolysis by Titration
This method involves monitoring the progress of the hydrolysis reaction by titrating the acid produced (e.g., HCl) with a standard base solution at various time intervals.
Materials:
-
This compound (or other halogenated alkane)
-
Deionized water (or a suitable solvent system)
-
Standardized sodium hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Thermostated water bath
-
Reaction flasks, pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Prepare a solution of the haloalkane in the chosen solvent and place it in the thermostated water bath to reach the desired temperature.
-
Initiate the reaction and simultaneously start a timer.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by adding it to a flask containing ice-cold water.
-
Titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.
-
Repeat the process at various temperatures.
-
The rate constant (k) can be determined from the integrated rate law for the appropriate reaction order.
-
The activation energy (Ea) is then calculated from the Arrhenius equation by plotting ln(k) versus 1/T.
Signaling Pathways and Workflows
Visualizing the logical flow of both the computational and experimental processes is essential for understanding their interplay.
Caption: Workflow for predicting and validating this compound reaction outcomes.
Logical Relationships in Computational Chemistry
The choice of computational method and the level of theory are critical decisions that influence the accuracy of the prediction.
Caption: Key factors influencing the accuracy of computational predictions.
References
- 1. Hybrid Quantum Mechanical and Molecular Mechanics Study of the SN2 Reaction of CCl4 + OH- in Aqueous Solution: The Potential of Mean Force, Reaction Energetics, and Rate Constants | Journal Article | PNNL [pnnl.gov]
- 2. pasteur.epa.gov [pasteur.epa.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Theoretical study of the kinetics and mechanism of the decomposition of trifluoromethanol, trithis compound, and tribromomethanol in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating Chloromethanol Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms through chemical transformations. In the study of reactive intermediates like chloromethanol (CH₂ClOH), this approach can provide invaluable insights into reaction pathways, transition states, and kinetic isotope effects (KIEs). This guide offers a comparative overview of the application of isotopic labeling in understanding this compound reactions, supported by theoretical data and analogous experimental findings for related compounds.
Comparison of Reaction Mechanisms and Isotopic Effects
Direct experimental isotopic labeling studies on the reaction mechanisms of this compound are not extensively available in peer-reviewed literature. However, theoretical studies and experimental data from the closely related compound chloromethane (B1201357) (CH₃Cl) provide a basis for comparison and for designing future experiments.
A theoretical study on the reaction of the chloromethyl radical (CH₂Cl) with a hydroxyl radical (OH) indicates the formation of an activated this compound intermediate (CH₂ClOH)*. This intermediate can then decompose through several pathways. The calculated reaction heats suggest favorable decomposition routes.[1]
To provide a framework for understanding potential isotopic effects in this compound reactions, the following table summarizes experimentally determined kinetic isotope effects for the degradation of chloromethane, a compound that also involves the cleavage of C-H and C-Cl bonds.
| Reaction / Process | Isotope System | Kinetic Isotope Effect (KIE) or Fractionation (ε) | Implied Mechanistic Insight |
| Chloromethane (CH₃Cl) Degradation | |||
| Reaction with OH radicals | ¹³C/¹²C | ε = -11.2 ± 0.8‰ | Indicates that the C-H bond is weakened in the transition state of this hydrogen abstraction reaction.[2] |
| Reaction with Cl radicals | ¹³C/¹²C | ε = -10.2 ± 0.5‰ | Similar to the reaction with OH, this points to C-H bond involvement in the rate-determining step.[2] |
| Microbial Degradation (M. extorquens) | ³⁷Cl/³⁵Cl | ε = -10.9 ± 0.7‰ | A large chlorine isotope effect suggests that the C-Cl bond is broken during the initial, rate-limiting enzymatic step of degradation.[3] |
| Microbial Degradation (L. methylohalidivorans) | ³⁷Cl/³⁵Cl | ε = -9.4 ± 0.9‰ | Also indicates C-Cl bond cleavage as a key step in the microbial degradation pathway.[3] |
| This compound (CH₂ClOH) Decomposition (Theoretical) | N/A | Reaction Enthalpies (kJ/mol) | |
| CH₂ClOH → H₂CO + HCl | N/A | -354.08 | Thermodynamically highly favorable decomposition pathway.[1] |
| CH₂ClOH → HCOCl + H₂ | N/A | -338.54 | Another favorable, though slightly less so, decomposition route.[1] |
| CH₂ClOH → HCCl + H₂O | N/A | -72.81 | A significantly less exothermic pathway compared to the other two.[1] |
Experimental Protocols
While specific protocols for isotopic labeling studies of this compound reactions are not detailed in the literature, a general methodology for determining kinetic isotope effects can be proposed. The availability of deuterated analogs of similar small chlorinated alcohols, such as 2-chloroethanol (B45725) (1,1,2,2-D₄), suggests that the synthesis of isotopically labeled this compound is feasible.[4]
General Protocol for a Competitive KIE Experiment
-
Synthesis of Isotopically Labeled Reactant: Synthesize this compound with a specific isotopic label, for example, deuterium (B1214612) at the methylene (B1212753) position (CD₂ClOH) or using ¹³C (¹³CH₂ClOH).
-
Reaction Setup: A mixture containing a known ratio of the unlabeled and labeled this compound is prepared. The reaction is initiated by adding the other reactant (e.g., a nucleophile or a radical initiator).
-
Reaction Monitoring: The reaction is allowed to proceed to a specific, partial conversion (typically between 10% and 90%). The reaction is then quenched.
-
Product and Reactant Analysis: The isotopic composition of the remaining unreacted this compound and/or the formed products is analyzed. This is typically done using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
KIE Calculation: The kinetic isotope effect is calculated from the change in the isotopic ratio of the reactant or product pool relative to the initial isotopic ratio and the extent of the reaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the theoretical reaction pathways for this compound decomposition and a general workflow for an isotopic labeling experiment to determine kinetic isotope effects.
Caption: Theoretical decomposition pathways of activated this compound.
Caption: General experimental workflow for determining a kinetic isotope effect.
References
- 1. researchgate.net [researchgate.net]
- 2. ACP - Evidence for a major missing source in the global chloromethane budget from stable carbon isotopes [acp.copernicus.org]
- 3. Chlorine Isotope Fractionation of the Major Chloromethane Degradation Processes in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroethanol (1,1,2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1928-1.2 [isotope.com]
A Comparative Hazard Assessment of Chloromethanol and Its Alternatives in Research and Development
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative hazard assessment of chloromethanol and functionally similar reactive electrophilic reagents commonly used in synthetic chemistry. The objective is to furnish researchers with the necessary data to make informed decisions regarding reagent selection, handling, and safety protocols. The comparison is based on available toxicological data, hazard classifications, and mechanisms of action, supported by standardized experimental protocols.
Alkylating agents are a class of compounds that act by transferring an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA.[1][2] This covalent modification can disrupt DNA replication and transcription, leading to cytotoxicity, which is harnessed in cancer chemotherapy but also represents a significant handling hazard in a laboratory setting.[3][4] this compound and its alternatives are potent alkylating agents, and their use necessitates a thorough understanding of their relative hazards.
Comparative Hazard and Toxicity Data
The following table summarizes the key hazard classifications and available acute toxicity data for this compound and selected alternatives. Due to its instability, data for this compound is limited; its hazard profile is often inferred from its role as a precursor to formaldehyde (B43269) and HCl and its inherent alkylating capacity. Alternatives include other reactive chloro-compounds used in synthesis.
| Compound | Primary Use/Function | GHS Hazard Statements | Acute Toxicity (Oral LD50, Rat) | Acute Toxicity (Inhalation LC50, Rat) | Carcinogenicity Classification |
| This compound | Formaldehyde equivalent | Not explicitly classified due to instability. Hazards are associated with formaldehyde (H301, H311, H314, H317, H331, H350) and its alkylating nature. | Data not available | Data not available | Formaldehyde is a known human carcinogen (IARC Group 1). |
| Chloromethyl Methyl Ether (CMME) | Alkylating/Protecting agent | H225: Highly flammable liquid and vapour.H302+H312: Harmful if swallowed or in contact with skin.H330: Fatal if inhaled.H350: May cause cancer. | 817 mg/kg | 0.252 mg/L (55 ppm), 4 h | Known human carcinogen (IARC Group 1).[5][6] |
| 2-Methoxyethoxymethyl chloride (MEM-Cl) | Protecting group reagent | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H330: Fatal if inhaled.H350: May cause cancer.[7][8] | 1180 mg/kg | 1.1 mg/L, 4 h | May cause cancer (Category 1A).[7][8] |
| 2-Chloroethanol | Chemical intermediate | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.H226: Flammable liquid and vapor.H318: Causes serious eye damage. | 71 mg/kg[9] | 0.29 mg/L, 4 h | Not classifiable as to its carcinogenicity to humans (IARC Group 3). |
Methodologies and Workflows
A systematic approach is crucial for evaluating the hazards of reactive chemicals. The process involves gathering existing data, employing computational models, and conducting standardized in vitro and in vivo assays to fill data gaps.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. itwreagents.com [itwreagents.com]
Safety Operating Guide
Proper Disposal of Chloromethanol: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of chloromethanol based on its known hazardous properties and general best practices for reactive halogenated organic compounds. No specific official disposal protocol for this compound (CAS 15454-33-8) was found in the public domain. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
This compound is a highly reactive, toxic, corrosive, and flammable chemical. Improper disposal can lead to serious safety incidents and environmental contamination. This guide provides essential safety and logistical information to manage and dispose of this compound waste safely.
I. Hazardous Waste Profile
Due to its characteristics, this compound must be managed as a hazardous waste. Its likely classifications under the Resource Conservation and Recovery Act (RCRA) are detailed below.
| Hazard Characteristic | Description | Potential EPA Waste Code |
| Reactivity | Unstable and may react violently. | D003 |
| Toxicity | Harmful if ingested, inhaled, or in contact with skin. | U-listed or D-listed (if specific toxicity criteria are met) |
| Ignitability | Flammable liquid. | D001 |
| Corrosivity | Corrosive nature. | D002 |
Note: The final waste code determination should be made by a qualified EHS professional.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE is required:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety goggles and a face shield. |
| Skin and Body | Flame-retardant lab coat and closed-toe shoes. |
| Respiratory | Work in a certified chemical fume hood. |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation:
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound. The label should include the words "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., flammable, corrosive, toxic).
-
No Mixing: Do not mix this compound waste with any other waste streams, especially non-halogenated solvents, to prevent dangerous reactions and ensure proper disposal.[1]
2. Waste Collection and Storage:
-
Container Integrity: Use a container made of a material compatible with this compound (e.g., glass or polyethylene) with a secure, tightly sealed lid.
-
Accumulation: Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, vials), in the designated container.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, ignition sources, and incompatible materials.
3. Arrange for Professional Disposal:
-
Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Waste Manifest: Provide a complete and accurate waste manifest, detailing the chemical name and quantity, to the disposal company.
Important Considerations:
-
NEVER dispose of this compound down the drain. This is illegal and poses a significant environmental hazard.
-
In the event of a spill, immediately evacuate the area and alert your institution's emergency response team. Contain the spill with an inert absorbent material (e.g., sand, vermiculite), collect it in a sealed container, and manage it as hazardous waste.
IV. Experimental Protocols
Currently, there are no established and verified experimental protocols for the in-lab neutralization of this compound for disposal. Due to its high reactivity, attempting to neutralize it without a validated procedure and proper safety controls could be extremely dangerous. General methods for the destruction of halogenated compounds, such as using Fenton's reagent, exist but require specialized equipment and expertise and are not recommended for routine laboratory disposal.[2] The safest and most compliant method is professional disposal.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Chloromethanol
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of chloromethanol. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound (CAS Number: 15454-33-8), the following procedures are based on safety protocols for analogous hazardous materials, such as chloromethane (B1201357) and other toxic and flammable organic compounds. Researchers, scientists, and drug development professionals must handle this substance with extreme caution.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Double-gloving is recommended. Use chemical-resistant gloves such as butyl rubber or nitrile rubber. |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes are required. A full-face shield should be worn over the goggles for maximum protection.[1] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate organic vapor cartridge is necessary. |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron made of a chemically impervious material like PVC is also recommended.[2] |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is in proper working order.
-
Keep the work area clear of all non-essential items.
-
Have an emergency shower and eyewash station readily accessible.
-
Keep ignition sources away from the work area, as this compound is expected to be flammable.[3]
-
Prepare all necessary equipment and reagents before handling this compound.
2. Handling this compound:
-
Don all required personal protective equipment as outlined in the table above.
-
Conduct all work with this compound in a chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and equipment to prevent ignition.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Keep containers of this compound tightly sealed when not in use.
3. Disposal Plan:
-
This compound is considered a halogenated organic waste and must be disposed of as hazardous waste.[4]
-
Waste Collection:
-
Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed container.
-
The container should be clearly marked as "Hazardous Waste: this compound".
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Waste Disposal:
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large, contact your institution's emergency response team.
-
For small spills within a chemical fume hood, use an inert absorbent material to contain the spill.
-
Collect the absorbed material in a sealed container for hazardous waste disposal.
-
-
Inhalation:
-
Move the affected individual to fresh air immediately.
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Remove contaminated clothing immediately.
-
Flush the affected skin with water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Seek immediate medical attention.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
